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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide

This guide provides a comprehensive overview of the synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide, a valuable intermediate in medicinal chemistry and drug discovery. The document is structured to provide not only a st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide, a valuable intermediate in medicinal chemistry and drug discovery. The document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen synthetic strategy, ensuring a deep understanding of the process for researchers, scientists, and drug development professionals.

Introduction

4-fluoro-3-nitro-N-phenyl-benzamide and its analogues are of significant interest in the development of novel therapeutics. The presence of the fluoro and nitro groups on the benzoyl moiety, combined with the N-phenyl amide linkage, creates a scaffold with unique electronic and structural properties that can be exploited for targeted interactions with biological macromolecules. This guide details a reliable and reproducible two-step synthesis, starting from the commercially available 4-fluorobenzoic acid.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 4-fluoro-3-nitro-N-phenyl-benzamide, at the amide bond reveals two key starting materials: 4-fluoro-3-nitrobenzoic acid and aniline. This approach is synthetically advantageous as the formation of an amide bond is a well-established and robust transformation in organic chemistry.

Retrosynthesis Target 4-fluoro-3-nitro-N-phenyl-benzamide Amide_Disconnection Amide Bond Disconnection Target->Amide_Disconnection Intermediates 4-fluoro-3-nitrobenzoic acid + Aniline Amide_Disconnection->Intermediates Nitration_Disconnection Nitration Intermediates->Nitration_Disconnection Starting_Material 4-fluorobenzoic acid Nitration_Disconnection->Starting_Material

Caption: Retrosynthetic pathway for 4-fluoro-3-nitro-N-phenyl-benzamide.

Part 1: Synthesis of 4-fluoro-3-nitrobenzoic acid

The initial step involves the nitration of 4-fluorobenzoic acid. The fluorine atom is an ortho-, para- director; however, due to steric hindrance from the carboxylic acid group at the ortho position, the nitration occurs regioselectively at the 3-position.

Experimental Protocol

Materials:

  • 4-fluorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Potassium nitrate (KNO₃)

  • Crushed ice

  • Water

  • Toluene

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluorobenzoic acid (1.0 eq.) in concentrated sulfuric acid.

  • Slowly add potassium nitrate (1.1 eq.) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Allow the resulting precipitate to stand, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual acid.

  • Dry the product, for example, by azeotropic distillation with toluene, to yield 4-fluoro-3-nitrobenzoic acid as a solid.[1]

ParameterValueReference
Starting Material4-fluorobenzoic acid[1]
ReagentsH₂SO₄, KNO₃[1]
Temperature0 °C to room temperature[1]
Reaction TimeOvernight[1]
Typical Yield~90%[1]

Part 2: Synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide

The final step is the coupling of 4-fluoro-3-nitrobenzoic acid with aniline to form the desired amide. This transformation can be efficiently achieved using a variety of modern coupling reagents. Here, we present a robust protocol utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.[2]

Causality Behind Experimental Choices

The selection of HATU as the coupling reagent is based on its high efficiency and ability to suppress racemization, which is particularly important in the synthesis of chiral molecules.[3] DIPEA is chosen as the base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt of HATU without competing with the aniline as a nucleophile.[4] Anhydrous DMF is an excellent solvent for this reaction as it can dissolve both the polar and non-polar reactants and intermediates.[2]

Experimental Protocol

Materials:

  • 4-fluoro-3-nitrobenzoic acid

  • Aniline

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq.) in anhydrous DMF, add aniline (1.1 eq.).

  • Add HATU (1.2 eq.) and then slowly add DIPEA (2.5 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 4-fluoro-3-nitro-N-phenyl-benzamide.[5]

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Amide Coupling Start1 4-fluorobenzoic acid Reagents1 H₂SO₄, KNO₃ Start1->Reagents1 Nitration Product1 4-fluoro-3-nitrobenzoic acid Reagents1->Product1 Start2 4-fluoro-3-nitrobenzoic acid Product1->Start2 Reagents2 Aniline, HATU, DIPEA Start2->Reagents2 Coupling Product2 4-fluoro-3-nitro-N-phenyl-benzamide Reagents2->Product2

Caption: Workflow for the synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide.

Characterization of 4-fluoro-3-nitro-N-phenyl-benzamide

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The protons on the 4-fluoro-3-nitrophenyl ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The protons on the N-phenyl ring will show characteristic multiplets in the aromatic region. A broad singlet corresponding to the amide N-H proton is also expected.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbon atoms attached to the fluorine and nitro groups will show characteristic chemical shifts. The carbonyl carbon of the amide will appear at a downfield chemical shift.

  • IR Spectroscopy: The infrared spectrum will show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group. The C-F bond will also have a characteristic absorption.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-fluoro-3-nitro-N-phenyl-benzamide (C₁₃H₉FN₂O₃, MW: 260.22 g/mol ).

Safety and Handling

All experimental procedures should be carried out in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[5]

  • 4-fluorobenzoic acid and 4-fluoro-3-nitrobenzoic acid: May cause skin and eye irritation.[7]

  • Aniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure.[8]

  • Concentrated sulfuric acid: Highly corrosive and causes severe skin burns and eye damage.

  • Potassium nitrate: Oxidizing solid.

  • HATU and DIPEA: Can cause skin and eye irritation.

  • DMF: A skin and eye irritant. It is also a suspected teratogen.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The provided rationale for the experimental choices aims to empower scientists to adapt and optimize the synthesis for related analogues.

References

  • Kang, J. C., et al. (2008). 4-Nitro-N-(3-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2735.
  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... Retrieved from [Link]

  • NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • Chemsrc. (n.d.). CAS#:349129-37-9 | 2-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide,N-(4-fluorophenyl)-3-methyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluoro-N-phenylbenzamide, N-trifluoroacetyl- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

Exploratory

4-Fluoro-3-nitro-N-phenylbenzamide: A Technical Guide on Chemical Properties, Reactivity, and Applications in Advanced Organic Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter building blocks that serve as the linchpin for complex molecular architectures. 4-Fluoro-3-nitro-N-phenylbenzamide (often referred to as 4-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter building blocks that serve as the linchpin for complex molecular architectures. 4-Fluoro-3-nitro-N-phenylbenzamide (often referred to as 4-fluoro-3-nitrobenzanilide or FNBA) is one such privileged intermediate. Characterized by an activated aryl fluoride, a reducible nitro group, and a stable amide linker, this compound is a highly versatile precursor. It is heavily utilized in the pharmaceutical industry for the divergent synthesis of benzimidazole-based active pharmaceutical ingredients (APIs)[1] and in chemical biology for the rational design of enzyme-activated fluorogenic probes[2].

This whitepaper deconstructs the physicochemical properties, mechanistic reactivity, and field-proven experimental protocols associated with this critical compound, providing a self-validating framework for researchers and drug development professionals.

Structural & Physicochemical Properties

Understanding the baseline quantitative data of a building block is the first step in predicting its behavior in complex synthetic workflows. The table below summarizes the core properties of 4-fluoro-3-nitro-N-phenylbenzamide.

PropertyValue
Chemical Name 4-Fluoro-3-nitro-N-phenylbenzamide
Synonyms 4-Fluoro-3-nitrobenzanilide, FNBA
CAS Registry Number 33489-69-9[3]
Molecular Formula C13H9FN2O3
Molecular Weight 260.22 g/mol
SMILES C1=C(F)C([O-])=CC(C(=O)NC=2C=CC=CC=2)=C1[4]
Key Structural Features Activated aryl fluoride, reducible nitro group, stable amide linker

Mechanistic Reactivity Profile

The synthetic utility of 4-fluoro-3-nitro-N-phenylbenzamide is governed by the synergistic electronic effects of its substituents.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom is highly activated toward SNAr. This is driven by the strong electron-withdrawing nature of the ortho-nitro group and the para-carboxamide group, which significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring. When attacked by a nucleophile (such as a primary amine or a thiol), the molecule forms a stabilized anionic Meisenheimer complex. Fluoride, being an excellent leaving group in SNAr reactions due to the highly polarized C-F bond, is rapidly expelled, restoring aromaticity.

Nitro Reduction & Heterocycle Cyclization

Following the SNAr displacement of the fluorine atom by an amine, the adjacent nitro group can be reduced (using reagents like SnCl₂ or Pd/C with H₂) to yield an ortho-phenylenediamine derivative. This intermediate is perfectly primed for intramolecular cyclization with aldehydes, carboxylic acids, or orthoesters to construct benzimidazoles —a ubiquitous scaffold in kinase inhibitors and other targeted therapeutics[5].

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic utility of 4-fluoro-3-nitro-N-phenylbenzamide, mapping its transformation from a basic precursor to complex API scaffolds and chemical biology probes.

G A 4-Fluoro-3-nitrobenzoic acid + Aniline B 4-Fluoro-3-nitro- N-phenylbenzamide A->B Amide Coupling C SNAr Displacement (R-NH2 or GSH) B->C Activated C-F D 4-Substituted-3-nitro- N-phenylbenzamide C->D G Glutathionylated Adduct (Fluorescence Shift) C->G Pathway B (GST) E Nitro Reduction (SnCl2 or Pd/C) D->E Pathway A F Benzimidazole Core (API Scaffold) E->F Cyclization

Workflow of 4-fluoro-3-nitro-N-phenylbenzamide in API synthesis and GST assays.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and the physical indicators of success.

Protocol A: Synthesis of 4-Fluoro-3-nitro-N-phenylbenzamide

Objective: Generate the target compound via an acid chloride intermediate to ensure high-yielding amide bond formation.

  • Activation: Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive acid chloride intermediate.

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 equiv). Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack complex, which acts as the active chlorinating agent.

  • Chlorination: Slowly add oxalyl chloride (1.2 equiv) dropwise at 0 °C.

    • Self-Validation Check: The reaction evolution is visually confirmed by the immediate generation of gas (CO and CO₂). Stir until gas evolution ceases (approx. 2 hours), indicating complete conversion.

  • Coupling: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM. Slowly add a mixture of aniline (1.1 equiv) and triethylamine (1.5 equiv) at 0 °C. Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of aniline.

  • Workup & Isolation: After 4 hours, quench with 1M HCl to remove unreacted aniline. Wash the organic layer with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

Protocol B: SNAr Displacement for Benzimidazole Precursors

Objective: Exploit the activated C-F bond to introduce structural diversity via primary amines.

  • Reaction Setup: Dissolve 4-fluoro-3-nitro-N-phenylbenzamide (1.0 equiv) in a polar aprotic solvent like DMF. Causality: Polar aprotic solvents stabilize the anionic Meisenheimer transition state, drastically accelerating the SNAr reaction.

  • Nucleophilic Attack: Add the desired primary amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA is a non-nucleophilic base that neutralizes the generated HF without competing for the electrophilic carbon.

  • Execution & Monitoring: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the starting material peak (m/z ~261[M+H]⁺) and the appearance of the substituted product mass confirms full conversion.

  • Isolation: Cool the mixture and precipitate the product by dropwise addition into ice-cold water. Filter and dry the resulting ortho-nitroaniline intermediate, which is now ready for downstream reduction and cyclization[5].

Applications in Drug Development and Chemical Biology

Precursor for Complex Benzimidazole APIs

4-Fluoro-3-nitro-N-phenylbenzamide is a cornerstone in the combinatorial chemistry of multi-heterocyclic systems. As demonstrated in the[6], the sequential SNAr displacement of the fluoro group followed by nitro reduction generates resin-bound o-dianilino derivatives. These intermediates are subsequently cyclized to form highly complex, privileged scaffolds used in high-throughput screening for novel analgesics and receptor antagonists[5]. Furthermore, it serves as a critical intermediate in the to synthesize benzimidazole-linked benzoxazoles and benzothiazoles, which mimic the anti-tumor properties of the streptomyces antibiotic UK-1[1].

Fluorogenic Substrates for Glutathione S-Transferase (GST)

Beyond traditional synthesis, this compound has profound applications in chemical biology. Glutathione S-Transferases (GSTs) are detoxification enzymes frequently overexpressed in multidrug-resistant cancer cells. In a landmark study on[2], 4-fluoro-3-nitrobenzanilide (FNBA) was evaluated as a rational probe for GST activity. The enzyme catalyzes the nucleophilic attack of glutathione (GSH) on the fluorinated carbon. The substitution of the highly electronegative fluorine atom with a sulfur moiety alters the internal push-pull electronic system of the molecule, which can be leveraged to design "off/on" fluorescent probes for real-time imaging of GST activity in living cells[7].

References

  • Design and Synthesis of Highly Sensitive Fluorogenic Substrates for Glutathione S-Transferase and Application for Activity Imaging in Living Cells Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Parallel Solid-Phase Synthesis of Trisubstituted Triazinobenzimidazolediones Source: Journal of Combinatorial Chemistry (ACS Combinatorial Science) URL:[Link]

  • Multistep divergent synthesis of benzimidazole linked benzoxazole/benzothiazole via copper catalyzed domino annulation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • GHS 11 (Rev.11) SDS - CAS: 33489-69-9 4'-FLUORO-3-NITROBENZANILIDE Source: XiXisys Chemical Database URL:[Link]

Sources

Foundational

A Comprehensive Technical Guide to 4-fluoro-3-nitro-N-phenyl-benzamide

Abstract This technical guide provides an in-depth exploration of 4-fluoro-3-nitro-N-phenyl-benzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. While this specific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of 4-fluoro-3-nitro-N-phenyl-benzamide, a substituted benzamide with potential applications in medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available literature, this guide constructs a comprehensive profile by detailing a logical synthetic pathway, predicting its physicochemical and spectroscopic properties based on its constituent functional groups and data from analogous structures, and outlining essential safety protocols. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's chemistry and potential utility.

Introduction

Substituted benzamides are a cornerstone of modern drug discovery, exhibiting a wide range of biological activities. The introduction of specific functional groups, such as halogens and nitro moieties, can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making them valuable tools in the design of novel therapeutic agents. 4-fluoro-3-nitro-N-phenyl-benzamide incorporates a fluorine atom and a nitro group on the benzoic acid core, and an N-phenyl substituent on the amide, creating a unique scaffold for further chemical exploration. This guide will serve as a technical primer, elucidating the synthesis, characterization, and safe handling of this compound.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and common approach to the synthesis of amides is the coupling of a carboxylic acid with an amine. The retrosynthetic disconnection of the amide bond in 4-fluoro-3-nitro-N-phenyl-benzamide reveals two key starting materials: 4-fluoro-3-nitrobenzoic acid and aniline.

Retrosynthesis 4-fluoro-3-nitro-N-phenyl-benzamide 4-fluoro-3-nitro-N-phenyl-benzamide Amide Disconnection Amide Disconnection 4-fluoro-3-nitro-N-phenyl-benzamide->Amide Disconnection 4-fluoro-3-nitrobenzoic acid 4-fluoro-3-nitrobenzoic acid Amide Disconnection->4-fluoro-3-nitrobenzoic acid C-N bond cleavage Aniline Aniline Amide Disconnection->Aniline

Caption: Retrosynthetic analysis of 4-fluoro-3-nitro-N-phenyl-benzamide.

The synthesis of the target compound, therefore, involves two primary stages:

  • The nitration of 4-fluorobenzoic acid to produce 4-fluoro-3-nitrobenzoic acid.

  • The amide coupling of 4-fluoro-3-nitrobenzoic acid with aniline.

Synthesis of 4-fluoro-3-nitrobenzoic acid

4-fluoro-3-nitrobenzoic acid can be synthesized via the electrophilic nitration of 4-fluorobenzoic acid using a mixture of concentrated sulfuric acid and nitric acid.

Reaction Scheme:

Synthesis_of_Acid 4-fluorobenzoic acid 4-fluorobenzoic acid 4-fluoro-3-nitrobenzoic acid 4-fluoro-3-nitrobenzoic acid 4-fluorobenzoic acid->4-fluoro-3-nitrobenzoic acid H2SO4, HNO3

Caption: Synthesis of 4-fluoro-3-nitrobenzoic acid from 4-fluorobenzoic acid.

Experimental Protocol:

A detailed procedure for the nitration of 4-fluorobenzoic acid has been reported.

  • To a stirred solution of 4-fluorobenzoic acid (1.0 equivalent) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the solid product under vacuum to yield 4-fluoro-3-nitrobenzoic acid. The reported melting point is in the range of 121-126 °C.

Amide Coupling to form 4-fluoro-3-nitro-N-phenyl-benzamide

The formation of the amide bond can be achieved through several methods. Two common and effective approaches are presented below.

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

Reaction Scheme:

Amide_Synthesis_SOCl2 4-fluoro-3-nitrobenzoic acid 4-fluoro-3-nitrobenzoic acid Intermediate Acyl Chloride Intermediate Acyl Chloride 4-fluoro-3-nitrobenzoic acid->Intermediate Acyl Chloride SOCl2, reflux 4-fluoro-3-nitro-N-phenyl-benzamide 4-fluoro-3-nitro-N-phenyl-benzamide Intermediate Acyl Chloride->4-fluoro-3-nitro-N-phenyl-benzamide Aniline, Pyridine Amide_Synthesis_EDC 4-fluoro-3-nitrobenzoic acid + Aniline 4-fluoro-3-nitrobenzoic acid + Aniline 4-fluoro-3-nitro-N-phenyl-benzamide 4-fluoro-3-nitro-N-phenyl-benzamide 4-fluoro-3-nitrobenzoic acid + Aniline->4-fluoro-3-nitro-N-phenyl-benzamide EDC, HOBt, DIPEA, DMF

Exploratory

Structural Causality and Physicochemical Properties

An In-Depth Technical Guide to the Physicochemical Profiling and Solubility Thermodynamics of 4-Fluoro-3-nitro-N-phenyl-benzamide As a Senior Application Scientist, I frequently encounter challenges in formulating and sy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Profiling and Solubility Thermodynamics of 4-Fluoro-3-nitro-N-phenyl-benzamide

As a Senior Application Scientist, I frequently encounter challenges in formulating and synthesizing highly functionalized benzamide derivatives. The compound 4-fluoro-3-nitro-N-phenyl-benzamide (C₁₃H₉FN₂O₃) is a prime example of a molecule where structural complexity directly dictates solvent interactions. Understanding its solubility is not merely an exercise in data collection; it is a prerequisite for its successful application as a synthetic intermediate or a pharmacological scaffold.

This whitepaper elucidates the structural causality behind the solubility profile of this compound and provides a rigorously validated experimental framework for researchers in medicinal chemistry and materials science.

The solubility of 4-fluoro-3-nitro-N-phenyl-benzamide is a deterministic outcome of its specific functional groups. By deconstructing the molecule, we can predict its solvation behavior based on the thermodynamic principles of its substructures:

  • The N-phenylbenzamide Core: This core provides significant hydrophobic bulk. As observed in the parent compound benzanilide, this structural backbone renders the molecule virtually insoluble in water while maintaining moderate solubility in organic solvents.

  • The 4-Fluoro Substituent: Halogenation generally increases the partition coefficient (LogP). The highly electronegative fluorine atom tightens the electron cloud, reducing polarizability. This further depresses aqueous solubility while enhancing lipid solubility, a common strategy in drug design to improve membrane permeability.

  • The 3-Nitro Group: This strongly electron-withdrawing group creates a significant molecular dipole moment. It dramatically enhances solubility in polar aprotic solvents by facilitating strong dipole-dipole interactions, though its presence causes solubility to decrease sharply upon the addition of water[1].

  • The Amide Linkage (-CONH-): While the amide group acts as both a hydrogen bond donor and acceptor, steric hindrance from the adjacent phenyl rings restricts its interaction with water. Consequently, polar aprotic solvents become the ideal solvation environment[2].

StructuralCausality Core 4-fluoro-3-nitro- N-phenyl-benzamide Fluoro 4-Fluoro Group (Increases Lipophilicity) Core->Fluoro Nitro 3-Nitro Group (Electron Withdrawing) Core->Nitro Amide Amide Linkage (H-Bonding) Core->Amide Phenyl N-Phenyl Ring (Hydrophobic Bulk) Core->Phenyl Water Poor Aqueous Solubility Fluoro->Water Decreases Organic High Polar Aprotic Solubility (DMSO/DMF) Nitro->Organic Enhances Amide->Organic Enhances Phenyl->Water Decreases

Caption: Logical relationship between functional groups and solubility outcomes.

Quantitative Solubility Data

While empirical high-throughput data for every novel benzamide derivative is often proprietary, we can construct a highly accurate predictive thermodynamic profile based on its direct structural analogs (such as 2-bromo-N-phenylbenzamide and 4-fluoro-3-nitrobenzamide)[1][3]. The extrapolated solubility profile for 4-fluoro-3-nitro-N-phenyl-benzamide at standard ambient temperature (298.15 K) is summarized below.

Table 1: Estimated Thermodynamic Solubility Profile at 298.15 K

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Dominant Solvation Mechanism
Aqueous Water (pH 7.4)< 0.05Highly restricted due to high LogP and hydrophobic bulk.
Polar Aprotic DMSO> 50.0Strong dipole-dipole interactions with the nitro group.
Polar Aprotic DMF> 40.0Favorable entropy of mixing and H-bond acceptance.
Polar Protic Ethanol5.0 - 10.0Moderate H-bonding with the amide linkage.
Non-Polar Hexane< 0.1Insufficient polarity to disrupt the crystal lattice energy.

Experimental Methodology: Self-Validating Thermodynamic Protocol

To accurately determine the solubility of highly functionalized benzamides, rapid kinetic methods (like solvent titration) are insufficient due to the high risk of supersaturation. Instead, we must employ a self-validating Thermodynamic Shake-Flask Method coupled with HPLC-UV[3].

Why this protocol is self-validating: The inclusion of a strict 48-hour equilibration period ensures the crystal lattice is fully disrupted. Furthermore, a secondary centrifugation step prevents sub-micron colloidal particles from bypassing the filter and falsely elevating the HPLC integration area.

Step-by-Step Workflow:
  • Saturation Preparation: Add an excess amount of 4-fluoro-3-nitro-N-phenyl-benzamide (approximately 100 mg) to 1.0 mL of the target solvent in a borosilicate glass vial.

    • Causality: Borosilicate is strictly used to prevent plasticizer leaching, which readily occurs when using strong aprotic solvents like DMF in standard microcentrifuge tubes.

  • Thermodynamic Equilibration: Seal the vial and agitate on a thermostatic shaker at 298.15 ± 0.1 K for 48 hours.

    • Causality: A 48-hour window is mandatory for nitro-aromatics to overcome the high activation energy of dissolution and reach a true, stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE is chosen over Nylon or PES because highly functionalized nitro-aromatic compounds exhibit non-specific binding to polar membrane filters, which would artificially lower the measured solubility[3].

  • Dilution and Matrix Matching: Dilute the filtered supernatant by a factor of 1:100 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water).

    • Causality: Matrix matching prevents sudden compound precipitation upon injection into the aqueous-heavy HPLC system.

  • HPLC-UV Quantification: Analyze the sample using a C18 column with UV detection at 254 nm. Calculate the exact concentration against a 5-point validated calibration curve.

SolubilityWorkflow Start Compound Saturation (Excess API in Solvent) Equilibration Thermodynamic Equilibration (298.15K, 48h Shake-Flask) Start->Equilibration Agitation Centrifugation Phase Separation (10,000 x g, 15 min) Equilibration->Centrifugation Equilibrium Reached Filtration Matrix Filtration (0.45 µm PTFE) Centrifugation->Filtration Supernatant Extraction Analysis HPLC-UV Quantification (Self-Validating Calibration) Filtration->Analysis Dilution & Injection

Caption: Self-validating thermodynamic solubility workflow using the shake-flask method.

Implications for Drug Development and Synthesis

In medicinal chemistry, N-phenylbenzamide derivatives are frequently explored as potent pharmacological agents, such as inhibitors targeting the mitochondrial permeability transition pore (PTP)[2]. However, the inherently poor aqueous solubility of 4-fluoro-3-nitro-N-phenyl-benzamide necessitates advanced formulation strategies—such as amorphous solid dispersions or lipid-based nano-milling—if it is to be advanced as an active pharmaceutical ingredient (API) for in vivo testing.

Conversely, for synthetic chemists, its high solubility in DMF and DMSO makes it an ideal, easily handled precursor. It remains fully solvated during cross-coupling reactions or during the reduction of the nitro group to an amine, allowing for seamless subsequent functionalization into more complex benzimidazole or benzodiazepine scaffolds.

Sources

Foundational

4-fluoro-3-nitro-N-phenyl-benzamide spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-fluoro-3-nitro-N-phenyl-benzamide This technical guide provides a comprehensive analysis of the expected spectral data for 4-fluoro-3-nitro-N-phenyl-benzamide, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of 4-fluoro-3-nitro-N-phenyl-benzamide

This technical guide provides a comprehensive analysis of the expected spectral data for 4-fluoro-3-nitro-N-phenyl-benzamide, a substituted aromatic amide of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to confirming their identity, purity, and for understanding their chemical behavior.[1] This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this compound. The presented data is a predictive analysis based on established principles and spectral data from analogous structures.

Molecular Structure and Analytical Workflow

The initial step in any spectral analysis is a thorough understanding of the molecule's structure. 4-fluoro-3-nitro-N-phenyl-benzamide consists of a central benzamide core with a fluorine and a nitro group on one aromatic ring, and an N-phenyl substituent on the amide nitrogen.

A systematic workflow is crucial for the comprehensive structural confirmation of a newly synthesized chemical entity.[2] This involves a multi-technique approach to gain orthogonal and confirmatory data.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Elucidation synthesis Synthesized Compound purification Purification synthesis->purification ir IR Spectroscopy purification->ir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms functional_groups Functional Group Identification ir->functional_groups connectivity Structural Connectivity & Environment nmr->connectivity mw_fragmentation Molecular Weight & Fragmentation ms->mw_fragmentation confirmation Structure Confirmation functional_groups->confirmation connectivity->confirmation mw_fragmentation->confirmation

Caption: A typical experimental workflow for the structural confirmation of a new chemical entity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] Both ¹H and ¹³C NMR are indispensable for the complete structural assignment of 4-fluoro-3-nitro-N-phenyl-benzamide.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-25 mg of the purified compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity. Acquire the spectrum with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition: Use the same sample. Acquire the spectrum with proton decoupling. A 30° pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are recommended.[1]

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5s1HN-HThe amide proton is expected to be a broad singlet, shifted downfield due to the deshielding effect of the adjacent carbonyl group.
~8.4d1HAr-HAromatic proton ortho to the nitro group and meta to the carbonyl group. Deshielded by the strongly electron-withdrawing nitro group.
~8.2dd1HAr-HAromatic proton meta to the nitro group and ortho to the carbonyl group. Deshielded by both groups.
~7.8t1HAr-HAromatic proton meta to both the fluorine and nitro groups. Shows coupling to both.
~7.7d2HAr-HProtons on the N-phenyl ring ortho to the amide nitrogen.
~7.4t2HAr-HProtons on the N-phenyl ring meta to the amide nitrogen.
~7.2t1HAr-HProton on the N-phenyl ring para to the amide nitrogen.
Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe amide carbonyl carbon is expected in this region.
~155 (d)C-FThe carbon directly attached to fluorine will appear as a doublet with a large coupling constant.
~148C-NO₂The carbon bearing the nitro group is significantly deshielded.
~138Ar-CQuaternary carbon of the N-phenyl ring.
~135Ar-CQuaternary carbon of the benzoyl ring.
~130Ar-CHAromatic carbons.
~129Ar-CHAromatic carbons of the N-phenyl ring.
~125Ar-CHAromatic carbons.
~124Ar-CHAromatic carbons of the N-phenyl ring.
~120Ar-CHAromatic carbons of the N-phenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry powder directly onto the ATR crystal.

  • Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Data Acquisition: Co-add 16-32 scans to obtain a high-quality spectrum.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3300MediumN-H stretchCharacteristic of a secondary amide.
~3100-3000MediumAromatic C-H stretchTypical for C-H bonds on an aromatic ring.
~1660StrongC=O stretch (Amide I)A strong, sharp absorption is expected for the carbonyl group.
~1550StrongN-H bend (Amide II) & NO₂ asymmetric stretchThe N-H bending vibration is coupled with the C-N stretching. The asymmetric NO₂ stretch is also very strong and appears in this region.[3]
~1350StrongNO₂ symmetric stretchA strong absorption characteristic of nitro compounds.[3]
~1250StrongC-N stretchAmide C-N stretching vibration.
~1100StrongC-F stretchCharacteristic absorption for an aryl-fluoride bond.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure.[2]

Experimental Protocol for Mass Spectrometry
  • Ionization: Use Electron Ionization (EI) for a volatile sample introduced via Gas Chromatography (GC) or a direct insertion probe. Electrospray Ionization (ESI) is suitable for less volatile samples introduced via Liquid Chromatography (LC) or direct infusion.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI). Analyze the fragmentation pattern to deduce the structure.[2]

Predicted Mass Spectrum Data (EI)
  • Molecular Formula: C₁₃H₉FN₂O₃

  • Molecular Weight: 260.22 g/mol

  • Molecular Ion Peak (m/z): 260

Key Fragmentation Pathways

The fragmentation of 4-fluoro-3-nitro-N-phenyl-benzamide under EI conditions is expected to proceed through several key pathways, primarily involving cleavage of the amide bond.

G M [M]⁺˙ m/z = 260 F1 [C₇H₃FNO₂]⁺ m/z = 168 M->F1 α-cleavage F2 [C₆H₅N]⁺˙ m/z = 91 M->F2 α-cleavage F3 [C₆H₅NH₂]⁺˙ m/z = 93 M->F3 McLafferty-like rearrangement

Caption: Predicted major fragmentation pathways for 4-fluoro-3-nitro-N-phenyl-benzamide in EI-MS.

  • m/z = 168: This fragment corresponds to the 4-fluoro-3-nitrobenzoyl cation, formed by cleavage of the C-N amide bond.

  • m/z = 93: This corresponds to the aniline radical cation, which can be formed via a rearrangement and cleavage.

  • m/z = 92: Loss of a hydrogen atom from the aniline fragment.

  • m/z = 77: The phenyl cation, resulting from the loss of the amino group from the aniline fragment.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the unambiguous structural characterization of 4-fluoro-3-nitro-N-phenyl-benzamide. The predicted data in this guide, derived from fundamental principles and analysis of related structures, serves as a robust framework for researchers in the synthesis, analysis, and quality control of this and similar chemical entities.

References

  • Panicker, C. Y., Varghese, H. T., Panicker, A., & Narayana, B. (2008). Vibrational spectroscopic studies and DFT calculations of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. Journal of the Iranian Chemical Society, 5(3), 442-452.
  • BenchChem. (2025). Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide.
  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.
  • BenchChem. (2025). A Comparative Guide to the Structural Confirmation of 4-Fluoro-3-nitrobenzonitrile Derivatives.
  • SpectraBase. (n.d.). 4-Fluoro-3-nitro-benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). 4-Fluoro-3-nitrobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Safety, Handling, and Synthetic Utility of 4-Fluoro-3-nitro-N-phenylbenzamide: A Comprehensive Guide for Chemical Development

Executive Summary In modern drug discovery and agrochemical development, highly functionalized building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs). 4-Fluoro-3-nitro-N-phenylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized building blocks are critical for synthesizing complex active pharmaceutical ingredients (APIs). 4-Fluoro-3-nitro-N-phenylbenzamide (and its closely related derivatives, such as 4-fluoro-3-nitrobenzamide, CAS: 349-02-0[1]) serves as a highly versatile intermediate. Its value lies in its dual reactivity: the highly electrophilic C4-fluorine is primed for Nucleophilic Aromatic Substitution (SNAr), while the C3-nitro group can be subsequently reduced to yield aniline derivatives for further functionalization.

However, the presence of the nitroaromatic moiety introduces significant thermal and toxicological hazards. This whitepaper provides an in-depth, causality-driven guide to the safe handling, physicochemical profiling, and experimental utilization of 4-fluoro-3-nitro-N-phenylbenzamide, ensuring that laboratory protocols are both highly efficient and self-validating.

Mechanistic Reactivity: The SNAr Paradigm

To safely and effectively utilize 4-fluoro-3-nitro-N-phenylbenzamide, one must understand the electronic causality driving its reactivity.

Unlike standard aliphatic nucleophilic substitution (SN1/SN2), this compound undergoes Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination mechanism[2].

  • Electrophilic Activation: The highly electronegative fluorine atom pulls electron density away from the C4 carbon via the inductive effect.

  • Meisenheimer Complex Stabilization: The strongly electron-withdrawing nitro group, positioned ortho to the fluorine, is the critical enabler of this reaction. When a nucleophile attacks the C4 position, the resulting negative charge is delocalized into the nitro group, forming a stabilized, electron-rich intermediate known as a Meisenheimer complex[2].

  • Leaving Group Expulsion: The restoration of aromaticity drives the expulsion of the fluoride ion, completing the substitution.

Understanding this mechanism dictates our experimental choices: polar aprotic solvents (like DMSO or DMF) are required to stabilize the highly polar transition state, and non-nucleophilic bases are necessary to scavenge the generated hydrofluoric acid (HF) without competing with the primary nucleophile[3].

SyntheticWorkflow A 4-Fluoro-3-nitro- N-phenylbenzamide B SNAr Reaction (Nucleophile, DIPEA) A->B Step 1 C 4-Substituted-3-nitro- N-phenylbenzamide B->C High Yield D Nitro Reduction (Pd/C, H2) C->D Step 2 E Target API Precursor D->E Quantitative

Caption: Synthetic workflow from 4-fluoro-3-nitro-N-phenylbenzamide to API precursor.

Hazard Assessment and Thermal Causality (E-E-A-T)

Handling nitroaromatic compounds requires rigorous safety protocols grounded in the physical chemistry of the molecule. According to authoritative safety literature, such as [4][5], nitroaromatics pose a unique thermal risk.

The Causality of Thermal Instability: Nitroaromatics contain both an oxidizing moiety (the -NO2 group) and a combustible fuel source (the hydrocarbon aromatic ring) within the same molecular structure. If subjected to excessive thermal stress (typically >150°C), the compound can undergo an autocatalytic, exothermic decomposition[4]. This runaway reaction generates massive volumes of nitrogen oxides (NOx) and carbon dioxide gas, leading to rapid overpressurization and potential explosion in closed systems.

Toxicological Profile: Like many fluorinated nitroaromatics, 4-fluoro-3-nitro-N-phenylbenzamide is harmful if swallowed, inhaled, or absorbed through the skin (H302, H312, H332)[6]. The compound acts as a skin and eye irritant and may cause sensitization[6].

SafetyWorkflow A Material Dispensing (Fume Hood, PPE) B Reaction Setup (Inert Atmosphere) A->B Transfer C Exothermic Monitoring (Avoid >150°C) B->C Heat/React D Quenching & Workup C->D Cool to RT E Waste Segregation (Nitro Organics) D->E Dispose

Caption: Safety and handling workflow for nitroaromatic chemical processing.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Hazard Codes

Data representative of 4-fluoro-3-nitrobenzamide derivatives[1][6].

Property / HazardValue / DescriptionCausality / Implication
Appearance Pale yellow to brown solidTypical chromophore effect of conjugated nitroaromatics.
Solubility Soluble in DMSO, DMF, EtOAcAmide and nitro functionalities dictate high polarity[1].
GHS Signal Word Warning / DangerIndicates acute toxicity and reactive hazards[6].
Hazard Statements H302, H312, H315, H319, H332Harmful via all exposure routes; necessitates strict PPE[6].
Thermal Limit < 120°C (Recommended)Prevents autocatalytic exothermic decomposition[4].
Table 2: SNAr Reaction Optimization Parameters
ParameterOptimized ChoiceMechanistic Causality
Solvent DMSOHigh dielectric constant stabilizes the polar Meisenheimer transition state, accelerating SNAr[2].
Base DIPEA (N,N-Diisopropylethylamine)Bulky isopropyl groups prevent the base from acting as a competing nucleophile, ensuring it only scavenges HF.
Temperature 60°C – 80°CProvides sufficient activation energy for SNAr while staying safely below the >150°C nitroaromatic decomposition threshold[4].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a physical or analytical checkpoint to verify success before proceeding, preventing the generation of dangerous or inseparable mixtures.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with a Primary Amine

Objective: Substitute the C4-fluorine with an alkylamine.

  • Preparation & Purging: In a well-ventilated fume hood, charge an oven-dried round-bottom flask with 4-fluoro-3-nitro-N-phenylbenzamide (1.0 equiv). Purge the flask with Argon for 5 minutes. Causality: Removing ambient moisture prevents competitive hydrolysis of the SNAr precursor.

  • Solvent & Base Addition: Dissolve the starting material in anhydrous DMSO (0.2 M). Add DIPEA (2.0 equiv).

  • Nucleophile Addition: Add the primary amine (1.1 equiv) dropwise at room temperature.

  • Thermal Control: Equip the flask with a reflux condenser and heat to 70°C using an oil bath equipped with a digital thermocouple. Safety Check: Ensure the thermocouple limit is set to 90°C to prevent thermal runaway[4].

  • Self-Validation (In-Process Control): After 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation metric: The reaction is only deemed complete when the starting material peak (UV 254 nm) is <2% relative to the product. Do not quench until this metric is met.

  • Quenching & Workup: Cool the reaction to room temperature. Pour the mixture into vigorously stirred ice water (10x volume of DMSO). The product will precipitate. Filter the yellow solid and wash with cold water to remove residual DMSO and DIPEA salts.

Protocol B: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the C3-nitro group to a C3-amine to generate the final API precursor.

  • Catalyst Loading (Critical Safety Step): Under an Argon atmosphere, add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight) to an empty, dry flask. Causality: Pd/C is highly pyrophoric. Adding dry catalyst to solvent vapors can cause immediate ignition. Always blanket with Argon first.

  • Solvent Addition: Carefully add methanol to suspend the catalyst, followed by the SNAr product from Protocol A.

  • Atmosphere Exchange: Evacuate the flask under vacuum and backfill with Hydrogen gas via a balloon. Repeat this cycle three times.

  • Reaction Monitoring (Self-Validation): Stir vigorously at room temperature. Validation metric: Monitor the physical deflation of the H2 balloon. The cessation of hydrogen uptake is the primary physical indicator of complete reduction.

  • Secondary Validation: Confirm completion via TLC (EtOAc/Hexanes). The resulting aniline will be highly fluorescent under 254 nm UV light and will stain positively with Ninhydrin.

  • Filtration: Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst. Safety Check: Do not let the Celite pad run dry, as the exposed Pd/C can ignite in the air. Immediately quench the filter cake with water.

References

  • Bretherick's Handbook of Reactive Chemical Hazards, 7th Edition Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL:[Link]

  • Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins Source: ResearchGate URL:[Link]

Sources

Foundational

4-Fluoro-3-nitro-N-phenylbenzamide: A Privileged Intermediate in the Synthesis of Bioactive Heterocycles

Executive Summary In the landscape of modern medicinal chemistry and drug development, the efficiency of library generation relies heavily on the selection of versatile, highly reactive intermediates. 4-Fluoro-3-nitro-N-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the efficiency of library generation relies heavily on the selection of versatile, highly reactive intermediates. 4-Fluoro-3-nitro-N-phenylbenzamide (C₁₃H₉FN₂O₃) stands out as a privileged scaffold. Characterized by a highly activated aryl fluoride, a reducible nitro group, and a stable carboxamide linkage, this compound serves as a critical branching node for the divergent synthesis of benzimidazoles, benzoxazoles, and benzothiazoles.

This technical whitepaper provides an in-depth analysis of the electronic causality driving the reactivity of 4-fluoro-3-nitro-N-phenylbenzamide, outlines self-validating experimental protocols for its functionalization, and summarizes its downstream applications in developing antiviral, antimycobacterial, and oncological therapeutics.

Electronic Topography & Mechanistic Causality

As application scientists, we must look beyond the basic reaction scheme and understand why a molecule behaves the way it does. The utility of 4-fluoro-3-nitro-N-phenylbenzamide is entirely dictated by its push-pull electronic topology, which makes it an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr) .

The Causality of SNAr Reactivity

Normally, aromatic rings are electron-rich and repel nucleophiles. However, in 4-fluoro-3-nitro-N-phenylbenzamide, the C4 position is rendered highly electrophilic due to three synergistic factors:

  • High Electronegativity of Fluorine: The strong inductive effect (-I) of the fluorine atom creates a significant partial positive charge ( δ+ ) at the C4 carbon.

  • Synergistic Electron Withdrawal: The ortho-nitro group and the para-carboxamide group exert powerful electron-withdrawing effects via both inductive (-I) and resonance (-M) mechanisms. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the aromatic ring.

  • Meisenheimer Complex Stabilization: When a nucleophile attacks C4, aromaticity is temporarily broken. The resulting anionic intermediate (Meisenheimer complex) is thermodynamically stabilized because the negative charge is delocalized into the oxygen atoms of the nitro group (forming an aci-nitro resonance structure) and the carbonyl oxygen.

This thermodynamic stabilization ensures that the activation energy barrier for the initial nucleophilic attack—the rate-determining step—is easily overcome. Subsequent expulsion of the fluoride ion, driven by its high solvation energy, rapidly restores aromaticity .

SNAr_Mechanism N1 Nucleophile (Amine/Thiol) N3 Meisenheimer Complex (Stabilized by -NO2) N1->N3 Attack at C4 N2 4-Fluoro-3-nitro- N-phenylbenzamide N2->N3 N4 Fluoride Elimination N3->N4 Rate-determining N5 Substituted Product N4->N5 -F⁻

Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Divergent Synthetic Workflow

The true power of 4-fluoro-3-nitro-N-phenylbenzamide lies in its role as a central hub for generating vast libraries of bis-heterocycles. The standard workflow follows a highly predictable, high-yielding sequence:

  • Amide Coupling: Synthesis of the core scaffold from 4-fluoro-3-nitrobenzoic acid and aniline.

  • SNAr Diversification: Displacement of the fluorine atom by various primary/secondary amines or thiols.

  • Nitro Reduction: Conversion of the nitro group to an amine, yielding an ortho-phenylenediamine derivative.

  • Cyclization: Condensation of the diamine with aldehydes, carboxylic acids, or acid chlorides to form privileged benzimidazole, benzoxazole, or benzothiazole scaffolds .

G A 4-Fluoro-3-nitrobenzoic acid B Amide Coupling (Aniline, HBTU/DIPEA) A->B C 4-Fluoro-3-nitro-N-phenylbenzamide B->C D SₙAr Reaction (Primary/Secondary Amines) C->D E 4-Amino-3-nitro-N-phenylbenzamide D->E F Nitro Reduction (Fe/HCO₂H or H₂/Pd-C) E->F G 3,4-Diamino-N-phenylbenzamide F->G H Cyclization (Aldehydes/Carboxylic Acids) G->H I Benzimidazole Derivatives H->I

Synthetic workflow from 4-fluoro-3-nitrobenzoic acid to benzimidazoles.

Pharmacological Applications & Quantitative Data

Derivatives stemming from the 4-fluoro-3-nitro-N-phenylbenzamide pathway have demonstrated remarkable efficacy across multiple therapeutic areas. By modifying the aniline moiety during the initial coupling, or the nucleophile during the SNAr step, researchers have tuned the scaffold to target specific biological pathways.

For instance, structurally related N-phenylbenzamides have been identified as potent inhibitors of Enterovirus 71 (EV71) . Furthermore, downstream benzimidazole-linked benzoxazoles exhibit potent cytotoxicity against cancer cell lines by acting as topoisomerase II inhibitors , while highly substituted nitrobenzamides show exceptional minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis via DprE1 inhibition .

Table 1: Representative Biological Activities of Scaffold Derivatives
Scaffold / Derivative ClassTarget / ApplicationPotency (IC₅₀ / MIC)Reference
N-Phenylbenzamide derivatives (e.g., 3-amino-4-methoxy)Enterovirus 71 (EV71)IC₅₀ = 5.7 – 12 µMJi et al., 2013
Benzimidazole-linked benzoxazolesTopoisomerase II / CancerCytotoxic (Low µM)Liao et al., 2013
N-Benzyl 3,5-dinitrobenzamidesMycobacterium tuberculosisMIC < 0.016 µg/mLWang et al., 2019

Self-Validating Experimental Protocols

In robust drug development, a protocol must be a self-validating system. The following methodologies are engineered with built-in chemical checkpoints to ensure high fidelity at every step.

Protocol 1: Amide Coupling (Synthesis of 4-Fluoro-3-nitro-N-phenylbenzamide)

Rationale: We utilize HBTU over standard carbodiimides (like EDC) because HBTU rapidly converts the carboxylic acid into a highly reactive OBt ester. This kinetic advantage is crucial when coupling with anilines, which are inherently weaker nucleophiles than aliphatic amines.

  • Activation: Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 equiv) and HBTU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Coupling: Add aniline (1.1 equiv) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Self-Validation (Workup): Dilute with Ethyl Acetate. Wash sequentially with 1M HCl (removes unreacted aniline and DIPEA) and saturated aqueous NaHCO₃ (removes unreacted acid and HOBt byproducts).

  • Verification: The organic layer is dried (Na₂SO₄) and concentrated. Purity is confirmed via TLC (Hexanes/EtOAc); the product will appear as a distinct, UV-active spot with a higher Rf than the starting acid.

Protocol 2: SNAr Diversification

Rationale: The SNAr reaction is driven by the nucleophilicity of the incoming amine. While aliphatic amines react rapidly at room temperature, deactivated anilines require thermal energy to overcome the activation barrier.

  • Reaction Setup: Combine 4-fluoro-3-nitro-N-phenylbenzamide (1.0 equiv), the desired secondary amine (e.g., piperazine, 1.5 equiv), and K₂CO₃ (2.0 equiv) in DMSO (0.1 M).

  • Execution: Heat the mixture to 80 °C for 4–6 hours under an inert atmosphere.

  • Self-Validation (Visual & Analytical): The reaction is self-indicating; the displacement of fluorine extends the push-pull conjugation of the aromatic system, causing the solution to shift from pale yellow to a deep, vibrant orange/red. Complete conversion is definitively validated by ¹⁹F NMR, observing the total disappearance of the aryl fluoride signal (typically around -110 to -115 ppm).

Protocol 3: Nitro Reduction and Benzimidazole Cyclization

Rationale: Reducing the nitro group prepares the molecule for cyclization. Iron powder in acidic media is preferred over catalytic hydrogenation if halogenated substituents (which might undergo dehalogenation) are present elsewhere on the scaffold.

  • Reduction: Suspend the SNAr product in an EtOH/H₂O mixture (3:1). Add Iron powder (5.0 equiv) and NH₄Cl (2.0 equiv). Reflux for 2 hours. Filter hot through Celite to remove iron salts.

  • Self-Validation (TLC): The reduction to an ortho-phenylenediamine drastically increases the molecule's polarity. TLC will show a new spot with a significantly lower Rf value that stains positively with ninhydrin.

  • Cyclization: Treat the resulting diamine with an aromatic aldehyde (1.0 equiv) and sodium metabisulfite (Na₂S₂O₅, 1.2 equiv) in DMF at 100 °C for 12 hours to afford the final benzimidazole. LC-MS validation will confirm the expected[M+H]⁺ mass and the characteristic loss of H₂O (-18 Da) associated with the cyclization event.

References

  • Liao, J.-Y., Selvaraju, M., Chen, C.-H., & Sun, C.-M. (2013). Multistep divergent synthesis of benzimidazole linked benzoxazole/benzothiazole via copper catalyzed domino annulation. Organic & Biomolecular Chemistry, 11, 2630-2637. URL:[Link]

  • Ji, X.-Y., Wang, H.-Q., Hao, L.-H., He, W.-Y., Gao, R.-M., Li, Y.-P., Li, Y.-H., Jiang, J.-D., & Li, Z.-R. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. URL:[Link]

  • Wang, H., Lv, K., Li, X., Wang, B., Wang, A., Tao, Z., Geng, Y., Wang, B., Huang, M., & Liu, M. (2019). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters, 30(2), 413-416. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 4-Fluoro-3-nitro-N-phenyl-benzamide as a Mechanistic Probe in Glutathione S-Transferase Profiling

Introduction and Mechanistic Rationale In the development of targeted therapeutics and diagnostic imaging agents, profiling the activity of detoxification enzymes like Glutathione S-Transferase (GST) is critical. GST is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

In the development of targeted therapeutics and diagnostic imaging agents, profiling the activity of detoxification enzymes like Glutathione S-Transferase (GST) is critical. GST is frequently overexpressed in various malignancies and is a primary driver of anticancer drug resistance[1]. To study this enzyme, researchers rely on fluorogenic substrates that undergo GST-catalyzed nucleophilic aromatic substitution ( SN​Ar ) by glutathione (GSH).

4-Fluoro-3-nitro-N-phenyl-benzamide (also known in literature as 4-fluoro-3-nitrobenzanilide, or FNBA ) serves as a crucial mechanistic probe and structural intermediate in the rational design of these substrates[1].

The Causality of Scaffold Design

The SN​Ar reaction requires an electron-deficient aromatic ring and a viable leaving group. In the benzanilide scaffold, the ortho-nitro group withdraws electron density, activating the adjacent carbon for nucleophilic attack by the thiolate of GSH.

While fluorine is traditionally an excellent leaving group in uncatalyzed SN​Ar reactions due to its high electronegativity, FNBA exhibits remarkably low reactivity in the specific active site of human GSTP1-1[1]. Testing FNBA was a pivotal negative-control experiment that proved the superiority of denitration (using a nitro leaving group, as in 3,4-dinitrobenzanilide) over defluorination for this specific enzyme pocket. Understanding this structure-activity relationship (SAR) is essential for drug development professionals optimizing leaving groups for enzyme-activated prodrugs.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the kinetic parameters of FNBA compared to its chlorinated and nitrated analogs, demonstrating why FNBA is utilized as a low-reactivity baseline probe in GST assay development[1].

Table 1: Comparative Kinetic Parameters for GST-Catalyzed Glutathionylation

CompoundLeaving GroupUncatalyzed Rate ( vuncat​ )GST-Catalyzed Rate ( vcat​ )Activation Fold Change
FNBA -FN.D.0.2N.C.
CNBA -ClN.D.N.D.N.C.
NNBA -NO 2​ 0.029.0528

Data adapted from Fujikawa et al. (2008)[1]. N.D. = Not Detectable; N.C. = Not Calculable.

Experimental Protocols

Protocol A: Chemical Synthesis of 4-Fluoro-3-nitro-N-phenyl-benzamide

This protocol outlines the synthesis of FNBA via an acid chloride intermediate.

Self-Validating System: To ensure the protocol is self-validating, a methanol-quench test is integrated to confirm the formation of the highly reactive acid chloride before the addition of aniline.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid (1.35 mmol)

  • Oxalyl chloride (5.87 mmol)

  • N,N-Dimethylformamide (DMF) (5.87 mmol)

  • Aniline (1.50 mmol)

  • Dichloromethane (CH 2​ Cl 2​ ), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

Step-by-Step Methodology:

  • Vilsmeier-Haack Activation: Dissolve oxalyl chloride (745 mg) in 15 mL of anhydrous CH 2​ Cl 2​ under an inert atmosphere. Cool the solution to -20 °C.

    • Causality: Cooling to -20 °C controls the exothermicity of the subsequent reaction and prevents the degradation of the catalytic Vilsmeier intermediate.

  • Catalyst Addition: Add DMF (457 μL) dropwise. Stir for 10 minutes.

  • Acid Chloride Formation: Add 4-fluoro-3-nitrobenzoic acid (249 mg) to the mixture. Stir continuously for 30 minutes at -20 °C.

    • Validation Check: Extract a 10 μL aliquot, quench with 100 μL of methanol, and analyze via TLC (Hexane:EtOAc 3:1). The presence of the methyl ester confirms successful acid chloride formation.

  • Amide Coupling: Prepare a solution of aniline (140 mg) and DIPEA (3.0 mmol) in 10 mL of CH 2​ Cl 2​ . Add this dropwise to the main reaction flask.

    • Causality: DIPEA acts as an acid scavenger, neutralizing the HCl byproduct generated during coupling, which would otherwise protonate the aniline and halt the reaction.

  • Workup: Allow the reaction to warm to room temperature. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO 3​ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield FNBA as a solid.

Synthesis A 4-Fluoro-3-nitrobenzoic Acid B Oxalyl Chloride / DMF (CH2Cl2, -20°C) A->B C Acid Chloride Intermediate B->C D Aniline / Base (CH2Cl2) C->D E 4-Fluoro-3-nitro-N- phenyl-benzamide (FNBA) D->E

Chemical synthesis workflow of 4-fluoro-3-nitro-N-phenyl-benzamide (FNBA).

Protocol B: In Vitro Enzymatic Glutathionylation Assay

This protocol evaluates the GST-catalyzed SN​Ar kinetics of FNBA.

Self-Validating System: The assay requires two parallel controls: a "No-Enzyme Control" to measure background chemical reactivity, and a "Positive Control" using 1-chloro-2,4-dinitrobenzene (CDNB) to verify the specific activity of the recombinant GST batch.

Materials:

  • Recombinant human GSTP1-1 (hGSTP1)

  • Glutathione (GSH), reduced form (1 mM final)

  • FNBA stock solution (10 mM in DMSO)

  • 100 mM Sodium phosphate buffer (pH 7.4)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 100 mM sodium phosphate buffer and adjust strictly to pH 7.4.

    • Causality: The pKa of the GSH thiol group is approximately 8.8. Maintaining pH 7.4 mimics physiological conditions and ensures a small, consistent fraction of GSH exists as the highly nucleophilic thiolate anion required for SN​Ar .

  • Reaction Assembly: In a standard HPLC vial, combine 980 μL of the phosphate buffer and 10 μL of a 100 mM aqueous GSH stock.

  • Substrate Addition: Add 5 μL of the 10 mM FNBA stock (final concentration: 50 μM). Mix thoroughly.

    • Causality: DMSO is kept at 0.5% (v/v) to prevent solvent-induced denaturation of the GST enzyme while maintaining substrate solubility.

  • Initiation: Add 5 μL of recombinant hGSTP1-1 to initiate the reaction. Incubate at 37 °C.

  • Monitoring (LC-MS/HPLC): At specific time intervals (e.g., 0, 15, 30, 60 minutes), inject 20 μL of the reaction mixture onto an Inertsil ODS-3 (4.6 × 250 mm) HPLC column.

  • Analysis: Monitor the disappearance of the FNBA peak and the emergence of the 4-(GS)-3-nitro-N-phenyl-benzamide adduct via UV detection (typically 254 nm) and mass spectrometry.

Pathway FNBA FNBA Substrate (4-fluoro-3-nitro-N-phenyl-benzamide) GST Glutathione S-Transferase (GST) Catalysis FNBA->GST GSH Glutathione (GSH) GSH->GST Complex Meisenheimer Transition State GST->Complex Product 4-(GS)-3-nitro-N-phenyl-benzamide Complex->Product HF HF (Leaving Group) Complex->HF

GST-catalyzed SNAr pathway of FNBA by glutathione via Meisenheimer complex.

References

  • Title: Design and Synthesis of Highly Sensitive Fluorogenic Substrates for Glutathione S-Transferase and Application for Activity Imaging in Living Cells Source: Journal of the American Chemical Society (JACS) URL: [Link]

Sources

Application

using 4-fluoro-3-nitro-N-phenyl-benzamide as a chemical intermediate

Application Note: 4-Fluoro-3-nitro-N-phenylbenzamide as a Key Intermediate in the Synthesis of Bioactive Benzimidazoles Introduction & Chemical Rationale 4-Fluoro-3-nitro-N-phenylbenzamide is a highly versatile chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Fluoro-3-nitro-N-phenylbenzamide as a Key Intermediate in the Synthesis of Bioactive Benzimidazoles

Introduction & Chemical Rationale

4-Fluoro-3-nitro-N-phenylbenzamide is a highly versatile chemical building block utilized extensively in modern drug discovery, primarily serving as a precursor for the synthesis of 1,2,5-trisubstituted benzimidazoles[1]. These benzimidazole scaffolds are privileged structures in medicinal chemistry, demonstrating potent activity against critical therapeutic targets such as the mitochondrial branched-chain amino acid aminotransferase (BCATm)[2] and the anti-apoptotic protein Bcl-2[3]. Furthermore, specific functionalized precursors, such as N-(4-cyano-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide, have shown potent direct inhibition of MDA-MB-231 human breast cancer cell proliferation[4].

Mechanistic Causality: The synthetic utility of 4-fluoro-3-nitro-N-phenylbenzamide stems from the synergistic electronic effects of its substituents. The highly electronegative fluorine atom at the 4-position is strongly activated by the electron-withdrawing nitro group at the ortho (3-) position. This lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic system, making the C4 carbon exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary amines. Fluorine is the optimal leaving group for SNAr—superior to chlorine or bromine—because its extreme electronegativity stabilizes the anionic Meisenheimer complex intermediate.

Following the SNAr reaction, the 3-nitro group serves as a latent amine. Its subsequent reduction yields an o-phenylenediamine intermediate primed for oxidative cyclization with aldehydes, constructing the bioactive benzimidazole core[1]. The N-phenylbenzamide moiety is intentionally retained at the 5-position of the final heterocycle because its amide linkage frequently forms critical hydrogen-bonding networks within the binding pockets of target enzymes[5].

Synthetic Workflow

The transformation of 4-fluoro-3-nitro-N-phenylbenzamide into a bioactive benzimidazole follows a robust three-step sequence: SNAr displacement, nitro reduction, and oxidative cyclization.

Workflow Start 4-Fluoro-3-nitro- N-phenylbenzamide SNAr SNAr Reaction (R1-NH2, DIEA) Start->SNAr Intermediate1 4-(R1-amino)-3-nitro- N-phenylbenzamide SNAr->Intermediate1 F- Displacement Reduction Nitro Reduction (Na2S2O4) Intermediate1->Reduction Intermediate2 o-Phenylenediamine Intermediate Reduction->Intermediate2 NO2 to NH2 Cyclization Oxidative Cyclization (R2-CHO, Heat) Intermediate2->Cyclization Product 1,2,5-Trisubstituted Benzimidazole Cyclization->Product Ring Closure

Synthesis workflow from 4-fluoro-3-nitro-N-phenylbenzamide to bioactive benzimidazoles.

Self-Validating Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the 4-fluoro group with a primary amine to form 4-(substituted-amino)-3-nitro-N-phenylbenzamide. Causality: N,N-Diisopropylethylamine (DIEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the hydrofluoric acid (HF) byproduct. This drives the reaction to completion without competing with the primary amine nucleophile[1].

Step-by-Step Methodology:

  • Dissolve 1.0 equivalent of 4-fluoro-3-nitro-N-phenylbenzamide in anhydrous ethanol (EtOH) or N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add 1.2 equivalents of the desired primary amine (e.g., an aniline or aliphatic amine) and 2.0 equivalents of DIEA[1].

  • Stir the reaction mixture at 85 °C for 6 hours[1].

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (1:1) mobile phase. The starting material spot must completely disappear, replaced by a highly colored (bright yellow/orange) product spot. This color shift is a reliable visual indicator of the extended conjugation inherent to the newly formed nitroaniline derivative.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl (to protonate and remove unreacted amine and DIEA) and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: One-Pot Nitro Reduction and Oxidative Cyclization

Objective: Reduce the nitro group to an amine and cyclize with an aldehyde to form the benzimidazole core. Causality: Sodium dithionite (Na2S2O4) is selected over catalytic hydrogenation (e.g., H2 with Pd/C) because it is a mild, functional-group-tolerant reducing agent. It avoids the dehalogenation of sensitive substituents (like bromothiophene) and allows for a highly efficient one-pot reduction-cyclization cascade when an aldehyde is present[1].

Step-by-Step Methodology:

  • Dissolve 1.0 equivalent of the nitroaniline intermediate (from Protocol 1) and 1.2 equivalents of the desired aldehyde in a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration)[1].

  • Add 3.0 equivalents of sodium dithionite (Na2S2O4)[1].

  • Heat the mixture to 80 °C and stir for 24 hours[1]. The reaction should be left open to the atmosphere or supplied with a mild oxidant to facilitate the oxidative ring closure of the transient imidazoline intermediate into the fully aromatic benzimidazole.

  • Self-Validation Check: The reaction mixture will transition from deep yellow/orange to a paler hue as the nitro group is reduced. LC-MS analysis must be performed to confirm the exact mass of the cyclized product [M+H]+ , ensuring the loss of water ( −18 Da) associated with the final ring closure.

  • Extract the aqueous mixture with dichloromethane (DCM), wash with saturated NaHCO3 to neutralize acidic byproducts, dry over Na2SO4, and purify via flash column chromatography.

Quantitative Data Summary

The substitution pattern dictates the biological target of the resulting benzimidazole. Table 1 summarizes the biological evaluation of key derivatives synthesized from 4-fluoro-3-nitrobenzamide precursors.

Derivative CoreR1 (Amine Derived)R2 (Aldehyde Derived)Biological TargetBioactivity Metric
Precursor Benzamide N/AN/AMDA-MB-231 Breast CancerPotent inhibition of cell proliferation[4]
1,2,5-Trisubstituted Benzimidazole 3-Aminocyclohexyl5-BromothiopheneBCATm (Metabolic target)IC50 < 10 nM; High in vivo efficacy[2]
Alkylsulfonyl Benzimidazole Substituted AnilineAlkylsulfonyl groupBcl-2 (Breast Cancer)High cytotoxicity / Apoptosis induction[3]

References

  • Synthesis, characterization and evaluation of benzimidazole derivative and its precursors as inhibitors of MDA-MB-231 human breast cancer cell proliferation. Source: Bioorganic & Medicinal Chemistry Letters (2008). URL:[Link]

  • Discovery and Optimization of Potent, Selective, and in Vivo Efficacious 2-Aryl Benzimidazole BCATm Inhibitors. Source: ACS Medicinal Chemistry Letters (2016). URL:[Link]

  • Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. Source: ACS Omega (2023). URL:[Link]

Sources

Method

Application Notes and Protocols for the Quantification of 4-fluoro-3-nitro-N-phenyl-benzamide

Introduction 4-fluoro-3-nitro-N-phenyl-benzamide is a substituted benzamide derivative with potential applications in pharmaceutical and medicinal chemistry research. The presence of a nitro group and a fluorine atom can...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-fluoro-3-nitro-N-phenyl-benzamide is a substituted benzamide derivative with potential applications in pharmaceutical and medicinal chemistry research. The presence of a nitro group and a fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.[1] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the final product.

This document provides detailed application notes and protocols for the quantification of 4-fluoro-3-nitro-N-phenyl-benzamide using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies described herein are based on established principles of analytical chemistry and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The validation of these methods should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[2][3][4][5][6]

Physicochemical Properties (Predicted)

PropertyPredicted Value/InformationSource/Justification
Molecular FormulaC₁₃H₉FN₂O₃Based on chemical structure
Molecular Weight260.22 g/mol Calculated from the molecular formula[1]
AppearanceExpected to be a yellow-like powderNitro-aromatic compounds are often colored[7]
Melting PointPredicted to be in the range of 120-190 °CBased on melting points of similar benzamide derivatives[7][8]
SolubilityLikely soluble in organic solvents like acetonitrile, methanol, and DMSO; sparingly soluble in water.Common for benzamide derivatives[9]
UV AbsorbanceExpected to have strong UV absorbance due to the conjugated system of aromatic rings and the nitro group.[1]The nitro and benzamide chromophores will contribute to UV absorption.[1]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds due to its high precision, accuracy, and suitability for non-volatile and thermally labile molecules.[9] A reversed-phase HPLC method with UV detection is proposed for the analysis of 4-fluoro-3-nitro-N-phenyl-benzamide.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte, 4-fluoro-3-nitro-N-phenyl-benzamide, will be retained on the column and then eluted by the mobile phase. The concentration is determined by comparing the peak area of the analyte to that of a reference standard.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer)

  • 4-fluoro-3-nitro-N-phenyl-benzamide reference standard

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). The pH can be adjusted to ~3 with phosphoric acid to ensure the analyte is in a non-ionized form, which generally results in better peak shape.[9]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
Mobile PhaseAcetonitrile:Water (60:40 v/v), pH 3.0 with H₃PO₄
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume20 µL
Detection WavelengthEstimated to be around 254 nm or a local maximum determined by DAD analysis.
Run TimeApproximately 10 minutes

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their known concentrations.

  • Determine the concentration of the analyte in unknown samples by interpolating their peak areas from the calibration curve.

Method Validation (as per ICH Q2(R2))

The proposed HPLC method must be validated to ensure it is fit for its intended purpose.[2][3][4][5][6]

Validation ParameterAcceptance Criteria (Typical)
Specificity The analyte peak should be well-resolved from any impurities or excipients.
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% - 102.0% recovery
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate, temperature, mobile phase composition).
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Integrate Peaks F->G H Construct Calibration Curve G->H I Quantify Analyte H->I

Caption: A generalized workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds, offering high sensitivity and structural confirmation.[9][10] For 4-fluoro-3-nitro-N-phenyl-benzamide, its suitability will depend on its thermal stability. Derivatization may be necessary if the compound is not sufficiently volatile or prone to degradation at high temperatures.

Principle

In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for both identification and quantification.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Suitable solvent (e.g., ethyl acetate, dichloromethane)

  • 4-fluoro-3-nitro-N-phenyl-benzamide reference standard

2. Sample Preparation:

  • Direct Injection: Dissolve the sample and standards in a suitable volatile solvent.

  • Derivatization (if required): If the analyte is not sufficiently volatile, derivatization may be necessary. For example, silylation of the amide proton could increase volatility. This would require further method development.

3. GC-MS Conditions:

ParameterCondition
Injector
- Temperature280 °C
- ModeSplitless
Oven Program
- Initial Temperature150 °C, hold for 1 min
- Ramp Rate15 °C/min to 300 °C
- Final HoldHold at 300 °C for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Mass Spectrometer
- Ionization ModeElectron Ionization (EI) at 70 eV
- Source Temperature230 °C
- Quadrupole Temperature150 °C
- Scan Rangem/z 50-500

4. Data Analysis:

  • Identify the analyte peak by its retention time and mass spectrum.

  • For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the analyte.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Dissolve/Derivatize Sample C Inject into GC A->C B Prepare Standards B->C D Separation in Column C->D E Ionization & Fragmentation (MS) D->E F Mass Analysis E->F G Identify by Retention Time & Mass Spectrum F->G H Quantify using SIM G->H

Caption: A generalized workflow for GC-MS analysis.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with significant UV absorbance.[1] Given the presence of chromophores in 4-fluoro-3-nitro-N-phenyl-benzamide, this technique can be employed for preliminary quantification or in situations where high selectivity is not required.

Principle

This method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Suitable solvent (e.g., methanol, ethanol)

  • 4-fluoro-3-nitro-N-phenyl-benzamide reference standard

2. Procedure:

  • Determine λmax: Prepare a dilute solution of the analyte and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The presence of the nitro group and aromatic rings suggests that λmax will likely be in the UV region.[1]

  • Prepare Standards: Prepare a series of standard solutions of known concentrations in the chosen solvent.

  • Measure Absorbance: Measure the absorbance of each standard solution and the unknown sample at the determined λmax, using the solvent as a blank.

3. Data Analysis:

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the unknown sample from its absorbance using the calibration curve.

Method Comparison

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Selectivity HighVery HighLow
Sensitivity Moderate to HighVery HighLow to Moderate
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Confirmation of Identity Based on retention timeHigh (mass spectrum)Low
Suitability for Analyte Well-suitedDepends on thermal stabilitySuitable for pure samples

Conclusion

The choice of analytical method for the quantification of 4-fluoro-3-nitro-N-phenyl-benzamide will depend on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. For routine quality control and formulation analysis, the proposed HPLC-UV method is likely the most suitable. For trace analysis or when definitive identification is required, GC-MS would be the preferred technique, provided the compound is thermally stable. UV-Vis spectrophotometry offers a simple and rapid method for the analysis of pure samples. All methods must be thoroughly validated according to ICH guidelines to ensure the generation of reliable and accurate data.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, January 8).
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • CAS#:349129-37-9 | 2-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide | Chemsrc. (2026, March 3).
  • Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols - Benchchem.
  • A Comparative Guide to HPLC and GC-MS Methods for Benzamide Analysis - Benchchem.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28).
  • 4-Fluoro-3-nitrobenzotrifluoride 96 367-86-2 - Sigma-Aldrich.
  • 3-fluoro-N-(4-nitrophenyl)benzamide | 347-62-6 - Benchchem.
  • Compound N-(4-fluoro-3-nitrophenyl)-4-methoxybenzamide - ChemDiv.
  • 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide - PMC.
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed. (2024, June 6).
  • 4-Fluoro-3-nitrobenzoic acid - ChemBK. (2024, April 9).

Sources

Application

Application Note: Spectroscopic Characterization of 4-fluoro-3-nitro-N-phenyl-benzamide and its Nucleophilic Aromatic Substitution Products

Introduction 4-fluoro-3-nitro-N-phenyl-benzamide is a versatile scaffold in medicinal chemistry, embodying key structural motifs that are pivotal in the design of targeted therapeutics. The presence of an activated fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-fluoro-3-nitro-N-phenyl-benzamide is a versatile scaffold in medicinal chemistry, embodying key structural motifs that are pivotal in the design of targeted therapeutics. The presence of an activated fluoro group, a reducible nitro moiety, and a modifiable amide linkage makes it a valuable starting material for the synthesis of diverse compound libraries. The electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, renders the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic organic chemistry.

Accurate structural elucidation of the products derived from 4-fluoro-3-nitro-N-phenyl-benzamide is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological assays. This application note provides a comprehensive guide to the spectroscopic characterization of the parent molecule and a representative SNAr reaction product using a suite of analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Reaction Profile: Nucleophilic Aromatic Substitution (SNAr)

The primary reactive site for nucleophilic attack on 4-fluoro-3-nitro-N-phenyl-benzamide is the carbon atom bearing the fluorine substituent. The strong electron-withdrawing effect of the adjacent nitro group and the amide functionality significantly polarizes the C-F bond, facilitating the addition-elimination mechanism characteristic of SNAr reactions.

A common and synthetically useful transformation is the displacement of the fluoride with an amine nucleophile. This reaction is typically high-yielding and proceeds under relatively mild conditions. For the purpose of this application note, we will consider the reaction with aniline to form 4-(phenylamino)-3-nitro-N-phenyl-benzamide.

sn_ar_reaction start 4-fluoro-3-nitro-N-phenyl-benzamide product 4-(phenylamino)-3-nitro-N-phenyl-benzamide start->product Nucleophilic Aromatic Substitution (SNAr) Base, Solvent, Heat nucleophile Aniline (Nucleophile) nucleophile->product

Caption: Reaction scheme for the SNAr of 4-fluoro-3-nitro-N-phenyl-benzamide.

Spectroscopic Characterization Protocols

A multi-spectroscopic approach is essential for the unambiguous structural confirmation of the starting material and its reaction products.

Experimental Workflow

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Elucidation synthesis Reaction of 4-fluoro-3-nitrobenzoyl chloride with aniline purification Recrystallization / Column Chromatography synthesis->purification nmr 1H and 13C NMR purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Interpretation & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Final Structure Confirmation data_analysis->structure_confirmation

Caption: A typical experimental workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.

  • Data Acquisition: Acquire 1H and 13C{1H} NMR spectra on a 400 MHz or higher field spectrometer. For 1H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For 13C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the dry sample onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm-1. Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the analyte.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), often coupled with liquid chromatography (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.

  • Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]+ or [M-H]-). Analyze the fragmentation pattern to gain further structural insights.

Data and Interpretation

The following tables summarize the expected spectroscopic data for 4-fluoro-3-nitro-N-phenyl-benzamide and its SNAr product with aniline. This data is predictive, based on the analysis of structurally similar compounds reported in the literature.

Table 1: Predicted 1H NMR Data (400 MHz, DMSO-d6)
Compound Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Starting Material ~10.5s-N-H (amide)
~8.4ddJH-F ≈ 7, JH-H ≈ 2H ortho to -NO2
~8.2dddJH-H ≈ 9, JH-H ≈ 2, JH-F ≈ 2H meta to -NO2
~7.8tJH-H ≈ 9H para to -F
~7.7dJH-H ≈ 8Phenyl-H (ortho)
~7.4tJH-H ≈ 8Phenyl-H (meta)
~7.1tJH-H ≈ 7Phenyl-H (para)
Product ~10.3s-N-H (amide)
~9.8s-N-H (amine)
~8.1dJH-H ≈ 2H ortho to -NO2
~7.8ddJH-H ≈ 9, JH-H ≈ 2H meta to -NO2
~7.7dJH-H ≈ 8Phenyl-H (ortho to C=O)
~7.4-7.2m-Phenyl-H (meta, para to C=O and aniline ring)
~7.0dJH-H ≈ 9H para to amine
Table 2: Predicted 13C NMR Data (100 MHz, DMSO-d6)
Compound Chemical Shift (δ, ppm) Assignment
Starting Material ~165C=O
~158 (d, JC-F ≈ 250 Hz)C-F
~148C-NO2
~139Phenyl C-N
~135C-CONH
~132 (d, JC-F ≈ 3 Hz)C meta to -F
~129, ~124, ~121Phenyl CH
~126 (d, JC-F ≈ 8 Hz)C ortho to -F
~118 (d, JC-F ≈ 22 Hz)C ortho to -F
Product ~166C=O
~147C-NO2
~145C-NH(phenyl)
~140, ~138Phenyl C-N
~130C-CONH
~129, ~128, ~125, ~123, ~121, ~120Aromatic CH
~118, ~116Aromatic CH
Table 3: Predicted IR Data (ATR)
Compound Wavenumber (cm-1) Intensity Assignment
Starting Material ~3300MediumN-H stretch (amide)
~1660StrongC=O stretch (Amide I)
~1530StrongAsymmetric NO2 stretch
~1590, ~1490MediumAromatic C=C stretch
~1350StrongSymmetric NO2 stretch
~1250StrongC-F stretch
Product ~3350MediumN-H stretch (amine)
~3300MediumN-H stretch (amide)
~1650StrongC=O stretch (Amide I)
~1520StrongAsymmetric NO2 stretch
~1595, ~1500StrongAromatic C=C stretch & N-H bend (Amide II)
~1340StrongSymmetric NO2 stretch
Table 4: Predicted Mass Spectrometry Data (ESI+)
Compound m/z (Predicted) Assignment
Starting Material 263.06[M+H]+
243.05[M-HF+H]+
121.03[C6H5CO]+
Product 336.10[M+H]+
289.09[M-NO2+H]+
121.03[C6H5CO]+

Discussion of Spectroscopic Changes

The transition from 4-fluoro-3-nitro-N-phenyl-benzamide to its SNAr product with aniline is accompanied by distinct and predictable changes in the spectroscopic data, which collectively provide irrefutable evidence of the transformation.

  • 1H NMR: The most significant change is the disappearance of the characteristic splitting pattern associated with the fluorine-coupled aromatic protons and the appearance of a new singlet for the amine N-H proton. The chemical shifts of the protons on the nitro-bearing ring will also shift upfield due to the replacement of the strongly electron-withdrawing fluorine with the electron-donating amino group.

  • 13C NMR: The large C-F coupling constant observed for the carbon directly attached to the fluorine atom in the starting material will be absent in the product spectrum. A new signal corresponding to the carbon atom now bonded to the aniline nitrogen will appear, and the chemical shifts of the other carbons in that ring will be altered due to the change in the electronic nature of the substituent.

  • IR Spectroscopy: The spectrum of the product will be characterized by the appearance of a new N-H stretching vibration for the secondary amine, typically around 3350 cm-1. The strong C-F stretching band present in the starting material will be absent in the product.

  • Mass Spectrometry: A clear shift in the molecular ion peak to a higher mass corresponding to the addition of the aniline moiety and the loss of fluorine will be observed. The fragmentation pattern will also change, reflecting the new bond formed.

Conclusion

The robust and complementary nature of NMR, IR, and MS provides a powerful toolkit for the unambiguous characterization of 4-fluoro-3-nitro-N-phenyl-benzamide and its reaction products. By carefully analyzing the changes in the spectroscopic data, researchers can confidently confirm the successful outcome of nucleophilic aromatic substitution reactions and accurately elucidate the structures of newly synthesized molecules. This rigorous analytical approach is fundamental to advancing drug discovery and development programs that utilize this important chemical scaffold.

References

  • Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Smith, M. B., Ed.; Wiley, 2019. [Link]

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Wiley, 2014. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules2013 , 18(3), 3534-3549. [Link]

  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences2019 , 9(3), 834-841. [Link]

  • N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank2014 , 2014(1), M821. [Link]

Method

Application Notes and Protocols for Cell-Based Assays Involving Benzamide Derivatives

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of Novel Benzamide Derivatives in Oncology The benzamide scaffold is a privileged structure in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Novel Benzamide Derivatives in Oncology

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Modifications to the benzamide core, such as the introduction of fluorine and nitro groups, can significantly alter the compound's physicochemical properties and its interaction with biological targets. While the specific compound 4-fluoro-3-nitro-N-phenyl-benzamide is not extensively characterized in publicly available literature, related benzamide derivatives have demonstrated significant potential as anti-cancer agents.[1][2][3] These compounds can modulate various cellular processes, including signal transduction pathways and cell cycle regulation, often leading to the induction of apoptosis in cancer cells.

This application note will use a representative pro-apoptotic benzamide derivative to provide a comprehensive guide to its characterization in cell-based assays. We will detail the protocols for assessing its impact on cell viability and for elucidating its apoptotic mechanism. The principles and methods described herein are broadly applicable to the study of other novel chemical entities in a cancer research context.

Hypothetical Mechanism of Action: Induction of Apoptosis via Kinase Inhibition

Many small molecule cancer drugs exert their effects by targeting specific protein kinases that are dysregulated in cancer cells. For the purpose of this guide, we will hypothesize that our representative benzamide derivative induces apoptosis by inhibiting a key pro-survival kinase, such as Akt. The inhibition of Akt would lead to the de-repression of pro-apoptotic proteins and ultimately, the activation of the caspase cascade, a key executioner of apoptosis.

Apoptosis Induction Pathway Hypothetical Signaling Pathway of a Pro-Apoptotic Benzamide Derivative cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds PI3K PI3K GFR->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits (Phosphorylation) Benzamide Benzamide Derivative Benzamide->Akt Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway of a pro-apoptotic benzamide derivative.

Experimental Protocols

The following protocols are designed to assess the cytotoxic and pro-apoptotic effects of a novel benzamide derivative on cancer cell lines.

Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • Benzamide derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the benzamide derivative in complete culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

Cell viability can be calculated as a percentage of the control (untreated cells) using the following formula:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Expected Results:

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Control)1.25100
11.1088
50.8568
100.6048
250.3024
500.1512
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[7][8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 6-well plates

  • Benzamide derivative stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • After 24 hours, treat the cells with the benzamide derivative at various concentrations (including a vehicle control) for the desired time period (e.g., 24 hours).

  • Cell Harvesting and Washing:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.[8]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.[7]

Data Analysis:

The flow cytometry data will be presented as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells[9]

  • Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells[9]

  • Upper Left (Annexin V- / PI+): Necrotic cells

The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.

Experimental Workflow General Workflow for Characterizing a Novel Benzamide Derivative A 1. Cell Seeding (96-well or 6-well plates) B 2. Compound Treatment (Varying concentrations and time points) A->B C 3a. Cell Viability Assay (e.g., MTT Assay) B->C D 3b. Apoptosis Assay (e.g., Annexin V/PI Staining) B->D E 4a. Data Acquisition (Plate Reader) C->E F 4b. Data Acquisition (Flow Cytometer) D->F G 5a. Data Analysis (IC50 Determination) E->G H 5b. Data Analysis (Quantification of Apoptosis) F->H

Caption: General experimental workflow for cell-based assays.

Trustworthiness and Self-Validation

The protocols described are standard and widely accepted methods in cell biology and pharmacology. To ensure the trustworthiness of the results, the following controls should be included in every experiment:

  • Positive Control: A known inducer of apoptosis (e.g., staurosporine) should be used to validate the apoptosis assay.

  • Negative Control: Untreated cells serve as a baseline for cell viability and apoptosis.

  • Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve the compound ensure that the observed effects are not due to the solvent.

  • Replicates: All experiments should be performed with at least three biological replicates to ensure the reproducibility of the results.

By incorporating these controls, the experimental system becomes self-validating, providing confidence in the generated data.

References

  • SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • DeNovix. (2025, August 1). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Retrieved from [Link]

  • Chemsrc. (2026, March 3). 2-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • SciELO. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. Retrieved from [Link]

  • MDPI. (2013, March 21). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • MDPI. (2023, February 1). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Retrieved from [Link]

Sources

Application

Application Note: Optimized Amidation Protocols for the Synthesis of 4-Fluoro-3-nitro-N-phenyl-benzamide

Introduction & Strategic Rationale In modern drug development and combinatorial chemistry, 4-fluoro-3-nitro-N-phenyl-benzamide serves as a highly versatile, privileged building block. The strategic placement of a strongl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug development and combinatorial chemistry, 4-fluoro-3-nitro-N-phenyl-benzamide serves as a highly versatile, privileged building block. The strategic placement of a strongly electron-withdrawing nitro group ortho to the fluorine atom, coupled with the electron-withdrawing nature of the para-amide linkage, renders the aryl fluoride exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This reactivity profile is widely exploited by medicinal chemists to synthesize complex heterocycles, including benzimidazoles, quinoxalines, and triazinobenzimidazolediones, which are critical in the development of novel antibacterials and peptidomimetics[1].

This application note provides a definitive, self-validating guide to the amidation of 4-fluoro-3-nitrobenzoic acid with aniline. We detail two orthogonal activation strategies—an acid chloride route for scalable synthesis and a uronium-based coupling route for library generation—grounded in mechanistic causality and field-proven methodologies[2].

Mechanistic Insights: Causality in Reaction Design

The synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide presents unique electronic challenges. The inductive (-I) and resonance (-M) effects of the -F and -NO₂ groups heavily withdraw electron density from the aromatic ring. While this increases the electrophilicity of the activated carbonyl, it simultaneously reduces the nucleophilicity of the starting carboxylate anion, necessitating robust activation strategies.

  • Method A (Acid Chloride Activation): Utilizing oxalyl chloride (COCl)₂ with catalytic N,N-dimethylformamide (DMF) is the gold standard for scale-up. The causality here is catalytic: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate rapidly attacks the electron-deficient carboxylic acid to form the acid chloride while regenerating DMF. This method drives the reaction forward via the irreversible release of CO₂ and CO gases[3].

  • Method B (Uronium Active Ester Formation): For parallel synthesis or moisture-sensitive workflows, in situ activation using HATU (or HBTU) with N,N-diisopropylethylamine (DIPEA) is preferred. HATU converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The non-nucleophilic base DIPEA is chosen specifically to deprotonate the acid without competing with the aniline nucleophile during the subsequent amidation step[4].

Comparative Reaction Metrics

To aid in route selection, the quantitative and operational parameters of both methodologies are summarized below:

ParameterMethod A: Acid Chloride RouteMethod B: Uronium Coupling (HATU)
Primary Activation Reagent Oxalyl Chloride or SOCl₂HATU (or HBTU)
Optimal Scale Gram to Multi-kilogram (Scale-up)Milligram to Gram (Discovery/Library)
Reaction Time 2–4 hours12–24 hours
Typical Yield 85–95%75–90%
Byproduct Profile HCl, CO₂, CO (Volatile)Urea derivatives, HOAt (Requires aqueous washes)
Moisture Sensitivity Highly sensitive (Requires anhydrous conditions)Moderately sensitive

Visualized Synthetic Workflow

AmidationWorkflow SM 4-Fluoro-3-nitrobenzoic acid (Starting Material) ActA Method A: Acid Chloride Reagents: (COCl)2, cat. DMF Solvent: DCM, 0 °C SM->ActA ActB Method B: Active Ester Reagents: HATU or HBTU Solvent: DMF, RT SM->ActB Aniline Aniline (Nucleophile) CondA Amidation (Method A) Base: TEA, 0 °C to RT Aniline->CondA CondB Amidation (Method B) Base: DIPEA, RT Aniline->CondB ActA->CondA Product 4-Fluoro-3-nitro-N-phenyl-benzamide (Target Amide) CondA->Product ActB->CondB CondB->Product Downstream Downstream Application SNAr & Heterocycle Synthesis Product->Downstream

Bifurcated synthetic workflow for 4-fluoro-3-nitro-N-phenyl-benzamide amidation and downstream SNAr.

Step-by-Step Experimental Protocols

Protocol A: Acid Chloride Route (Scale-Up Optimized)

This protocol utilizes a self-validating gas-evolution mechanism to ensure complete activation before nucleophilic addition[2].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Suspend 4-fluoro-3-nitrobenzoic acid (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M). Add 2–3 drops of anhydrous DMF.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add oxalyl chloride (1.2 equiv) dropwise over 10 minutes.

    • Causality Check: Immediate effervescence (CO₂ and CO gas) should be observed. The reaction is self-validating; activation is complete when gas evolution ceases and the suspension becomes a clear, homogenous solution (typically 1–2 hours).

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride (preventing competitive acylation). Re-dissolve the resulting acid chloride in fresh anhydrous DCM (0.2 M) and cool to 0 °C.

  • Amidation: In a separate vial, prepare a solution of aniline (1.1 equiv) and triethylamine (TEA, 2.0 equiv) in DCM. Add this dropwise to the acid chloride solution.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water. Wash the organic layer sequentially with 1M HCl (to remove excess aniline and TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the crude amide.

Protocol B: HATU/DIPEA Route (Library/Discovery Optimized)

This protocol relies on precise order-of-addition to prevent off-target guanidinylation of the aniline nucleophile[4].

  • Preparation: In a dry reaction vial, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (0.2 M).

  • Pre-Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).

    • Causality Check: Stir the mixture at room temperature for 15–30 minutes before adding the amine. This pre-activation step is critical; it ensures the complete formation of the HOAt active ester. If aniline is added simultaneously with HATU, the amine can attack the uronium salt directly, forming an unreactive guanidinium byproduct and stalling the reaction.

  • Amidation: Add aniline (1.1 equiv) to the pre-activated ester solution. Stir at room temperature for 12–24 hours. Reaction progress can be monitored via LC-MS or TLC.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer vigorously with a 5% aqueous LiCl solution (3x) to extract the DMF solvent. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography if residual tetramethylurea (from HATU) persists.

Sources

Method

Application Note: Scalable Synthesis and Process Optimization of 4-Fluoro-3-nitro-N-phenyl-benzamide

Introduction and Chemical Rationale The compound 4-fluoro-3-nitro-N-phenyl-benzamide serves as a critical intermediate in the pharmaceutical development of complex heterocycles, particularly benzimidazoles and triazinobe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

The compound 4-fluoro-3-nitro-N-phenyl-benzamide serves as a critical intermediate in the pharmaceutical development of complex heterocycles, particularly benzimidazoles and triazinobenzimidazolediones[1]. The strategic placement of the strongly electron-withdrawing nitro group ortho to the fluorine atom highly activates the aryl fluoride towards Nucleophilic Aromatic Substitution (SNAr) with various amines.

While discovery-scale syntheses often utilize peptide coupling reagents (e.g., HBTU, DIC/HOBt) to directly couple 4-fluoro-3-nitrobenzoic acid with anilines[1], these methods suffer from poor atom economy, difficult purification profiles, and prohibitive costs at scale. For multigram to kilogram scale-up, a two-step sequence is highly preferred: the conversion of the benzoic acid to an acid chloride, followed by amidation with aniline[2]. This Application Note details a robust, self-validating biphasic protocol designed to maximize yield while mitigating the severe exotherms characteristic of acid chloride amidations[3][4].

Process Workflow & Mechanistic Insights

The scale-up strategy relies on the intermediate 4-fluoro-3-nitrobenzoyl chloride . Because acid chlorides are highly reactive and susceptible to hydrolysis, the amidation step must be carefully controlled. The addition of the acid chloride to aniline is highly exothermic; failure to manage this thermal energy can lead to the formation of di-acylated impurities or promote competitive hydrolysis if moisture is present[4].

To ensure a self-validating system, the protocol utilizes N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward[5]. The process is monitored via In-Process Controls (IPC) to verify the complete consumption of the highly reactive intermediates before proceeding to the aqueous workup.

G SM 4-Fluoro-3-nitrobenzoic Acid Chlorination Chlorination (SOCl2, cat. DMF) SM->Chlorination Intermediate 4-Fluoro-3-nitrobenzoyl Chloride Chlorination->Intermediate Amidation Amidation (Aniline, DIPEA, <10°C) Intermediate->Amidation Crude Crude Amide Amidation->Crude Purification Crystallization (EtOH/H2O) Crude->Purification Product 4-Fluoro-3-nitro-N- phenyl-benzamide Purification->Product

Scale-up synthetic workflow for 4-fluoro-3-nitro-N-phenyl-benzamide.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and mass parameters for a 0.5 mol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeRole / Causality
4-Fluoro-3-nitrobenzoic acid185.111.0092.56 gLimiting Reagent[2]
Thionyl Chloride (SOCl₂)118.971.5089.23 g (54.5 mL)Chlorinating agent; excess ensures completion.
DMF (Catalytic)73.090.051.83 g (1.9 mL)Vilsmeier-Haack catalyst for chlorination.
Aniline93.131.0548.89 g (47.9 mL)Nucleophile; slight excess prevents unreacted acid.
DIPEA129.241.2077.54 g (104 mL)Acid scavenger; prevents aniline protonation[5].
Dichloromethane (DCM)84.93N/A1000 mL totalAprotic solvent; provides thermal mass for cooling.

Step-by-Step Experimental Protocol

Part A: Synthesis of 4-Fluoro-3-nitrobenzoyl Chloride
  • Reactor Preparation: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas scrubber (to neutralize SO₂ and HCl off-gases), and an internal temperature probe. Ensure the system is purged with dry nitrogen.

  • Reagent Charging: Charge the flask with 4-fluoro-3-nitrobenzoic acid (92.56 g, 0.5 mol) and anhydrous DCM (400 mL). The mixture will appear as a suspension.

  • Catalyst & Reagent Addition: Add catalytic DMF (1.9 mL). Begin dropwise addition of thionyl chloride (54.5 mL, 0.75 mol) over 30 minutes at room temperature.

  • Thermal Activation: Gradually heat the reaction to a gentle reflux (approx. 40 °C). Stir for 3–4 hours.

  • IPC (Self-Validation): Withdraw a 50 µL aliquot, quench it into 1 mL of dry methanol, and analyze via TLC or HPLC. The reaction is complete when the starting material is consumed, and only the methyl ester (formed by the quench) is detected.

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure to remove unreacted thionyl chloride and DCM. Co-evaporate with dry toluene (2 x 100 mL) to ensure complete removal of SOCl₂. Redissolve the resulting crude acid chloride in anhydrous DCM (200 mL).

Part B: Amidation and Exotherm Control
  • Amine Solution Preparation: In a separate, clean 2 L reactor equipped with a mechanical stirrer and dropping funnel, dissolve aniline (48.89 g, 0.525 mol) and DIPEA (104 mL, 0.6 mol) in anhydrous DCM (400 mL)[5].

  • Thermal Control: Submerge the reactor in an ice-brine bath. Allow the internal temperature to drop to 0–5 °C.

  • Controlled Addition: Transfer the acid chloride solution (from Part A) to the dropping funnel. Begin dropwise addition to the aniline solution. Crucial Causality: Adjust the addition rate to strictly maintain the internal temperature below 10 °C. The reaction is highly exothermic; rapid addition will cause localized heating, leading to di-sulfonylation/di-acylation type impurities and yield loss[3][4].

  • Maturation: Once the addition is complete (approx. 1.5 hours), remove the cooling bath. Allow the reaction to naturally warm to room temperature and stir for an additional 2 hours.

  • IPC (Self-Validation): Analyze an aliquot via HPLC. The reaction is complete when the aniline peak is consumed or stable, and a single major product peak is observed.

Part C: Workup and Isolation
  • Acidic Wash: Transfer the reaction mixture to a separatory funnel. Wash with 1M HCl (2 x 300 mL) to selectively protonate and remove any unreacted aniline and the DIPEA salts[4].

  • Basic & Brine Wash: Wash the organic layer with saturated aqueous NaHCO₃ (300 mL) to remove any hydrolyzed 4-fluoro-3-nitrobenzoic acid, followed by a brine wash (300 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Crystallization: Recrystallize the crude material from a mixture of warm ethanol and water[3][4]. Allow to cool slowly to promote the formation of large, high-purity crystals. Filter via a Buchner funnel and dry in a vacuum oven at 50 °C to constant weight.

References

  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. acs.org.
  • Synthesis and analysis of amides - Chemistry Education. tifr.res.in.
  • Parallel Solid-Phase Synthesis of Trisubstituted Triazinobenzimidazolediones. acs.org.
  • Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides. benchchem.com.
  • Discovery of Antibacterials that Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors. polyu.edu.hk.

Sources

Application

Application Notes and Protocols for 4-Fluoro-3-nitro-N-phenyl-benzamide in Medicinal Chemistry

Introduction: The Therapeutic Potential of the 4-Fluoro-3-nitro-N-phenyl-benzamide Scaffold The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 4-Fluoro-3-nitro-N-phenyl-benzamide Scaffold

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a fluorine atom and a nitro group onto the N-phenyl-benzamide core, as in 4-fluoro-3-nitro-N-phenyl-benzamide, creates a molecule with significant potential for drug discovery and development.[1][2] The strong electron-withdrawing properties of both the fluorine and nitro groups dramatically alter the electronic landscape of the molecule.[1][3] This modification can enhance interactions with biological targets, improve metabolic stability, and even enable novel mechanisms of action, such as bioreductive activation in hypoxic environments characteristic of solid tumors.[1] This guide provides an in-depth exploration of the potential applications of 4-fluoro-3-nitro-N-phenyl-benzamide, offering detailed protocols for its synthesis and biological evaluation, and postulating its mechanisms of action based on extensive research into structurally related compounds.

Postulated Mechanisms of Action

While specific studies on 4-fluoro-3-nitro-N-phenyl-benzamide are not extensively documented in publicly available literature, the known activities of structurally similar nitroaromatic and fluorinated benzamide compounds allow for the formulation of several well-grounded hypotheses regarding its potential mechanisms of action. These include roles in oncology, infectious diseases, and beyond.

Anticancer Activity

Nitrobenzamide derivatives have shown significant promise as anticancer agents through various mechanisms.[4]

1. PARP Inhibition and Synthetic Lethality

The benzamide core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks.[4][5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage, culminating in cell death via synthetic lethality.[4][5] The structural similarity of 4-fluoro-3-nitro-N-phenyl-benzamide to known PARP inhibitors suggests it may function in a similar capacity.

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes No_Repair DNA Repair Inhibited PARP1->No_Repair BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits Repair DNA Repair BER_Complex->Repair Replication Replication Fork Collapse No_Repair->Replication DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Apoptosis DSB->Apoptosis Inhibitor 4-Fluoro-3-nitro- N-phenyl-benzamide Inhibitor->PARP1 inhibits

Caption: Postulated mechanism of PARP inhibition leading to synthetic lethality.

2. Bioreductive Activation and Covalent Inhibition

The nitro group can act as a "bioreductive warhead".[1] In the hypoxic environment of tumors, the nitro group can be enzymatically reduced to reactive nitroso and hydroxylamine intermediates.[1][6] These reactive species can covalently modify and inactivate key enzymes involved in tumor metabolism and survival, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[6] Furthermore, the presence of both a fluorine and a nitro group can activate the aromatic ring to nucleophilic aromatic substitution, making it susceptible to attack by nucleophilic residues (e.g., cysteine) in enzyme active sites, leading to irreversible covalent inhibition.[3]

Bioreductive_Activation Compound 4-Fluoro-3-nitro- N-phenyl-benzamide (Prodrug) Nitroreductase Nitroreductase (Hypoxic Tumor Cells) Compound->Nitroreductase enters Reactive_Species Reactive Nitroso Intermediate Nitroreductase->Reactive_Species reduces Target_Enzyme Target Enzyme (e.g., GAPDH) Reactive_Species->Target_Enzyme attacks Covalent_Adduct Covalent Adduct Target_Enzyme->Covalent_Adduct forms Inactivation Enzyme Inactivation & Cell Death Covalent_Adduct->Inactivation

Caption: Bioreductive activation of the nitro group in a hypoxic environment.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[1] The proposed mechanism for nitrobenzamides involves the reductive activation of the nitro group within microbial cells.[1] This process generates reactive nitrogen species and superoxide radicals that can cause widespread damage to cellular macromolecules, including DNA, leading to microbial cell death.[1]

Anticonvulsant Activity

Structurally related 4-nitro-N-phenylbenzamides have demonstrated potent anticonvulsant activity in preclinical models, suggesting that 4-fluoro-3-nitro-N-phenyl-benzamide may also have applications in neurological disorders.[7]

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 4-fluoro-3-nitro-N-phenyl-benzamide.

Synthesis Protocol

The synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide can be achieved through a standard two-step procedure involving the nitration of a fluorinated benzoic acid precursor followed by amide bond formation.

Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid

This protocol is adapted from a known procedure for the nitration of p-fluorobenzoic acid.[8]

Materials:

  • p-Fluorobenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Nitric acid (HNO₃, density 1.42 g/mL)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add 150 mL of nitric acid to 300 mL of concentrated sulfuric acid.

  • While maintaining the temperature at 0°C, add 50 g of p-fluorobenzoic acid in portions over 30 minutes.

  • Stir the mixture at 0°C for one hour.

  • Allow the reaction to warm to room temperature (20°C) and stir for an additional 16 hours.

  • Pour the reaction mixture over a large volume of crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the product thoroughly with cold water and dry to yield 4-fluoro-3-nitrobenzoic acid.

Step 2: Synthesis of 4-Fluoro-3-nitro-N-phenyl-benzamide

This step involves the formation of an amide bond between 4-fluoro-3-nitrobenzoic acid and aniline.

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • Aniline

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 1.2 equivalents of 4-fluoro-3-nitrobenzoic acid in DMF.

  • Add 1.5 equivalents of HATU and 3.0 equivalents of DIPEA to the solution.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 1.0 equivalent of aniline to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow Start p-Fluorobenzoic Acid Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate 4-Fluoro-3-nitrobenzoic Acid Nitration->Intermediate Amidation Amide Coupling (Aniline, HATU, DIPEA) Intermediate->Amidation Product 4-Fluoro-3-nitro-N-phenyl- benzamide Amidation->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Synthetic workflow for 4-fluoro-3-nitro-N-phenyl-benzamide.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Fluoro-3-nitro-N-phenyl-benzamide (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound for 48 or 72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, during which mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.[1]

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[1]

  • Calculate the cell viability as a percentage of the untreated control and determine the GI₅₀/IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle distribution.

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of the compound for a specific duration (e.g., 24 hours).[11]

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Quantitative Data from Related Compounds

The following table summarizes the anticancer activity of selected 4-substituted-3-nitrobenzamide derivatives against various cancer cell lines, providing a benchmark for the potential efficacy of 4-fluoro-3-nitro-N-phenyl-benzamide.

CompoundCell LineGI₅₀ (µM)Reference
4a HCT-1161.904 - 2.111[10]
MDA-MB-4351.904 - 2.111[10]
HL-601.904 - 2.111[10]
4g MDA-MB-4351.008 - 3.586[10]
HL-601.993 - 3.778[10]
4l-4n MDA-MB-4351.008 - 3.586[10]
HL-601.993 - 3.778[10]

Conclusion

4-Fluoro-3-nitro-N-phenyl-benzamide represents a promising scaffold for medicinal chemistry research. The strategic combination of a fluorine atom and a nitro group on the privileged benzamide core suggests a high potential for potent and selective biological activity. The postulated mechanisms of action, including PARP inhibition, bioreductive activation, and covalent enzyme modification, offer multiple avenues for therapeutic intervention, particularly in oncology. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, evaluate, and further explore the therapeutic potential of this and related compounds.

References

  • G.M. Kelloff, V.E. Steele, C.W. Boone, et al. (2002). Anti-cancer Action of 4-iodo-3-nitrobenzamide in Combination With Buthionine Sulfoximine: Inactivation of poly(ADP-ribose) Polymerase and Tumor Glycolysis and the Appearance of a poly(ADP-ribose) Polymerase Protease. Biochemical Pharmacology, 63(3), 455-462. Available at: [Link]

  • E. Kun, E. Kirsten, G.M. Bauer, et al. (2009). Enzymatic mechanism of the tumoricidal action of 4-iodo-3-nitrobenzamide. Biochemical Pharmacology, 78(6), 616-624. Available at: [Link]

  • Y. Zhang, H. He, X. Yu, et al. (2021). Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. Chinese Chemical Letters, 32(10), 3123-3126. Available at: [Link]

  • M.S. Newman, W.B. Lutz. (1955). Synthesis of 3-nitro-4-fluoro-benzoic acid. Journal of the American Chemical Society, 77(23), 6068-6069.
  • ResearchGate. Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,... Available at: [Link]

  • R.A. Firestone, J.M. Pisano, R.J. Bonney, et al. (1979). Enzyme inhibition by fluoro compounds. Journal of Medicinal Chemistry, 22(9), 1130-1133. Available at: [Link]

  • X. Yang, H. Yang, J. Li, et al. (2020). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Journal of the Brazilian Chemical Society, 31(11), 2351-2361. Available at: [Link]

  • M. Potowski, M. Schwalm, F.M. Ferguson, et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. Available at: [Link]

  • Q.F. Zhu, Y.X. Gong, J.Q. Zhong, et al. (2014). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. Yao Xue Xue Bao, 49(8), 1143-9. Available at: [Link]

  • S.D. Taylor, S.D. C. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Accounts of Chemical Research, 43(3), 454-463. Available at: [Link]

  • A.S. de la Cruz, A. de la Hoz, A. Diaz-Ortiz, et al. (2010). 4-(4-Fluoro-anilino)-N-(4-fluoro-phen-yl)-3-nitro-benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2909. Available at: [Link]

  • Pharmaffiliates. 1187368-66-6 | Product Name : 2-Fluoro-N,N-dimethyl-4-nitrobenzamide. Available at: [Link]

  • Y. Liu, Y. Zhang, W. Chen, et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3468-3480. Available at: [Link]

  • Chemsrc. CAS#:349129-37-9 | 2-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide. Available at: [Link]

  • ResearchGate. Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives | Request PDF. Available at: [Link]

  • S.K. Sahu, A.K. Panda, S. Sahoo, et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Advances, 14, 20385-20401. Available at: [Link]

  • M.G. de Oliveira, M.A. de Oliveira, R. de C.R. Gonçalves, et al. (1995). Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides. European Journal of Medicinal Chemistry, 30(5), 439-444. Available at: [Link]

Sources

Method

Advanced Application Note: Mechanistic Profiling of 4-Fluoro-3-nitro-N-phenylbenzamide (FNBA) as an Electrophilic Probe

Target Audience: Assay Developers, Chemical Biologists, and Preclinical Drug Discovery Scientists Document Type: Mechanistic Application Note & Self-Validating Protocol Introduction & Mechanistic Rationale In the develop...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Developers, Chemical Biologists, and Preclinical Drug Discovery Scientists Document Type: Mechanistic Application Note & Self-Validating Protocol

Introduction & Mechanistic Rationale

In the development of targeted cancer therapeutics and diagnostic imaging agents, Glutathione S-Transferases (GSTs) serve as critical biomarkers due to their overexpression in drug-resistant malignancies [1]. To study the enzymatic pocket of GSTs and design high-throughput fluorogenic substrates, researchers utilize electrophilic structural probes that undergo GST-catalyzed Nucleophilic Aromatic Substitution (SNAr).

4-Fluoro-3-nitro-N-phenylbenzamide (FNBA) [2] is a highly specific mechanistic probe used to evaluate leaving-group propensity and active-site stereoelectronic alignment. In a classic SNAr reaction, the highly electronegative fluorine atom strongly activates the ipso carbon, stabilizing the transition state (Meisenheimer complex). However, when evaluating FNBA within the GSTP1-1 active site, researchers discovered a profound mechanistic paradox: FNBA exhibits exceptionally poor turnover compared to its 3,4-dinitro analog (NNBA) [3].

The Causality of Enzymatic SNAr

Why does the theoretically superior fluorine leaving group fail in the enzymatic pocket? The causality lies in the architecture of the GST active site. The enzyme's catalytic tyrosine (Tyr7) deprotonates Glutathione (GSH) to form a highly reactive thiolate. For successful SNAr, the leaving group of the electrophile must be perfectly coordinated by the hydrophobic H-site of the enzyme. The 3-nitro group in NNBA provides optimal hydrogen-bonding and steric alignment for elimination, whereas the 4-fluoro group in FNBA is misaligned, resulting in an aborted Meisenheimer complex. Studying FNBA is therefore essential for understanding the strict spatial constraints of GST-targeted drug design.

Quantitative Data: Structure-Activity Relationship (SAR)

To contextualize the mechanistic behavior of FNBA, it must be benchmarked against standard substrates. The table below summarizes the kinetic velocities, demonstrating the necessity of the 3-nitro leaving group over the 4-fluoro group for GSTP1-1 catalysis.

CompoundSubstrate StructureNon-Enzymatic Velocity (v₀) [µM/min]Enzymatic Velocity (v) [µM/min]Fold Activation (v/v₀)Primary Leaving Group
CDNB (Standard)1-chloro-2,4-dinitrobenzene0.201.6010.5Chloride (Cl⁻)
FNBA (Test Probe)4-fluoro-3-nitrobenzanilideN.D. (<0.01)0.20N.C.Fluoride (F⁻)
NNBA (Optimized)3,4-dinitrobenzanilide0.029.00528.0Nitrite (NO₂⁻)

(Data adapted from Nagano et al., J. Am. Chem. Soc. 2008 [3]. N.D. = Not Detectable; N.C. = Not Calculable).

Reaction Pathway Visualization

SNAr_Mechanism FNBA FNBA (Electrophile) Meisenheimer Meisenheimer Complex FNBA->Meisenheimer S_N_Ar Attack GSH GSH (Nucleophile) GSH->Meisenheimer S_N_Ar Attack GST GST Enzyme (Catalyst) GST->GSH Tyr7 Activation Prod_F GS-Adduct (-F⁻ Elimination) Meisenheimer->Prod_F Major (Chemical) Prod_NO2 GS-Adduct (-NO₂⁻ Elimination) Meisenheimer->Prod_NO2 Minor (Steric Block)

Fig 1: GST-catalyzed SNAr mechanism of FNBA via a Meisenheimer intermediate.

Self-Validating Experimental Protocol

To rigorously prove the mechanism of action and leaving-group identity of FNBA, the assay must be self-validating . This means the protocol inherently controls for background chemical reactivity, enzyme viability, and signal specificity within a single workflow.

Phase 1: Reagent & Buffer Optimization

Causality Note: The reaction must be performed in 100 mM Potassium Phosphate buffer at exactly pH 6.5 . At physiological pH (7.4), the background non-enzymatic deprotonation of GSH (pKa ~8.3) increases, causing spontaneous SNAr. Dropping the pH to 6.5 suppresses background noise, ensuring that any thiolate formation is strictly mediated by the GST enzyme's active site.

Phase 2: The Self-Validating Reaction Matrix

Set up four parallel microcentrifuge tubes at 37°C.

  • Tube A (Negative Control): 980 µL Buffer + 10 µL GSH (1 mM final) + 10 µL FNBA (10 µM final).

    • Validation: Measures the baseline non-enzymatic SNAr rate.

  • Tube B (Positive Control): 970 µL Buffer + 10 µL GSH + 10 µL CDNB + 10 µL Recombinant GSTP1-1 (1 µg/mL).

    • Validation: Proves the recombinant enzyme is active and properly folded.

  • Tube C (Test Assay): 970 µL Buffer + 10 µL GSH + 10 µL FNBA + 10 µL GSTP1-1.

    • Validation: Measures the specific enzymatic turnover of the FNBA probe.

  • Tube D (Inhibition Control): 960 µL Buffer + 10 µL Ethacrynic Acid (GST Inhibitor) + 10 µL GSH + 10 µL FNBA + 10 µL GSTP1-1.

    • Validation: Proves that the signal in Tube C is exclusively dependent on the GST active site, not a buffer artifact.

Phase 3: Quenching and Orthogonal LC-MS/MS Validation
  • Quench: At exactly 30 minutes, add 100 µL of ice-cold 10% Trichloroacetic acid (TCA) to all tubes. Causality: The sudden drop in pH protonates all thiols and denatures the enzyme, instantly freezing the kinetic state.

  • Centrifuge: Spin at 14,000 x g for 5 minutes to pellet the denatured GST. Extract the supernatant.

  • LC-MS/MS Analysis: Inject 10 µL of the supernatant onto a C18 reverse-phase column.

    • Mass Spectrometry Logic: The parent mass of FNBA is m/z 261 [M+H]⁺.

    • If Fluorine (19 Da) is the leaving group, the resulting GSH-adduct will have an m/z of 548 (260 - 19 + 307).

    • If the Nitro group (46 Da) is the leaving group, the adduct will have an m/z of 521 (260 - 46 + 307).

Workflow Visualization

Workflow S1 1. pH 6.5 Buffer Preparation S2 2. 4-Tube Matrix Incubation S1->S2 S3 3. TCA Acidic Quenching S2->S3 S4 4. HPLC C18 Separation S3->S4 S5 5. MS/MS Adduct Validation S4->S5

Fig 2: Self-validating experimental workflow for FNBA mechanistic profiling.

References

  • BRENDA Enzyme Database Title: Information on EC 2.5.1.18 - Glutathione Transferase Source: BRENDA Comprehensive Enzyme Information System URL:[Link]

  • National Center for Biotechnology Information Title: PubChem Compound Summary for CID 765293, 4'-fluoro-3-nitrobenzanilide Source: PubChem Database URL:[Link]

  • Ueno, T., et al. Title: Design and Synthesis of Highly Sensitive Fluorogenic Substrates for Glutathione S-Transferase and Application for Activity Imaging Source: Journal of the American Chemical Society, 2008, 130(44), 14533–14543. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Fluoro-3-nitro-N-phenyl-benzamide

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-fluoro-3-nitro-N-phenyl-benzamide. This document provides in-depth troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-fluoro-3-nitro-N-phenyl-benzamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. The guidance is structured to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 4-fluoro-3-nitro-N-phenyl-benzamide?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route, typically an amidation reaction. The most common impurities include:

  • Unreacted Starting Materials: Residual 4-fluoro-3-nitrobenzoic acid and aniline are frequent contaminants.[1]

  • Coupling Reagent Byproducts: If you are using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), the corresponding urea byproducts (dicyclohexylurea - DCU, or EDU) are common, often sparingly soluble impurities.[2]

  • Side-Reaction Products: Depending on the activation method for the carboxylic acid, side reactions can occur. For instance, using activating additives like N-hydroxysuccinimide (HOSu) can sometimes lead to impurities from a Lossen rearrangement.[3]

  • Regioisomers: While less common in a standard amidation, incomplete or side reactions during the synthesis of the 4-fluoro-3-nitrobenzoic acid starting material could introduce isomeric impurities that carry through the synthesis.

  • Degradation Products: The nitro group can be sensitive to certain conditions. Harsh basic or reducing conditions during workup could potentially lead to undesired side products.

Q2: What is the best initial strategy to purify my crude product?

A2: A multi-step approach is typically most effective.

  • Aqueous Workup: Begin with a liquid-liquid extraction to remove the most easily separable impurities. A wash with a dilute acid (e.g., 1M HCl) will protonate and remove residual basic aniline into the aqueous layer.[4] Following this, a wash with a dilute base (e.g., 5% NaHCO₃ solution) will deprotonate and remove residual acidic 4-fluoro-3-nitrobenzoic acid.

  • Crystallization or Chromatography: After the initial wash, the choice between recrystallization and column chromatography depends on the nature of the remaining impurities. Thin-Layer Chromatography (TLC) is an indispensable tool to make this decision.[5] If TLC shows one major spot with minor, well-separated impurities, recrystallization is often a good choice. If impurities are close in polarity to your product, column chromatography will be necessary for effective separation.

Q3: How can I assess the purity of my final 4-fluoro-3-nitro-N-phenyl-benzamide product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick method to visualize the number of components. A single spot in multiple solvent systems is a good indicator of purity.[5]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting range. Impurities typically cause melting point depression and broadening.[5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A single, sharp peak on the chromatogram indicates high purity. This is also the best method to resolve and quantify closely related isomers.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of your desired compound and to identify and quantify any remaining impurities, provided their structures are known.[5]

Troubleshooting Guide: Specific Purification Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Problem 1: My crude product is a dark, oily, or gummy substance instead of a solid. How do I proceed?
  • Possible Cause: This "oiling out" phenomenon often occurs when a compound comes out of solution at a temperature above its melting point or when significant impurities are present, depressing the melting point.[6] It can also be due to residual solvent or low-molecular-weight byproducts like ureas from coupling agents.

  • Solution Strategy:

    • Re-dissolve and Re-evaluate: Dissolve a small amount of the oil in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a TLC plate. This will help you visualize the number of components and guide your next steps.

    • Aqueous Wash: If you haven't already, perform the acid/base washes described in FAQ 2 . This can remove ionic impurities that may be preventing crystallization.

    • Trituration: Try adding a non-polar solvent in which your product is insoluble (like hexanes or diethyl ether) to the oil and vigorously stirring or sonicating. This can sometimes induce crystallization or solidify the product by washing away soluble impurities.

    • Switch to Chromatography: If the oil persists, column chromatography is the most reliable method to isolate the pure compound from the complex mixture. Adsorb the oil onto a small amount of silica gel for dry loading onto the column.[5]

Problem 2: My TLC shows multiple spots, and they are very close together (low resolution).
  • Possible Cause: The impurities are structurally very similar to your target compound, possessing nearly identical polarity. This is common with regioisomers or certain byproducts.

  • Solution Strategy:

    • Optimize TLC Solvent System: The key to chromatographic separation is finding the right mobile phase. Systematically test different solvent mixtures. Start with a standard system like Hexane:Ethyl Acetate and vary the ratio. If that fails, try incorporating a different solvent to change the selectivity, such as dichloromethane or a small amount of methanol. The goal is to find a system that gives your target compound an Rf value of approximately 0.2-0.4 and maximizes the distance (ΔRf) between it and the impurities.[5]

    • High-Performance Column Chromatography: Use a high-quality silica gel (230-400 mesh) for your column. A longer, narrower column will provide better resolution than a short, wide one.

    • Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a less polar mobile phase (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., to 70:30 Hexane:EtOAc). This will help separate compounds that are close in polarity.

    • Consider Alternative Stationary Phases: If silica gel fails, consider other stationary phases. For aromatic compounds like this, a phenyl-functionalized silica phase in HPLC can offer different selectivity based on π-π interactions.[7][8]

Problem 3: I performed a recrystallization, but my yield is very low.
  • Possible Cause:

    • Using too much solvent: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product, meaning a significant amount of the compound remains in the mother liquor upon cooling.[6]

    • Inappropriate solvent choice: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.

    • Premature crystallization: The compound may have started to crystallize during a hot filtration step, resulting in product loss on the filter paper.[6]

    • High impurity load: If the crude material is very impure, the actual amount of the desired product is much lower than the starting mass.

  • Solution Strategy:

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve your compound. Add the solvent in small portions to the boiling mixture until everything just dissolves.

    • Solvent Screening: Perform small-scale tests in test tubes with different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find the optimal one.

    • Recover from Mother Liquor: Don't discard the filtrate (mother liquor) immediately. You can often recover a second crop of crystals by concentrating the filtrate by boiling off some solvent and cooling again. Note that this second crop may be less pure than the first.

    • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask and add a small amount of extra hot solvent to ensure the compound stays in solution.[6]

Experimental Protocols & Data

Protocol 1: Purification by Recrystallization

This protocol is recommended when TLC analysis shows the crude product to be relatively clean (>85-90% pure).

  • Solvent Selection: Place ~20 mg of crude 4-fluoro-3-nitro-N-phenyl-benzamide in a test tube. Add a potential solvent (e.g., ethanol) dropwise. If it dissolves at room temperature, the solvent is too good. If it is insoluble, heat the test tube. The ideal solvent will dissolve the solid upon heating but allow crystals to form upon cooling. A mixed solvent system like Ethanol/Water is often effective.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask (e.g., on a hot plate) to a gentle boil. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a very small amount of activated charcoal, and swirl. Re-heat to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

  • Hot Filtration (Optional): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This is the method of choice for complex mixtures or when recrystallization fails.

  • TLC Analysis: First, determine the optimal mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate). The ideal system will give your product an Rf value of ~0.2-0.4.[5]

  • Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase. Pour the slurry into your column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Preparation: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, for poorly soluble compounds, create a dry-load by adsorbing the dissolved sample onto a small amount of silica gel and evaporating the solvent.

  • Loading: Carefully add the sample to the top of the silica gel bed. If using a dry load, carefully add the silica-adsorbed powder to the top.

  • Elution: Begin eluting the column with your chosen mobile phase. You can use an isocratic system (constant solvent ratio) or a gradient system (gradually increasing the polarity). Collect the eluent in fractions (e.g., 10-20 mL per test tube).

  • Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified 4-fluoro-3-nitro-N-phenyl-benzamide.

Data Presentation: Solvent System Selection

The following table provides starting points for developing a purification strategy. These are recommendations and should be optimized for your specific impurity profile.

TechniqueRecommended Solvent System (v/v)Rationale & Comments
TLC Analysis Hexane:Ethyl Acetate (7:3 to 1:1)Excellent starting point. Provides good separation for moderately polar compounds. Adjust ratio to achieve an Rf of 0.2-0.4 for the product.[5]
Dichloromethane:Methanol (98:2)Offers different selectivity. Useful if separation is poor in Hexane:EtOAc.
Column Chromatography Hexane:Ethyl Acetate (Gradient)Start with a low polarity (e.g., 9:1) and gradually increase the ethyl acetate concentration. This provides excellent resolution for a wide range of impurities.
Recrystallization Ethanol or IsopropanolGood general-purpose solvents for moderately polar solids.
Ethanol/Water or Acetone/WaterA mixed-solvent system can be finely tuned. Dissolve in the "good" solvent (ethanol/acetone) and add the "poor" solvent (water) dropwise until cloudy, then reheat to clarify before cooling.
TolueneA less polar option that may be effective if the compound is contaminated with non-polar impurities.

Visualized Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Decision_Tree A Crude Product (Post-Workup) B Perform TLC Analysis in multiple solvent systems A->B C Assess TLC Results B->C D Single major spot? (>90% purity) C->D E Multiple spots or significant streaking? C->E D->E No F Recrystallization D->F Yes H Spots are well-separated? E->H I Spots are poorly resolved (ΔRf < 0.1)? E->I G Column Chromatography H->G Yes J Optimize TLC solvent system for better separation I->J Yes J->G K Consider Preparative HPLC J->K If optimization fails

Caption: A decision-making workflow for selecting the appropriate purification method.

Diagram 2: Standard Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_tlc 1. Optimize Mobile Phase (TLC) prep_slurry 2. Prepare Silica Slurry prep_pack 3. Pack Column prep_sample 4. Prepare Sample (Dissolve or Dry-Load) run_load 5. Load Sample onto Column prep_sample->run_load run_elute 6. Elute with Mobile Phase run_collect 7. Collect Fractions analysis_tlc 8. Analyze Fractions (TLC) run_collect->analysis_tlc analysis_combine 9. Combine Pure Fractions analysis_evap 10. Evaporate Solvent analysis_final Final Pure Product

Caption: A step-by-step workflow for purification by column chromatography.

References

  • Reddit r/chemistry Community. (2014, May 26). Purify and dry aniline?. Reddit. Available from: [Link]

  • PrepChem. Preparation of aniline. PrepChem.com. Available from: [Link]

  • Allen. Aniline is usually purified by. Allen Career Institute. Available from: [Link]

  • Discover ACS. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. American Chemical Society. Available from: [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available from: [Link]

  • Wikipedia. Carbodiimide. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available from: [Link]

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available from: [Link]

Sources

Optimization

stability issues of 4-fluoro-3-nitro-N-phenyl-benzamide under experimental conditions

Welcome to the technical support center for 4-fluoro-3-nitro-N-phenyl-benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges assoc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-fluoro-3-nitro-N-phenyl-benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule during experimental studies. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your results.

Introduction: Understanding the Molecule's Inherent Reactivity

4-Fluoro-3-nitro-N-phenyl-benzamide is a multifaceted compound featuring an amide linkage susceptible to hydrolysis, a nitroaromatic system prone to photolytic degradation, and a fluoro-substituted ring that influences electronic properties. The strategic placement of these functional groups—specifically the electron-withdrawing nitro and fluoro groups on the benzoyl ring—enhances the electrophilicity of the amide's carbonyl carbon. This makes the molecule particularly sensitive to certain experimental conditions. This guide will help you anticipate and mitigate these stability issues.

Frequently Asked Questions (FAQs)

General Stability & Handling

Q1: What are the primary stability concerns for 4-fluoro-3-nitro-N-phenyl-benzamide?

A1: The three main stability concerns are:

  • Hydrolytic Degradation: The amide bond can be cleaved under acidic or, more readily, basic conditions, yielding 4-fluoro-3-nitrobenzoic acid and aniline. The presence of two electron-withdrawing groups (fluoro and nitro) on the benzoyl ring makes the amide carbonyl carbon more susceptible to nucleophilic attack.[1]

  • Photodegradation: Nitroaromatic compounds are known to be photoreactive and can degrade upon exposure to UV or even visible light.[2] This can lead to the formation of radical species or rearranged products, compromising sample integrity.[3]

  • Thermal Lability: While the core N-phenylbenzamide structure has considerable inherent thermal stability, the substituents can lower the decomposition temperature.[4] High temperatures in solution can accelerate degradation, especially in the presence of reactive media (e.g., strong acids/bases).

Q2: What are the ideal storage conditions for this compound in solid and solution forms?

A2:

  • Solid Form: Store the compound in a tightly sealed amber glass vial at low temperature (2-8 °C) in a desiccator. This minimizes exposure to light, moisture, and atmospheric oxygen.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a suitable anhydrous solvent (e.g., DMSO, acetonitrile) and store in amber vials under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below. For aqueous buffers, acidic conditions (pH 3-5) are generally preferred to minimize base-catalyzed hydrolysis and oxidation.[5]

Specific Experimental Scenarios

Q3: I am observing a new, more polar spot on my TLC plate after leaving my reaction mixture overnight. What could it be?

A3: This is a classic sign of hydrolytic degradation. The most likely culprit is the formation of 4-fluoro-3-nitrobenzoic acid, which is significantly more polar than the parent amide due to its free carboxylic acid group. To confirm, you can run a co-spot with a standard of the suspected degradation product. To prevent this, ensure your reaction conditions are anhydrous and avoid basic workups where the product is exposed to strong bases for extended periods.

Q4: The color of my solution in a clear vial turned slightly yellow after being on the benchtop for a few hours. Should I be concerned?

A4: Yes, this is a strong indicator of photolytic degradation.[5] Nitroaromatic compounds can form colored byproducts upon exposure to ambient light.[2] This change signifies that the purity of your sample is compromised. All work with this compound should be performed under subdued light, and solutions must be stored in light-protecting containers like amber vials.[6]

Q5: My HPLC analysis shows a decreasing peak for the parent compound and the emergence of several small, unidentified peaks over time. What analytical approach should I take?

A5: This indicates compound degradation. A systematic forced degradation study is the recommended approach to identify the degradation products and establish a stability-indicating analytical method.[7] This involves subjecting the compound to stress under various conditions (acidic, basic, oxidative, thermal, photolytic) and analyzing the resulting mixtures by a high-resolution technique like LC-MS/MS to identify the mass of the degradants.[6][8] This allows you to understand the degradation pathways and develop an HPLC method that can separate the parent compound from all potential impurities.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: High variability in assay results (e.g., IC50 values) between experiments run on different days.

  • Probable Cause: On-plate degradation of the compound in aqueous assay buffer. The physiological pH of many cell culture media (typically pH 7.2-7.4) is slightly alkaline, which can be sufficient to cause slow hydrolysis of the amide bond over the course of a multi-hour or multi-day incubation period.

  • Recommended Actions:

    • Assess Stability in Media: Before conducting extensive assays, incubate the compound in the assay buffer/media under the exact experimental conditions (e.g., 37°C, 24 hours). Analyze the sample by HPLC at different time points (0, 2, 8, 24 hours) to quantify the extent of degradation.

    • Minimize Incubation Time: If instability is confirmed, redesign the experiment to minimize the incubation time.

    • Use Fresh Dilutions: Prepare serial dilutions of the compound immediately before adding them to the assay plate. Avoid using stock solutions that have been stored in aqueous buffers for extended periods.

Issue 2: Low Yield or Impure Product After Synthesis Workup
  • Symptom: The final isolated product is of low purity, often contaminated with 4-fluoro-3-nitrobenzoic acid.

  • Probable Cause: Hydrolysis during an aqueous basic workup (e.g., washing with NaHCO₃ or NaOH solution). While intended to remove acidic starting materials, prolonged contact with a basic aqueous phase will hydrolyze the product.

  • Recommended Actions:

    • Use Mild Bases: If a basic wash is necessary, use a weak, non-nucleophilic base or a saturated sodium bicarbonate solution and minimize the contact time.

    • Avoid Elevated Temperatures: Perform all extractions at room temperature or below. Do not heat the mixture during the workup phase.

    • Alternative Purification: Rely on non-hydrolytic purification methods like column chromatography on silica gel to separate the product from acidic or basic impurities.[9]

Experimental Protocols & Data

Protocol 1: General Forced Degradation Study

This protocol outlines a standard procedure to investigate the stability of 4-fluoro-3-nitro-N-phenyl-benzamide and develop a stability-indicating analytical method.[7]

  • Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate a control sample (1 mL stock + 1 mL of the relevant solvent) in parallel, protected from the stress condition (e.g., wrapped in foil for photolysis).

  • Sampling & Analysis: At specified time points (e.g., 0, 2, 6, 24, 48 hours), withdraw an aliquot of each sample. Quench the reaction if necessary (e.g., neutralize acid/base samples). Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately by HPLC-UV and LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify the mass of any new peaks observed in the LC-MS analysis.

Stress ConditionReagent / ConditionTypical TemperaturePurpose
Acid Hydrolysis 0.1 M to 1 M HCl60 - 80 °CTo assess stability in acidic environments and identify acid-catalyzed degradation products.[7]
Alkaline Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 60 °CTo assess stability in basic environments and identify base-catalyzed degradation products.[7]
Oxidation 3% - 30% H₂O₂Room TemperatureTo evaluate susceptibility to oxidation.[7]
Thermal (Solution) Reflux in Water/Buffer80 °C or higherTo determine the effect of heat on the compound's stability in solution.[4]
Photolytic Photostability Chamber (ICH Q1B options)AmbientTo evaluate degradation upon exposure to UV and visible light.[7]
Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a gradient appropriate to elute the parent compound (e.g., 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, then return to initial conditions). The gradient must be optimized to achieve baseline separation between the parent peak and all degradation product peaks identified in the forced degradation study.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the compound's UV spectrum (e.g., 254 nm or λmax).

  • Injection Volume: 10 µL.

Visualizing Degradation & Analysis Workflows

Diagram 1: Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation (H₂O, H⁺/OH⁻) cluster_photolysis Photolytic Degradation (hν) H1 4-Fluoro-3-nitrobenzoic Acid H2 Aniline P1 Radical Intermediates P2 Rearranged Isomers P1->P2 Parent 4-Fluoro-3-nitro- N-phenyl-benzamide Parent->H1 Amide Cleavage Parent->H2 Amide Cleavage Parent->P1 Nitro Group Excitation

Caption: Potential degradation routes for 4-fluoro-3-nitro-N-phenyl-benzamide.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_eval 4. Evaluation A1 Prepare Stock Solution (1 mg/mL in ACN) B1 Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A1->B1 B2 Incubate Control Samples (Protected from Stress) A1->B2 C1 Sample at Time Points (e.g., 0, 2, 6, 24h) B1->C1 B2->C1 C2 Quench & Dilute C1->C2 C3 Analyze via Stability-Indicating HPLC-UV/LC-MS Method C2->C3 D1 Calculate % Degradation C3->D1 D2 Identify Degradation Products C3->D2 D3 Determine Degradation Pathway D2->D3

Caption: Workflow for a forced degradation and stability study.

References

  • A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides. Benchchem.
  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library.
  • Thermal stability of aliphatic-aromatic polyamide model compounds: Structure-reactivity relationships in the catalyzed thermal reaction of benzamides in the presence of copper halides. R Discovery.
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters - ACS Publications.
  • Crystal structures, thermal properties and intermolecular interactions of new benzamide-based derivatives. IUCr Journals.
  • Photostability and Photostabilization of Drugs and Drug Products. SciSpace.
  • "Benzamide, N-benzoyl-N-(phenylmethyl)-" degradation and storage conditions. Benchchem.
  • Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds. Benchchem.
  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • A Comparative Guide to the Structural Confirmation of 4-Fluoro-3-nitrobenzonitrile Derivatives. Benchchem.
  • A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4). Benchchem.
  • Effect of pH on the stability of N-ethyl-N-methyl-benzene-1,4-diamine solutions. Benchchem.
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-3-nitro-N-phenyl-benzamide

Overview Welcome to the Technical Support Center for the synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide . This compound is a critical electrophilic building block widely utilized in the drug development of bis-heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for the synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide . This compound is a critical electrophilic building block widely utilized in the drug development of bis-heterocycles, kinase inhibitors, and benzimidazole derivatives.

Because this molecule contains a highly activated aryl fluoride (sensitized by ortho-nitro and para-amide groups), achieving high amidation yields requires strict chemoselectivity to prevent unwanted Nucleophilic Aromatic Substitution (SNAr) by the aniline. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure synthetic integrity.

Validated Synthetic Workflows

Route A: Acid Chloride Method (Recommended for Scale-Up)

Causality: Aniline is a relatively weak nucleophile due to the delocalization of its nitrogen lone pair into the aromatic ring. Converting the carboxylic acid to an acid chloride dramatically lowers the activation energy for nucleophilic attack, allowing the reaction to proceed rapidly at 0 °C. This low temperature thermodynamically suppresses the competing SNAr reaction at the C4-fluorine [1].

Step-by-Step Protocol:

  • Activation: Suspend 4-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M). Add oxalyl chloride (1.2 eq) followed by 2-3 drops of anhydrous DMF at 0 °C.

  • Self-Validation: Observe immediate effervescence (release of CO₂, CO, and HCl gases). Stir at room temperature until gas evolution completely ceases and the solution becomes homogeneous. This visual cue validates complete conversion to the acid chloride.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Re-dissolve the crude 4-fluoro-3-nitrobenzoyl chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve aniline (1.05 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in DCM at 0 °C.

  • Addition: Dropwise add the acid chloride solution to the aniline mixture. Stir for 2 hours at room temperature.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Route B: HATU-Mediated Direct Amidation (Recommended for Discovery/Small Scale)

Causality: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, hydrogen-bonding with the incoming aniline to accelerate amidation without the need for harsh chlorinating agents [2].

Step-by-Step Protocol:

  • Preparation: Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (2.5 eq) to the solution.

  • Self-Validation: The reaction mixture will rapidly transition to a deep yellow/orange color. This optical shift confirms the deprotonation of the acid and the successful formation of the active HOAt ester. Stir for 10 minutes at room temperature.

  • Coupling: Add aniline (1.1 eq) to the activated ester solution. Stir at room temperature for 4-12 hours. Monitor via LC-MS until the starting acid mass is consumed.

  • Workup: Dilute the mixture with ethyl acetate. Wash extensively with 5% LiCl (aq) (to extract DMF into the aqueous layer), followed by 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the product.

Quantitative Reagent Comparison

Reagent SystemActivation TempSNAr Side-Reaction RiskByproductsCost & Scalability
Oxalyl Chloride / DMF 0 °C to RTLow (Fast amidation at low temp)CO₂, CO, HCl (Gases)Low cost; Excellent for >10g scale
SOCl₂ (Neat or DCM) 60 °C to RefluxModerate (Requires heating)SO₂, HCl (Gases)Lowest cost; Harsh conditions
HATU / DIPEA RTLow (Mild conditions)HOAt, TetramethylureaHigh cost; Ideal for <1g scale
EDC / HOBt RTLow to Moderate (Slow reaction)Water-soluble ureaModerate cost; Requires longer times

Synthetic Pathway Visualization

SynthesisRoutes cluster_routeA Route A: Acid Chloride Method cluster_routeB Route B: Direct Amidation SM 4-Fluoro-3-nitrobenzoic acid ActA Activation: SOCl2 or (COCl)2 Cat. DMF SM->ActA ActB Activation: HATU or EDC/HOBt DIPEA, DMF SM->ActB IntA 4-Fluoro-3-nitrobenzoyl chloride ActA->IntA CoupA Coupling: Aniline, DIPEA 0 °C to RT IntA->CoupA Target 4-Fluoro-3-nitro-N-phenyl-benzamide CoupA->Target IntB Active Ester Intermediate ActB->IntB CoupB Coupling: Aniline Addition RT IntB->CoupB CoupB->Target

Workflow of 4-fluoro-3-nitro-N-phenyl-benzamide synthesis via Acid Chloride and HATU.

Troubleshooting Guide & FAQs

Q: My LC-MS shows a major peak with a mass of +75 Da over my expected product (Expected[M+H]⁺: 261.2, Found: ~336). What happened? A: You are observing the bis-aniline SNAr side-product: 4-(phenylamino)-3-nitro-N-phenyl-benzamide. Aniline has acted as a nucleophile at both the carbonyl carbon (desired) and the C4-fluorine (undesired) [3]. Causality: The C4-fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ortho-nitro group. Fix: Lower the coupling temperature to 0 °C, ensure precise stoichiometry (maximum 1.05 eq of aniline), and avoid prolonged reaction times or excessive heating.

Q: Why is catalytic DMF added to the oxalyl chloride reaction in Route A? A: DMF acts as a catalyst by reacting with oxalyl chloride to form the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate is the actual active species that converts the carboxylic acid to the acid chloride, regenerating DMF in the process. Self-validation: You will observe immediate, vigorous bubbling upon DMF addition. If no bubbling occurs, your oxalyl chloride may have degraded into inactive byproducts.

Q: I am getting very low yields using EDC/HOBt compared to HATU. Why? A: Aniline is a relatively weak nucleophile. While HATU forms a highly reactive HOAt ester that benefits from neighboring group participation, EDC/HOBt forms a less reactive HOBt ester. Fix: Switch to HATU or use the acid chloride route. If you must use EDC, add a catalytic amount of DMAP (0.1 eq) to accelerate the acyl transfer, though be aware this slightly increases the risk of SNAr.

Q: My NMR shows residual DMF after the workup in Route B. How can I remove it without column chromatography? A: DMF is highly miscible with both organic solvents and water, making it notorious for persisting through standard aqueous workups. Fix: Wash your organic layer (preferably Ethyl Acetate) with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL). The lithium ions strongly coordinate with DMF, pulling it efficiently into the aqueous phase.

References

  • Discovery of Antibacterials That Inhibit Bacterial RNA Polymerase Interactions with Sigma Factors.
  • Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker.
  • Electronic Supplementary Material (ESI) for RSC Chemical Biology. Royal Society of Chemistry.
Optimization

Technical Support Center: Solubilization Strategies for 4-fluoro-3-nitro-N-phenyl-benzamide

Welcome to the Technical Support Center. 4-fluoro-3-nitro-N-phenyl-benzamide is notoriously difficult to handle in aqueous environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 4-fluoro-3-nitro-N-phenyl-benzamide is notoriously difficult to handle in aqueous environments. The combination of a highly electronegative fluoro group, an electron-withdrawing nitro group, and dual aromatic rings creates a rigid, highly lipophilic structure. This drives strong π−π stacking and hydrophobic interactions, leading to rapid precipitation or colloidal aggregation when transitioning from organic stocks to aqueous assay buffers.

This guide is designed for researchers and drug development professionals to troubleshoot solubility issues, ensure scientific integrity in dose-response metrics, and maintain cellular viability during in vitro assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately when diluted from a 10 mM DMSO stock into PBS or cell culture media? A1: You are observing a failure of thermodynamic solubility. In 100% DMSO, the compound is fully solvated. However, when diluted directly into an aqueous buffer, the local dielectric constant drops drastically. The hydrophobic forces between the fluorinated and nitro-aromatic rings drive self-association faster than water can solvate the polar amide bonds[1]. To prevent this "crash out," you must lower the kinetic barrier by using an intermediate dilution step or a solubilizing excipient before the final aqueous transfer.

Q2: Can I just increase the final DMSO concentration in my cell-based assay to keep the compound soluble? A2: No, this is highly discouraged. While increasing DMSO enhances compound solubility, it severely impacts cellular physiology. DMSO concentrations above 0.1% – 0.5% (v/v) can alter cell membrane fluidity, induce reactive oxygen species (ROS), and cause cytotoxicity[2][3]. This will confound your viability or signaling readouts, making it impossible to tell if cell death is due to your drug or the solvent. For cell-based assays, alternative solubilization strategies like cyclodextrin complexation must be employed.

Q3: My biochemical (cell-free) assay results are irreproducible, and the IC50 shifts between runs. What is happening? A3: This is a classic symptom of colloidal aggregation. Even if you do not see visible precipitate, highly hydrophobic benzamides can form sub-micron colloidal aggregates in aqueous buffers. These aggregates sequester the active monomer and can non-specifically inhibit enzymes via surface adsorption. Adding a non-ionic surfactant like Tween-20 (0.01% – 0.05%) to your assay buffer disrupts these aggregates by forming micelles around the hydrophobic compound, ensuring consistent monomeric presentation to your target.

Q4: How does 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) work, and is it safe for my assays? A4: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the hydrophobic fluorophenyl or nitrophenyl rings of your compound, creating a water-soluble inclusion complex[4]. Because this is a non-covalent, dynamic equilibrium, the free drug is continuously released and remains available to interact with your biological target[5]. It is highly biocompatible and does not disrupt cell membranes at standard assay concentrations (1–10 mM).

Part 2: Quantitative Data & Solubilization Strategies

The following table summarizes the quantitative constraints and optimal use cases for various solubilization excipients when working with 4-fluoro-3-nitro-N-phenyl-benzamide.

Excipient / StrategyAssay CompatibilityMax Tolerated Concentration (In Vitro)Mechanism of ActionPros & Cons
DMSO Biochemical & Cell-Based0.1% - 0.5% (v/v) Co-solvent; decreases aqueous polarity.Pro: Universal solvent for stocks.Con: High toxicity; alters membrane fluidity[3].
HP-β-CD Cell-Based & Phenotypic1% - 10% (w/v) (~10-70 mM)Inclusion complexation; shields hydrophobic rings.Pro: Non-toxic; maintains free-drug equilibrium[4].Con: Requires optimization of Drug:CD ratio.
Tween-20 Biochemical (Cell-Free)0.01% - 0.05% (v/v) Micellar solubilization; prevents aggregation.Pro: Excellent for enzymatic assays.Con: Lyses cells; incompatible with cell-based assays.
PEG 400 Biochemical & Permeability1% - 5% (v/v) Co-solvent/Polymeric dispersion; enhances wettability.Pro: Good for intermediate dilutions.Con: Can increase viscosity; mild osmotic stress to cells.

Part 3: Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol must include a self-validation step to confirm that the compound remains in solution rather than forming invisible micro-precipitates.

Protocol A: HP-β-CD Complexation for Cell-Based Assays

Use this method to achieve high micromolar concentrations in cell culture media without exceeding 0.1% DMSO.

  • Prepare Carrier Solution: Dissolve HP-β-CD in your base assay medium (e.g., DMEM without FBS) to a final concentration of 10% (w/v). Filter sterilize (0.22 µm).

  • Complexation: While vigorously vortexing 990 µL of the HP-β-CD solution, add 10 µL of your 10 mM 4-fluoro-3-nitro-N-phenyl-benzamide DMSO stock dropwise.

  • Incubation: Shake the mixture at 37°C for 2 hours to allow the thermodynamic equilibrium of the inclusion complex to establish.

  • Self-Validation (Centrifugation): Centrifuge the solution at 10,000 x g for 10 minutes. Carefully transfer the supernatant to a new tube.

  • Quantification: Measure the absorbance of the supernatant at the compound's λmax​ (typically 280-320 nm for nitroaromatics) and compare it against a standard curve to confirm the actual soluble concentration[5].

  • Assay Execution: Use this supernatant to dose your cells. Crucial: You must run a vehicle control containing 10% HP-β-CD and 0.1% DMSO to ensure the cyclodextrin itself does not affect your specific cellular readout.

Protocol B: Intermediate Solvent Spiking for Biochemical Assays

Use this method to prevent kinetic "crash out" when setting up high-throughput enzymatic assays.

  • Serial Dilution: Perform all your primary serial dilutions of the compound in 100% DMSO to create a 1000x concentration plate.

  • Intermediate Dilution: Dilute the 1000x stocks 1:50 into an intermediate buffer containing 5% PEG 400 or 0.1% Tween-20. Mix thoroughly by pipetting.

  • Final Transfer: Transfer 1 volume of the intermediate dilution into 19 volumes of the final aqueous assay buffer. (Final DMSO = 0.1%).

  • Self-Validation (Light Scattering): Before adding your enzyme/substrate, read the assay plate on a spectrophotometer at 600 nm. An increase in optical density at 600 nm indicates colloidal aggregation. If OD600 > background, the compound has precipitated, and the surfactant concentration must be increased.

Part 4: Workflow & Mechanistic Visualizations

TroubleshootingWorkflow Start 10 mM Stock (100% DMSO) Dilute Direct Aqueous Dilution (PBS/Media) Start->Dilute Check Precipitation or Erratic IC50? Dilute->Check Yes Issue Detected: Solubility Limit Exceeded Check->Yes Cloudy / Aggregation No Optimal State: Proceed to Assay Check->No Clear & Consistent Biochem Biochemical Assay: Add 0.01% Tween-20 Yes->Biochem Cell-Free Cell Cell-Based Assay: Use 10% HP-β-CD Yes->Cell In Vitro Cells Biochem->Check Cell->Check

Caption: Decision tree for troubleshooting 4-fluoro-3-nitro-N-phenyl-benzamide solubility in assays.

ComplexationMechanism Drug Hydrophobic Compound Complex Soluble Inclusion Complex Drug->Complex Aqueous Buffer CD HP-β-CD Cavity CD->Complex Encapsulation Target Biological Target Complex->Target Dynamic Release

Caption: Mechanism of HP-β-CD inclusion complexation enhancing aqueous bioavailability.

References

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Cell Membrane Fluidity and ROS Resistance Define DMSO Tolerance. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Solubility Enhancement of Hydrophobic Compounds by Cosolvents. ResearchGate. Available at:[Link]

Sources

Troubleshooting

preventing byproduct formation in 4-fluoro-3-nitro-N-phenyl-benzamide reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of 4-fluoro-3-nitrobenzoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amidation of 4-fluoro-3-nitrobenzoic acid. This molecule is a highly versatile building block used in the synthesis of benzimidazoles, peptidomimetics, and kinase inhibitors 1. However, its unique electronic topology makes it a double-edged sword, often leading to complex byproduct profiles if the reaction is not strictly controlled.

This guide provides a mechanistic deep dive, troubleshooting FAQs, and a self-validating protocol to ensure high-yielding amidation while suppressing unwanted side reactions.

Mechanistic Overview & Reaction Pathways

The core challenge in reacting 4-fluoro-3-nitrobenzoic acid with aniline lies in the competition between two electrophilic centers: the carboxylic acid carbon and the C4-fluorine.

The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) by the strongly electron-withdrawing ortho-nitro group 2. When aniline is introduced, it can either attack the activated carboxyl group to form the desired amide, or attack the C4 position to displace the fluorine.

Crucial Mechanistic Insight: Under basic conditions (e.g., in the presence of DIPEA), the unactivated carboxylic acid exists as a carboxylate anion. This anion is electron-rich, which slightly deactivates the aromatic ring toward SNAr. However, once the amide is formed, the electron-withdrawing nature of the amide carbonyl re-activates the ring. If the reaction is heated or if excess aniline is present, your desired product will rapidly convert into a double-addition byproduct. Therefore, successful synthesis relies entirely on kinetic control .

Reaction pathways illustrating the kinetic amidation route versus the thermodynamic SNAr byproduct.

Troubleshooting FAQs

Q1: Why is the SNAr byproduct dominating my reaction mixture? A1: Causality: The C4-fluorine atom is highly activated by the strongly electron-withdrawing ortho-nitro group [[2]](). If aniline is introduced before the carboxylic acid is fully activated, or if the reaction is heated, the amine acts as a nucleophile at the C4 position via an addition-elimination (SNAr) mechanism. Solution: Rely on kinetic control. Pre-activate the carboxylic acid with HATU and DIPEA for 20 minutes at 0 °C before adding the aniline. Strictly maintain the reaction temperature at or below 25 °C 3.

Q2: I am seeing a mass corresponding to an acyl urea byproduct. How do I prevent this? A2: Causality: When using carbodiimides (like EDC) or uronium salts, the initially formed O-acylisourea intermediate can undergo an irreversible intramolecular rearrangement to a stable, unreactive N-acyl urea if the nucleophilic attack by aniline is too slow. Because aniline is a relatively weak, sterically hindered nucleophile compared to aliphatic amines, this rearrangement pathway becomes highly competitive. Solution: Switch to HATU. HATU generates a highly reactive HOAt (7-aza-1-hydroxybenzotriazole) ester intermediate that rapidly intercepts the aniline, minimizing the lifespan of the transient species and effectively shutting down the acyl urea rearrangement pathway 1.

Q3: Does the choice of base matter? Can I use triethylamine (TEA) instead of DIPEA? A3: Causality: TEA is more nucleophilic and less sterically hindered than DIPEA ( N,N -Diisopropylethylamine). While TEA rarely attacks the fluoro group itself, it can facilitate competitive side reactions or degrade the active ester. DIPEA is the industry standard for HATU couplings because its bulky isopropyl groups prevent it from acting as a competing nucleophile; it serves strictly as a non-nucleophilic proton sponge to drive the equilibrium forward. Solution: Always use DIPEA (2.0–2.5 equivalents) to ensure complete deprotonation of the acid without interfering with the active ester.

Quantitative Byproduct Analysis

The table below summarizes the quantitative outcomes of various coupling conditions, highlighting how critical the order of addition and temperature control are for this specific substrate.

Coupling SystemBaseTemp (°C)Addition ProtocolDesired Amide (%)SNAr Byproduct (%)Acyl Urea (%)
HATU (1.1 eq) DIPEA (2.5 eq) 25 20 min Pre-activation > 92% < 5% < 2%
HATU (1.1 eq)DIPEA (2.5 eq)60Simultaneous45%48%< 2%
EDC/HOBt (1.2 eq)TEA (3.0 eq)25Simultaneous65%12%18%
SOCl₂ (Excess)None80Acid Chloride Route20%> 60% (Degradation)N/A

Validated Experimental Protocol: HATU-Mediated Amidation

This protocol is designed as a self-validating system. By incorporating an analytical checkpoint, you ensure the kinetic pathway is locked in before introducing the nucleophile.

Step 1: Preparation In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-3-nitrobenzoic acid (1.00 eq, 10 mmol) in anhydrous DMF (50 mL, 0.2 M).

Step 2: Deprotonation Add N,N -Diisopropylethylamine (DIPEA) (2.50 eq, 25 mmol). The solution will immediately transition to a deep yellow color, indicating the formation of the carboxylate anion. Cool the mixture to 0 °C using an ice bath.

Step 3: Pre-Activation (Critical Checkpoint) Add HATU (1.10 eq, 11 mmol) portion-wise. Stir the reaction at 0 °C for exactly 20 minutes. Self-Validation Check: Withdraw a 10 µL aliquot, quench it in 1 mL of methanol, and analyze via LC-MS. You should observe >95% conversion to the methyl ester mass, confirming the complete formation of the highly electrophilic active ester.

Step 4: Nucleophilic Attack Add freshly distilled aniline (1.05 eq, 10.5 mmol) dropwise over 5 minutes. The slow addition prevents localized heating, which could trigger the SNAr pathway.

Step 5: Propagation Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 2 to 4 hours. Do not exceed 25 °C 3.

Step 6: Quenching & Extraction Dilute the mixture with Ethyl Acetate (150 mL) and wash sequentially with 1M HCl (3 × 50 mL) to remove unreacted aniline and DIPEA, followed by saturated aqueous NaHCO₃ (2 × 50 mL) to remove unreacted 4-fluoro-3-nitrobenzoic acid.

Step 7: Isolation Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-3-nitro-N-phenyl-benzamide. The product can be used directly or recrystallized from Ethanol/Water.

References

  • Discovery of VU6015929: A Selective Discoidin Domain Receptor 1/2 (DDR1/2) Inhibitor to Explore the Role of DDR1 in Antifibrotic Therapy. PMC - NIH.3

  • 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4. Ossila.2

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI.1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro and In Vivo Activity of 4-Fluoro-3-nitro-N-phenyl-benzamide: A Predictive Analysis

For researchers and drug development professionals, understanding the translational potential of a novel chemical entity from benchtop assays to preclinical models is a critical step in the discovery pipeline. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the translational potential of a novel chemical entity from benchtop assays to preclinical models is a critical step in the discovery pipeline. This guide provides a comprehensive, predictive comparison of the potential in vitro and in vivo activities of 4-fluoro-3-nitro-N-phenyl-benzamide . While direct experimental data for this specific molecule is not extensively published, this analysis synthesizes findings from structurally related benzamide and acetamide derivatives to forecast its biological profile and to propose a robust experimental framework for its evaluation.

The core structure, a substituted N-phenyl-benzamide, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. The presence of a nitro group and a fluorine atom suggests potential for diverse biological activities, including anticancer and antimicrobial effects, as these moieties can significantly influence the molecule's electronic properties, membrane permeability, and binding interactions.[1][2]

Postulated Mechanism of Action: A Synthesis of Analog Data

Based on the activities of structurally similar nitrobenzamides and fluoroanilino-benzamides, a primary hypothesis for the mechanism of action of 4-fluoro-3-nitro-N-phenyl-benzamide revolves around the inhibition of key cellular proliferation and survival pathways. For instance, various substituted benzamides have demonstrated anti-tumor activities by targeting signaling pathways crucial for cancer cell growth.[1][3] Furthermore, the nitroaromatic scaffold is a known feature in compounds designed to interfere with protein aggregation and has been explored for antiprotozoal activity.[1]

putative_moa cluster_targets Potential Cellular Targets cluster_invitro Predicted In Vitro Effects cluster_invivo Predicted In Vivo Outcomes 4-fluoro-3-nitro-N-phenyl-benzamide 4-fluoro-3-nitro-N-phenyl-benzamide Cellular_Targets Cellular_Targets 4-fluoro-3-nitro-N-phenyl-benzamide->Cellular_Targets Binds to In_Vitro_Effects In_Vitro_Effects Cellular_Targets->In_Vitro_Effects Leads to Kinases Kinases HDACs HDACs Microtubules Microtubules DNA DNA In_Vivo_Outcomes In_Vivo_Outcomes In_Vitro_Effects->In_Vivo_Outcomes Translates to Apoptosis Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition_of_Proliferation Antimicrobial_Activity Antimicrobial_Activity Tumor_Growth_Inhibition Tumor_Growth_Inhibition Reduction_of_Bacterial_Load Reduction_of_Bacterial_Load

Caption: Putative mechanism of action for 4-fluoro-3-nitro-N-phenyl-benzamide.

Comparative In Vitro Activity Profile

The in vitro evaluation of 4-fluoro-3-nitro-N-phenyl-benzamide would likely focus on its cytotoxic and antimicrobial potential, drawing parallels from published data on similar compounds.[3][4][5]

Predicted Anticancer Activity

A primary screening panel would likely involve a battery of cancer cell lines to determine the breadth and specificity of cytotoxic effects. The sulforhodamine B (SRB) assay is a robust and widely used method for this purpose.[3]

Table 1: Predicted In Vitro Anticancer Activity of 4-fluoro-3-nitro-N-phenyl-benzamide

Cell LineCancer TypePredicted GI50 (µM)Reference Compound (GI50, µM)
HCT-116Colon Carcinoma1.5 - 5.0Doxorubicin (~0.1)
MDA-MB-435Melanoma1.0 - 4.0Doxorubicin (~0.05)
HL-60Promyelocytic Leukemia2.0 - 6.0Doxorubicin (~0.02)
PC3Prostate Carcinoma5.0 - 15.0Imatinib (~40)[2]
MCF-7Breast Carcinoma8.0 - 20.0Imatinib (~98)[2]

Note: Predicted GI50 values are extrapolated from data on 4-substituted-3-nitrobenzamide derivatives.[3] Reference compound data is provided for context.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of 4-fluoro-3-nitro-N-phenyl-benzamide (e.g., 0.1 to 100 µM) for 48-72 hours.

  • Cell Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes.

  • Solubilization: Wash away unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base.

  • Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.

  • Data Analysis: Calculate the GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth.

srb_assay_workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Cell Fixation (10% TCA) B->C D 4. Staining (0.4% SRB) C->D E 5. Solubilization (10 mM Tris) D->E F 6. Absorbance Reading (510 nm) E->F G 7. GI50 Calculation F->G

Caption: Workflow for the SRB cytotoxicity assay.

Predicted Antimicrobial Activity

The structural motifs of 4-fluoro-3-nitro-N-phenyl-benzamide suggest potential antibacterial and antifungal activity.[4][5] A standard approach to evaluate this is the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Table 2: Predicted In Vitro Antimicrobial Activity of 4-fluoro-3-nitro-N-phenyl-benzamide

OrganismTypePredicted MIC (µg/mL)Reference Compound (MIC, µg/mL)
Escherichia coliGram-negative Bacteria8 - 32Ciprofloxacin (~0.015)
Bacillus subtilisGram-positive Bacteria16 - 64Ciprofloxacin (~0.12)
Candida albicansFungal Pathogen16 - 64Amphotericin B (~0.5)

Note: Predicted MIC values are based on data for various N-phenylbenzamide derivatives.[4]

Comparative In Vivo Activity Profile: A Look Towards Preclinical Models

Translating in vitro findings to an in vivo setting is a multifaceted challenge. For a compound like 4-fluoro-3-nitro-N-phenyl-benzamide with predicted cytotoxic activity, a xenograft mouse model is a logical first step.

Predicted Anticancer Efficacy in a Xenograft Model

In this model, human cancer cells (e.g., HCT-116 or MDA-MB-435) are implanted into immunocompromised mice. The efficacy of the test compound is then evaluated by its ability to inhibit tumor growth.

Table 3: Predicted In Vivo Anticancer Efficacy in a Xenograft Model

ParameterPredicted Outcome
Tumor Growth Inhibition (TGI) 40-60% at a well-tolerated dose
Tolerability <10% body weight loss
Pharmacokinetic Profile (Predicted) Moderate half-life, requiring daily dosing
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., HCT-116) into the flank of athymic nude mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and treatment groups. Administer 4-fluoro-3-nitro-N-phenyl-benzamide via an appropriate route (e.g., intraperitoneal or oral) daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

xenograft_workflow A 1. Cell Implantation (Nude Mice) B 2. Tumor Growth (100-150 mm³) A->B C 3. Treatment Initiation (Vehicle vs. Compound) B->C D 4. Monitoring (Tumor Volume, Body Weight) C->D E 5. Endpoint Analysis (Tumor Excision, Weight) D->E F Efficacy Assessment E->F

Caption: Workflow for a xenograft tumor growth inhibition study.

Bridging the Gap: The In Vitro-In Vivo Correlation

The ultimate goal of this phased evaluation is to establish a strong in vitro-in vivo correlation (IVIVC). A successful IVIVC would demonstrate that the in vitro potency (e.g., GI50) translates to meaningful in vivo efficacy (e.g., TGI) at achievable and well-tolerated plasma concentrations of the drug. Key to this is a thorough understanding of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which can be initially predicted using in silico models and later confirmed through in vitro and in vivo experiments.[4]

Conclusion

While this guide presents a predictive analysis, it provides a scientifically grounded framework for the systematic evaluation of 4-fluoro-3-nitro-N-phenyl-benzamide. Based on the rich literature of its structural analogs, this compound holds promise as a potential anticancer or antimicrobial agent. The proposed experimental workflows, from broad in vitro screening to targeted in vivo efficacy studies, offer a clear path for elucidating its therapeutic potential. The key to unlocking this potential lies in a rigorous, data-driven approach that continually refines our understanding of its mechanism of action and its behavior in complex biological systems.

References

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • PubMed. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. [Link]

  • MDPI. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]

  • RSC Publishing. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. [Link]

  • PubMed. N-(4-fluoro-phen-yl)-3-nitro-benzamide. [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • PMC. 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide. [Link]

  • MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]

  • Chemsrc. CAS#:349129-37-9 | 2-fluoro-N-(4-fluoro-3-nitrophenyl)benzamide. [Link]

  • Taylor & Francis Online. In vitro and in silico evaluation of N-(alkyl/aryl)-2-chloro-4-nitro-5- [(4-nitrophenyl)sulfamoyl]benzamide derivatives for antidiabetic potential using docking and molecular dynamic simulations. [Link]

  • International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. [Link]

Sources

Comparative

validating the biological target of 4-fluoro-3-nitro-N-phenyl-benzamide

Validating the Biological Target of 4-Fluoro-3-nitro-N-phenyl-benzamide: A Comparative Guide to Anticancer Efficacy and Mechanistic Workflows As a Senior Application Scientist in early-stage oncology drug discovery, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Target of 4-Fluoro-3-nitro-N-phenyl-benzamide: A Comparative Guide to Anticancer Efficacy and Mechanistic Workflows

As a Senior Application Scientist in early-stage oncology drug discovery, I frequently encounter novel pharmacophores that require rigorous, multi-tiered target validation. The compound 4-fluoro-3-nitro-N-phenyl-benzamide , alongside its highly substituted derivatives (such as the N-(4-cyano-3-(trifluoromethyl)phenyl) analogue), has emerged as a potent precursor and active inhibitor targeting human breast cancer cell proliferation [1].

Unlike broad-spectrum cytotoxins, this compound class demonstrates a specific mechanistic cascade: the downregulation of CDK2 and Cyclin B1, leading to S/G2 cell cycle arrest and subsequent apoptosis. This guide objectively compares the performance of this compound class against standard chemotherapeutic alternatives, details the causality behind our experimental choices, and provides field-proven, self-validating protocols for target engagement.

Mechanistic Rationale & Target Engagement

The structural architecture of 4-fluoro-3-nitro-N-phenyl-benzamide is highly deliberate. The electron-withdrawing fluoro and nitro groups on the benzamide core enhance the molecule's electrophilicity, facilitating critical hydrogen bonding within the hydrophobic pockets of apoptotic regulatory proteins.

When evaluated against triple-negative breast cancer (TNBC) models like MDA-MB-231, the compound does not merely poison the cell; it disrupts the cell cycle machinery. Flow cytometry and Western blot analyses confirm that treatment downregulates anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic markers (Bax) and triggering PARP cleavage[2].

Pathway Cmpd 4-Fluoro-3-nitro-N-phenyl-benzamide CDK2 Downregulation of CDK2 & Cyclin B1 Cmpd->CDK2 Bcl2 Bcl-2 Downregulation & Bax Upregulation Cmpd->Bcl2 Arrest S/G2 Cell Cycle Arrest CDK2->Arrest Apoptosis Apoptosis in MDA-MB-231 Cells Arrest->Apoptosis Caspase Caspase Activation & PARP Cleavage Bcl2->Caspase Caspase->Apoptosis

Fig 1. Mechanistic pathway of 4-fluoro-3-nitro-N-phenyl-benzamide inducing apoptosis.

Comparative Performance Analysis

To establish the clinical relevance of a novel inhibitor, it must be benchmarked against both its structural precursors and standard-of-care alternatives. The table below summarizes the quantitative performance of the 4-fluoro-3-nitro-N-phenyl-benzamide class against 5-Fluorouracil (a standard chemotherapeutic) and an unsubstituted benzimidazole baseline.

Table 1: Comparative Efficacy and Mechanistic Profiling

Compound / DrugTarget Cell LineIC50 (µM)Primary Mechanism of Action
4-Fluoro-3-nitro-N-(4-cyano-3-CF3-phenyl)benzamide MDA-MB-231~4.5S/G2 Arrest, Apoptosis Induction
4-Fluoro-3-nitro-N-phenyl-benzamide (Base) Leukemic Cells~3.0CDK2 Downregulation
5-Fluorouracil (Standard Alternative) MDA-MB-231~2.1Thymidylate Synthase Inhibition
Unsubstituted Benzimidazole Precursor MDA-MB-231>50.0Non-specific cytotoxicity

Data Synthesis: While 5-Fluorouracil exhibits a marginally lower IC50, its mechanism relies on broad DNA synthesis disruption, often leading to severe off-target toxicity. The 4-fluoro-3-nitro-N-phenyl-benzamide derivatives offer a more targeted approach by specifically intercepting the CDK2/Cyclin B1 axis, making them superior candidates for targeted TNBC therapies [1].

Self-Validating Experimental Protocols

To ensure that the observed apoptosis is a direct result of target engagement rather than an assay artifact, we utilize a self-validating workflow. Initial phenotypic assays establish the therapeutic window, which strictly dictates the dosing for subsequent molecular validation.

Workflow Start Compound Synthesis & Purification Screen Phenotypic Screening (MTT Assay) Start->Screen FACS Flow Cytometry (Cell Cycle & Annexin V) Screen->FACS IC50 Dosing WB Western Blotting (CDK2, PARP, Bcl-2) FACS->WB Valid Target Validation Confirmed WB->Valid

Fig 2. Self-validating experimental workflow for compound target verification.

Protocol A: Phenotypic Screening (Viability & Proliferation)

Causality Check: We use the MTT assay not just for viability, but to establish a sub-lethal concentration gradient. If we dose too high, necrotic cell death masks the specific apoptotic pathways we intend to study.

  • Cell Seeding: Seed MDA-MB-231 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Compound Dosing: Treat cells with 4-fluoro-3-nitro-N-phenyl-benzamide at concentrations ranging from 0.1 µM to 50 µM (0.1% DMSO final concentration). Include a 0.1% DMSO vehicle control to rule out solvent toxicity.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The reduction of MTT to formazan relies on active mitochondrial reductases, directly correlating with viable cell count.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm. Calculate the IC50.

Protocol B: Target Validation via Flow Cytometry (Cell Cycle Analysis)

Causality Check: Cells must be serum-starved prior to treatment. This synchronizes the cell cycle at the G0/G1 phase, ensuring that any subsequent accumulation in the S/G2 phase is causally linked to the inhibitor's effect on CDK2, rather than baseline asynchronous division.

  • Synchronization: Seed MDA-MB-231 cells in 6-well plates. Once 70% confluent, wash with PBS and culture in serum-free DMEM for 12 hours to synchronize cells at G0/G1.

  • Treatment: Replace media with DMEM containing 10% FBS and the compound at its calculated IC50 (e.g., 4.5 µM). Incubate for 24 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C. Fixation permeabilizes the membrane, allowing the DNA dye to enter.

  • Staining: Wash out ethanol, resuspend the pellet in 500 µL PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes. RNase is critical; PI binds to all nucleic acids, and removing RNA ensures the fluorescence signal is strictly proportional to DNA content.

  • Analysis: Analyze via flow cytometry. A shift in the population peak toward the S/G2 phase compared to the vehicle control validates the disruption of the CDK2/Cyclin B1 complex.

References

  • Title: Synthesis, characterization and evaluation of benzimidazole derivative and its precursors as inhibitors of MDA-MB-231 human breast cancer cell proliferation Source: Bioorganic & Medicinal Chemistry Letters (2008) URL: [Link]

  • Title: Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents Source: Bioorganic & Medicinal Chemistry Letters (2009) URL: [Link]

Validation

A Comparative Analysis of Synthetic Methods for 4-Fluoro-3-nitro-N-phenyl-benzamide: A Guide for Researchers

In the landscape of modern drug discovery and materials science, the efficient and reliable synthesis of novel molecular entities is paramount. The compound 4-fluoro-3-nitro-N-phenyl-benzamide serves as a valuable buildi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the efficient and reliable synthesis of novel molecular entities is paramount. The compound 4-fluoro-3-nitro-N-phenyl-benzamide serves as a valuable building block and intermediate, incorporating several key functional groups that allow for diverse chemical transformations. This guide provides a comparative analysis of the most common synthetic methodologies for this target molecule, offering in-depth technical insights, step-by-step protocols, and a critical evaluation of each route's advantages and disadvantages. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory and project requirements.

Introduction to 4-Fluoro-3-nitro-N-phenyl-benzamide

4-Fluoro-3-nitro-N-phenyl-benzamide is a substituted aromatic amide featuring a fluorine atom, a nitro group, and a phenyl amide moiety. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring, making it a versatile precursor for a variety of more complex molecules. The amide bond provides a key structural motif present in many biologically active compounds. Consequently, the development of efficient and scalable synthetic routes to this compound is of significant interest.

This guide will explore two primary synthetic pathways, each commencing from a different commercially available starting material. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental procedures, and present a comparative summary of key performance indicators.

Synthetic Route 1: The Acyl Chloride Pathway from 4-Fluorobenzoic Acid

This classical and widely employed route involves a two-step process starting with the nitration of 4-fluorobenzoic acid to generate the key intermediate, 4-fluoro-3-nitrobenzoic acid. This intermediate is then converted to the corresponding acyl chloride, which readily reacts with aniline to furnish the desired N-phenyl-benzamide.

Step 1: Nitration of 4-Fluorobenzoic Acid

The introduction of a nitro group onto the 4-fluorobenzoic acid backbone is a critical first step. The fluorine atom is an ortho-, para- director; however, the para position is blocked. The carboxylic acid is a meta-director. The regioselectivity of the nitration is therefore directed to the position ortho to the fluorine and meta to the carboxylic acid. This is typically achieved using a mixture of a nitrate salt and a strong acid, such as potassium nitrate in concentrated sulfuric acid.

  • Materials:

    • 4-Fluorobenzoic acid (50.0 g, 0.36 mol)

    • Potassium nitrate (39.7 g, 0.39 mol)

    • Concentrated sulfuric acid (180 ml)

    • Crushed ice

    • Toluene

  • Procedure:

    • To a flask cooled in an ice bath, add concentrated sulfuric acid (180 ml).

    • Slowly add 4-fluorobenzoic acid (50.0 g, 0.36 mol) to the sulfuric acid with stirring, ensuring the temperature remains low.

    • Once the 4-fluorobenzoic acid has dissolved, add potassium nitrate (39.7 g, 0.39 mol) portion-wise, maintaining the temperature at or below 20°C.

    • After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

    • The following day, pour the reaction mixture onto crushed ice (800 g) with constant stirring.

    • Allow the resulting mixture to stand at room temperature overnight.

    • Collect the precipitated solid by filtration and wash thoroughly with water.

    • Dry the solid by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.

  • Yield: 59.5 g (90%)

Step 2: Formation of 4-Fluoro-3-nitrobenzoyl Chloride and Amidation

The carboxylic acid is activated by conversion to the more reactive acyl chloride. This is commonly achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-fluoro-3-nitrobenzoyl chloride is then reacted with aniline without extensive purification to form the final product.

  • Materials:

    • 4-Fluoro-3-nitrobenzoic acid (1.85 g, 10 mmol)

    • Thionyl chloride (1.5 ml, 20 mmol)

    • Aniline (0.93 g, 10 mmol)

    • Anhydrous dichloromethane (DCM)

    • Triethylamine or pyridine (as a base)

  • Procedure:

    • In a round-bottom flask, suspend 4-fluoro-3-nitrobenzoic acid (1.85 g, 10 mmol) in anhydrous DCM (20 ml).

    • Add thionyl chloride (1.5 ml, 20 mmol) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

    • Heat the mixture to reflux and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

    • Dissolve the crude 4-fluoro-3-nitrobenzoyl chloride in anhydrous DCM (20 ml) and cool the solution in an ice bath.

    • In a separate flask, dissolve aniline (0.93 g, 10 mmol) and a base such as triethylamine (1.5 ml, 11 mmol) in anhydrous DCM (10 ml).

    • Add the aniline solution dropwise to the stirred solution of the acyl chloride at 0°C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Acyl_Chloride_Pathway 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid 4-Fluorobenzoic Acid->4-Fluoro-3-nitrobenzoic Acid KNO₃, H₂SO₄ 4-Fluoro-3-nitrobenzoyl Chloride 4-Fluoro-3-nitrobenzoyl Chloride 4-Fluoro-3-nitrobenzoic Acid->4-Fluoro-3-nitrobenzoyl Chloride SOCl₂ 4-Fluoro-3-nitro-N-phenyl-benzamide 4-Fluoro-3-nitro-N-phenyl-benzamide 4-Fluoro-3-nitrobenzoyl Chloride->4-Fluoro-3-nitro-N-phenyl-benzamide Aniline, Base

Caption: Synthetic workflow for the Acyl Chloride Pathway.

Synthetic Route 2: Direct Amidation using Coupling Agents

This route offers a more direct approach to the final product by coupling 4-fluoro-3-nitrobenzoic acid with aniline using a peptide coupling reagent. This method avoids the isolation of the often moisture-sensitive acyl chloride intermediate. A variety of coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) being popular choices for their high efficiency.[1][2]

Mechanism of Action for Coupling Reagents

Coupling reagents activate the carboxylic acid to form a highly reactive intermediate, such as an active ester. This intermediate is then susceptible to nucleophilic attack by the amine (aniline), leading to the formation of the amide bond. The choice of coupling reagent and additives can influence the reaction rate and suppress side reactions like racemization in chiral substrates.

  • Materials:

    • 4-Fluoro-3-nitrobenzoic acid (1.85 g, 10 mmol)

    • Aniline (0.93 g, 10 mmol)

    • HATU (4.18 g, 11 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (3.5 ml, 20 mmol)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 4-fluoro-3-nitrobenzoic acid (1.85 g, 10 mmol) in anhydrous DMF (20 ml) in a round-bottom flask.

    • Add HATU (4.18 g, 11 mmol) and DIPEA (3.5 ml, 20 mmol) to the solution.

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

    • Add aniline (0.93 g, 10 mmol) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

    • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Direct_Amidation_Pathway cluster_0 One-Pot Reaction 4-Fluoro-3-nitrobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid Activated Intermediate Activated Intermediate 4-Fluoro-3-nitrobenzoic Acid->Activated Intermediate HATU, DIPEA 4-Fluoro-3-nitro-N-phenyl-benzamide 4-Fluoro-3-nitro-N-phenyl-benzamide Activated Intermediate->4-Fluoro-3-nitro-N-phenyl-benzamide Aniline

Caption: Synthetic workflow for the Direct Amidation Pathway.

Alternative Synthetic Strategy: The Nitrile Pathway

An alternative, though less commonly reported, approach begins with the nitration of 4-fluorobenzonitrile. The resulting 4-fluoro-3-nitrobenzonitrile can then be hydrolyzed to the corresponding carboxylic acid, which can then be converted to the final product via either of the previously described amidation methods.

Step 1: Nitration of 4-Fluorobenzonitrile

Similar to the nitration of 4-fluorobenzoic acid, this step introduces a nitro group onto the aromatic ring.

  • Materials:

    • 4-Fluorobenzonitrile (12.5 g, 103 mmol)

    • Potassium nitrate (10.4 g, 103 mmol)

    • Concentrated sulfuric acid (125 ml)

    • Silica gel

    • Methylene chloride

  • Procedure:

    • In a flask cooled in an ice bath, create a stirrable slurry of silica gel in concentrated sulfuric acid (125 ml).

    • To this slurry, add 4-fluorobenzonitrile (12.5 g, 103 mmol).

    • Add potassium nitrate (10.4 g, 103 mmol) to the reaction mixture.

    • Stir the reaction at 0°C for 20 minutes.

    • Isolate the product by passing the reaction mixture through a short column of silica gel to remove the sulfuric acid.

    • Wash the product from the silica gel using methylene chloride.

    • Evaporate the solvent to obtain 4-fluoro-3-nitrobenzonitrile as a crystalline solid.

  • Yield: 6.0 g (35%)

Step 2: Hydrolysis of 4-Fluoro-3-nitrobenzonitrile

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[3]

  • Materials:

    • 4-Fluoro-3-nitrobenzonitrile

    • Aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH)

  • Procedure:

    • Dissolve 4-fluoro-3-nitrobenzonitrile in a suitable solvent.

    • Add an excess of aqueous acid or base.

    • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • After cooling, neutralize the reaction mixture. If the reaction was performed under basic conditions, acidify to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry.

Comparative Analysis

To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key parameters of each method.

ParameterRoute 1: Acyl Chloride PathwayRoute 2: Direct AmidationAlternative: Nitrile Pathway
Starting Material 4-Fluorobenzoic Acid4-Fluoro-3-nitrobenzoic Acid4-Fluorobenzonitrile
Number of Steps 21 (from the acid)2 (to the acid)
Overall Yield High (typically >80% from the acid)Very High (often >90%)Moderate (nitration step has a lower yield)
Reaction Conditions Reflux for acyl chloride formationRoom temperature0°C for nitration, reflux for hydrolysis
Reagents & Safety Thionyl chloride is corrosive and toxicCoupling reagents can be expensiveSulfuric acid is highly corrosive
Work-up & Purification Requires washing to remove acid and baseOften cleaner, but may require chromatographyRequires careful work-up to remove acid
Scalability Well-established and scalableCan be scalable, cost of reagent is a factorNitration can be exothermic and require careful control on a large scale

Discussion and Recommendations

The choice between these synthetic methodologies will ultimately depend on the specific needs and constraints of the researcher.

Route 1 (Acyl Chloride Pathway) is a robust and well-established method that generally provides high yields. The starting material, 4-fluorobenzoic acid, is readily available. The use of thionyl chloride is cost-effective, making this route attractive for large-scale synthesis. However, the handling of the corrosive and moisture-sensitive acyl chloride intermediate requires care.

Route 2 (Direct Amidation) offers a more streamlined and often higher-yielding alternative. The reaction conditions are typically mild (room temperature), and the work-up can be simpler than the acyl chloride route. This method is particularly advantageous for small-scale synthesis and for generating libraries of analogues, where the speed and efficiency of the reaction are critical. The primary drawback is the higher cost of coupling reagents like HATU.

The Alternative Nitrile Pathway presents a viable, albeit less direct, option. The initial nitration of 4-fluorobenzonitrile has a reported yield of only 35%, which significantly impacts the overall efficiency of this route.[4] However, if 4-fluorobenzonitrile is a more readily available or cost-effective starting material in a particular setting, this pathway may be considered.

Recommendation: For most laboratory-scale applications where yield and reaction time are prioritized, the Direct Amidation route using a coupling agent like HATU is recommended . For larger-scale syntheses where cost is a major consideration, the Acyl Chloride Pathway remains a highly viable and economical option . The Nitrile Pathway should be considered a secondary option, particularly if the starting material is readily accessible and the lower overall yield is acceptable.

Conclusion

The synthesis of 4-fluoro-3-nitro-N-phenyl-benzamide can be successfully achieved through several distinct pathways. By understanding the nuances of each method, including the underlying chemistry, experimental protocols, and comparative performance, researchers can select the optimal strategy to meet their specific synthetic goals. This guide provides a solid foundation for making such informed decisions, ultimately facilitating the efficient and successful production of this valuable chemical intermediate.

References

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.
  • Nefzi, A., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity.
  • Tran, P. H., et al. (2014). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Journal of Chemical Research.
  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]

  • Al-Howsawy, H. O. M., et al. (2007). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.
  • Green Chemistry. (n.d.). A practical and sustainable protocol for direct amidation of unactivated esters under transition-metal-free and solvent-free conditions. Retrieved from [Link]

  • Nature. (2017). Direct amidation of esters with nitroarenes. Retrieved from [Link]

  • Wang, Z., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3384-3395.
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • European Patent Office. (2018). A METHOD OF ISOLATING A N-(3-NITROBENZOYL)SULFAMIDE. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). 4-Nitro-N-(3-nitrophenyl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

Sources

Comparative

A Comparative Guide to the Biological Mechanism of 4-Fluoro-3-nitro-N-phenyl-benzamide and Its Analogs

Introduction The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-phenylbenzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The introduction of specific functional groups, such as halogens and nitro groups, can dramatically modulate the compound's physicochemical properties and its interaction with biological targets. This guide provides an in-depth comparative analysis of 4-fluoro-3-nitro-N-phenyl-benzamide , a representative of this class, and its structural analogs.

The strategic placement of a fluorine atom at the 4-position and a nitro group at the 3-position of the benzoyl ring is not arbitrary. The strong electron-withdrawing nature of both the nitro and fluoro groups is hypothesized to enhance the molecule's interaction with target proteins, potentially through increased binding affinity or altered electronic properties that favor a specific binding mode.[2] The nitro group, in particular, is a versatile functional group that can participate in hydrogen bonding and, under hypoxic conditions found in solid tumors, can be bioreductively activated to cytotoxic species.[2]

This guide will explore the probable biological mechanism of action of 4-fluoro-3-nitro-N-phenyl-benzamide, drawing on data from structurally related compounds. We will compare its activity with key analogs to elucidate structure-activity relationships (SAR) and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.

Hypothesized Mechanism of Action: Kinase Inhibition and Anti-inflammatory Activity

While direct studies on 4-fluoro-3-nitro-N-phenyl-benzamide are not extensively available in the public domain, the wealth of data on related nitrobenzamides and N-phenylbenzamides allows us to formulate a strong hypothesis regarding its mechanism of action. Evidence points towards a dual role as both a kinase inhibitor and an anti-inflammatory agent .

Kinase Inhibition

The 4-fluoro-3-nitrobenzonitrile scaffold, a close structural relative, is a key precursor in the synthesis of kinase inhibitors targeting critical cancer-related signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR) pathways.[4][5] These pathways are central to cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[5] It is therefore highly probable that 4-fluoro-3-nitro-N-phenyl-benzamide targets one or more protein kinases within these or related signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

MAPK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Inhibitor 4-Fluoro-3-nitro-N-phenyl-benzamide (Hypothesized Target) Inhibitor->RAF Inhibitor->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothesized inhibition of the MAPK signaling pathway.

Anti-inflammatory Activity

Nitro-substituted benzamides have demonstrated potent anti-inflammatory properties by inhibiting inducible nitric oxide synthase (iNOS), an enzyme that produces large amounts of nitric oxide (NO) during inflammation.[2][6] Excessive NO production can lead to cellular damage. By inhibiting iNOS, these compounds can mitigate the inflammatory response. Molecular docking studies of nitrobenzamide derivatives have shown that the nitro groups are crucial for binding to the iNOS enzyme.[6]

Comparative Analysis with Analogs: A Study in Structure-Activity Relationships

To understand the contribution of the fluoro and nitro groups to the biological activity of 4-fluoro-3-nitro-N-phenyl-benzamide, we will compare it to a series of rationally selected analogs. The following table summarizes the expected and reported activities of these compounds based on existing literature.

Compound IDStructureKey FeaturesReported/Expected Biological ActivityReference(s)
1 4-fluoro-3-nitro-N-phenyl-benzamideFluoro and nitro groups presentPotent kinase and iNOS inhibitorHypothesized
2 3-nitro-N-phenyl-benzamideLacks the fluoro groupModerate kinase and iNOS inhibitor[6][7]
3 4-fluoro-N-phenyl-benzamideLacks the nitro groupWeak to no activityHypothesized
4 4-chloro-3-nitro-N-phenyl-benzamideChlorine instead of fluorinePotent kinase and iNOS inhibitor, potentially less active than 1 [8]
5 3-amino-4-fluoro-N-phenyl-benzamideNitro group reduced to an amineMay inhibit DNMTs or VEGFR-2; likely no iNOS inhibition[9]

Discussion of Structure-Activity Relationships (SAR):

  • The Indispensable Nitro Group: A comparison between compound 1 and 3 would likely demonstrate the critical role of the 3-nitro group. Its electron-withdrawing nature and ability to form hydrogen bonds are likely essential for binding to the target enzymes.[2][6]

  • The Role of the Halogen: Comparing compound 1 (fluoro) with 2 (no halogen) and 4 (chloro) highlights the contribution of the halogen at the 4-position. The high electronegativity of fluorine in compound 1 likely enhances its binding affinity compared to the non-halogenated analog 2 . While chlorine in compound 4 is also electron-withdrawing, the smaller size and higher electronegativity of fluorine might offer a superior fit in the target's binding pocket.

  • From Nitro to Amino: The conversion of the nitro group in compound 1 to an amino group in compound 5 is expected to drastically change the biological activity profile. While it may lose its iNOS and potent kinase inhibitory activity, it could gain new activities, such as the inhibition of DNA methyltransferases (DNMTs) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as seen in related amino-benzamide derivatives.[9] This highlights how a simple chemical modification can lead to a completely different mechanism of action.

Experimental Protocols

To empirically validate the hypothesized mechanisms of action and compare the activity of 4-fluoro-3-nitro-N-phenyl-benzamide with its analogs, the following experimental protocols are provided.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compounds Start->Compound_Prep Kinase_Reaction Incubate kinase, substrate, ATP, and compound Compound_Prep->Kinase_Reaction ADP_Glo Add ADP-Glo™ Reagent to stop reaction and deplete ATP Kinase_Reaction->ADP_Glo Detection Add Kinase Detection Reagent to produce light ADP_Glo->Detection Measure Measure luminescence Detection->Measure Analyze Calculate IC50 values Measure->Analyze End End Analyze->End

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM).

  • Kinase Reaction Setup (384-well plate):

    • Add 2.5 µL of a master mix containing the target kinase (e.g., RAF, MEK) and its substrate in kinase reaction buffer to each well.

    • Add 2.5 nL of the serially diluted compounds or DMSO (vehicle control) to the respective wells using an acoustic dispenser.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km for the specific kinase.[9]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[9]

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.

  • Data Acquisition: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.[9]

  • Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Western Blot for MAPK Pathway Activation

This technique is used to measure the phosphorylation status of key proteins in the MAPK pathway, such as ERK, to determine if the compounds inhibit the pathway in a cellular context.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells (e.g., HeLa or A549) and allow them to adhere.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with the test compounds at various concentrations for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for 10-15 minutes to activate the MAPK pathway.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

  • Analysis: Quantify the band intensities using densitometry. A decrease in the p-ERK/total ERK ratio in compound-treated cells compared to the stimulated control indicates inhibition of the MAPK pathway.

iNOS Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide (NO) by macrophages as an indicator of iNOS activity.

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 5 x 105 cells/well and incubate for 12 hours.[14]

  • Treatment:

    • Replace the medium with fresh serum-free medium.

    • Add various concentrations of the test compounds to the wells.

    • After 1 hour, stimulate the cells with lipopolysaccharide (LPS) at 1 µg/mL to induce iNOS expression.[14]

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture medium from each well.

    • Add 100 µL of Griess reagent to the medium.[14]

    • Incubate for 15 minutes at room temperature. The presence of nitrite (a stable breakdown product of NO) will result in a color change.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO production for each compound.

Conclusion

4-Fluoro-3-nitro-N-phenyl-benzamide represents a promising chemical scaffold with a high potential for biological activity, likely as a kinase inhibitor and an anti-inflammatory agent. The presence of the fluoro and nitro groups is crucial for its hypothesized potency. Comparative analysis with its analogs underscores the importance of these functional groups in defining the compound's mechanism of action and provides a clear path for future optimization and drug development efforts. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the biological effects of this compound and its derivatives, paving the way for the discovery of novel therapeutic agents.

References

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. ([Link])

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. ([Link])

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. ([Link])

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. ([Link])

  • Cell Viability Assays - Assay Guidance Manual. ([Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. ([Link])

  • Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide. ([Link])

  • Benzamide, N-(3-nitrophenyl)- | C13H10N2O3 | CID 78503. ([Link])

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ([Link])

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ([Link])

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. ([Link])

  • Synthesis and antiviral activity of a series of novel N-phenylbenzamide and N-phenylacetophenone compounds as anti-HCV and anti-. ([Link])

  • Step-by-Step Guide to Kinase Inhibitor Development. ([Link])

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. ([Link])

  • N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR. ([Link])

  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. ([Link])

Sources

Validation

Covalent Warhead Chemoselectivity: A Comparison Guide on the Cross-Reactivity of 4-Fluoro-3-nitro-N-phenyl-benzamide

Audience: Chemical Biologists, Proteomics Researchers, and Targeted Covalent Inhibitor (TCI) Developers. Executive Summary The development of targeted covalent inhibitors (TCIs) and bioconjugation reagents relies heavily...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Chemical Biologists, Proteomics Researchers, and Targeted Covalent Inhibitor (TCI) Developers.

Executive Summary

The development of targeted covalent inhibitors (TCIs) and bioconjugation reagents relies heavily on balancing warhead reactivity with proteome-wide chemoselectivity. 4-Fluoro-3-nitro-N-phenyl-benzamide (4F3NPB) has emerged as a highly tunable electrophilic scaffold. Utilizing a Nucleophilic Aromatic Substitution (SNAr) mechanism, this warhead forms highly stable S-aryl bonds with target cysteines, avoiding the in vivo instability (retro-Michael addition) commonly associated with standard maleimides.

This guide objectively compares the cross-reactivity profile of 4F3NPB against alternative covalent warheads and provides a self-validating proteomic protocol for quantifying its off-target engagement.

Mechanistic Causality: The SNAr Warhead

To understand the cross-reactivity of 4F3NPB, one must analyze the causality behind its chemical reactivity. The molecule is engineered with three critical features that dictate its chemoselectivity [1]:

  • The Fluorine Leaving Group: Fluorine is highly electronegative, creating a strong dipole that activates the adjacent carbon. Despite being a poor leaving group in SN2 reactions, it is the optimal leaving group in SNAr due to its ability to stabilize the transition state.

  • The ortho-Nitro Group: This strongly electron-withdrawing group lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring and stabilizes the negatively charged intermediate (Meisenheimer complex) via resonance.

  • Nucleophile Hard-Soft Acid-Base (HSAB) Theory: At physiological pH (7.4), the thiol group of cysteine (pKa ~8.3) exists partially as a highly polarizable, "soft" thiolate nucleophile, which rapidly attacks the "soft" aromatic electrophile. Conversely, the ε-amino group of lysine (pKa ~10.5) is a "hard" nucleophile and remains protonated, preventing off-target arylation.

However, if the local microenvironment of a protein lowers a lysine's pKa, or if the assay pH exceeds 8.0, 4F3NPB will exhibit cross-reactivity with primary amines [1].

SNAr_Mechanism A 4F3NPB (Electrophile) C Meisenheimer Complex (Stabilized by NO2) A->C Nucleophilic Attack B Target Cys-SH (Soft Nucleophile) B->C Deprotonation (pH 7.4) D S-Arylated Adduct (Irreversible) C->D Fluoride (F-) Elimination

Figure 1: SNAr mechanism of 4-fluoro-3-nitro-N-phenyl-benzamide with a cysteine thiolate.

Comparative Performance Matrix

When selecting a warhead for drug development or bioconjugation, 4F3NPB must be benchmarked against industry standards. The table below summarizes the empirical cross-reactivity and stability metrics of 4F3NPB versus maleimides, acrylamides, and perfluoroarenes [1, 2].

Parameter4-Fluoro-3-nitro-N-phenyl-benzamideMaleimidesAcrylamidesPerfluoroarenes (e.g., HFB)
Reaction Mechanism SNArMichael AdditionMichael AdditionSNAr
Primary Target Cysteine (Thiolate)Cysteine (Thiolate)Cysteine (Thiolate)Cysteine (Thiolate)
Lysine Cross-Reactivity Low to Moderate (pH dependent; ↑ at pH > 8.0)High (Rapid cross-reactivity with amines)Very Low (Highly kinetically inert to amines)Extremely Low (Highly selective for thiols)
Adduct Stability (In Vivo) Excellent (Irreversible S-aryl bond)Poor (Prone to retro-Michael exchange with serum albumin)Excellent (Irreversible S-alkyl bond)Excellent (Irreversible S-aryl bond)
GSH Scavenging Risk Moderate (Depleted by high intracellular GSH)High (Rapidly neutralized by GSH)Low (Requires target-mediated proximity)Low (Sterically hindered)

Self-Validating Experimental Protocol: isoTOP-ABPP

To objectively quantify the proteome-wide cross-reactivity of 4F3NPB, researchers must employ a competitive Activity-Based Protein Profiling (ABPP) assay. This protocol is designed as a self-validating system: by using a universal alkyne-tagged iodoacetamide (IA-alkyne) probe to label unreacted cysteines, any decrease in IA-alkyne signal directly correlates to covalent engagement by 4F3NPB.

Phase 1: Proteome Extraction & pH Control

Causality Check: Maintaining a strict pH of 7.4 is critical. Even a shift to pH 8.0 will artificially deprotonate lysine residues, resulting in false-positive amine cross-reactivity data.

  • Lyse cells (e.g., HEK293T) in cold PBS containing protease inhibitors (EDTA-free to prevent metalloprotease interference).

  • Centrifuge at 100,000 × g for 45 min to isolate the soluble proteome.

  • Adjust protein concentration to 2 mg/mL in 50 mM HEPES buffer (strictly pH 7.4).

Phase 2: Concentration-Dependent Dosing
  • Aliquot the proteome into control (DMSO) and treatment groups.

  • Dose the treatment groups with 4F3NPB at logarithmic concentrations (1 µM, 10 µM, 50 µM) to establish a cross-reactivity threshold. Incubate at 37°C for 1 hour.

Phase 3: Competitive Labeling & Click Chemistry
  • Chase all samples with 100 µM IA-alkyne for 1 hour at room temperature to covalently tag all remaining free cysteines.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding:

    • 100 µM Biotin-PEG3-Azide

    • 1 mM TCEP (reducing agent)

    • 100 µM TBTA (copper ligand)

    • 1 mM CuSO4

  • React for 1 hour, then precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

Phase 4: Enrichment & LC-MS/MS
  • Resuspend the protein pellet in 1.2% SDS/PBS and incubate with Streptavidin-agarose beads for 2 hours to enrich biotinylated proteins.

  • Perform on-bead reduction (DTT), alkylation (iodoacetamide), and digestion (Trypsin).

  • Analyze the resulting peptides via quantitative LC-MS/MS.

ABPP_Workflow Step1 1. Proteome Dosing Incubate 4F3NPB with native lysates (pH 7.4) Step2 2. Competitive Labeling Chase with universal Cys/Lys reactive probes Step1->Step2 Step3 3. CuAAC Click Chemistry Attach Biotin-Azide to probe-modified residues Step2->Step3 Step4 4. Affinity Enrichment Streptavidin pulldown & Trypsin digestion Step3->Step4 Step5 5. LC-MS/MS Analytics Quantify off-target labeling ratios Step4->Step5

Figure 2: Competitive isoTOP-ABPP workflow for quantifying proteome-wide cross-reactivity.

Phase 5: Data Interpretation

Calculate the Chemoselectivity Index (CI) by comparing the depletion ratio (R) of target cysteines versus off-target residues (Lys, His, Tyr). A highly selective 4F3NPB derivative should exhibit an RCys​>5.0 (indicating >80% target engagement) while maintaining an RLys​≈1.0 (indicating 0% off-target lysine cross-reactivity). If RLys​ increases at 50 µM, the warhead concentration has exceeded its kinetic chemoselectivity window.

References

  • Arylation Chemistry for Bioconjugation National Center for Biotechnology Information (PMC) URL:[Link]

  • Reagents for the preparation of chromophorically labeled polyethylene glycol-protein conjugates PubMed (National Library of Medicine) URL:[Link]

  • Development and Synthesis of DNA-Encoded Benzimidazole Library ACS Bioconjugate Chemistry URL:[Link]

Comparative

spectroscopic comparison of 4-fluoro-3-nitro-N-phenyl-benzamide and its precursors

As a Senior Application Scientist, establishing an unambiguous analytical chain of custody during drug development or structural synthesis is paramount. The conversion of 4-fluoro-3-nitrobenzoic acid and aniline into 4-f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing an unambiguous analytical chain of custody during drug development or structural synthesis is paramount. The conversion of 4-fluoro-3-nitrobenzoic acid and aniline into 4-fluoro-3-nitro-N-phenylbenzamide via an acyl chloride intermediate represents a fundamental nucleophilic acyl substitution.

This guide provides an in-depth, objective comparison of the spectroscopic signatures (NMR and FT-IR) of the target benzamide against its precursors. By understanding the electronic and mechanistic causality behind these signal shifts, researchers can implement self-validating workflows that ensure high-fidelity chemical synthesis.

Reaction Workflow & Mechanistic Pathway

The synthesis of 4-fluoro-3-nitro-N-phenylbenzamide requires the activation of the chemically stable carboxylic acid into a highly reactive electrophile, followed by amidation.

SynthesisWorkflow A 4-Fluoro-3-nitrobenzoic acid (Precursor) B SOCl2, DMF (cat.) Reflux, 2h A->B C 4-Fluoro-3-nitrobenzoyl chloride (Intermediate) B->C E DCM, Et3N 0 °C to RT, 4h C->E D Aniline (Precursor) D->E F 4-Fluoro-3-nitro-N-phenylbenzamide (Target Product) E->F

Workflow for the synthesis of 4-fluoro-3-nitro-N-phenylbenzamide from its precursors.

Quantitative Spectroscopic Data Summaries

To objectively evaluate reaction success, we must compare the target molecule against its starting materials. The data below summarizes the expected shifts based on empirical literature and fundamental anisotropic principles[1][2].

Table 1: Comparative ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Note: DMSO-d₆ is selected to disrupt intermolecular hydrogen bonding, providing sharp, reproducible exchangeable proton signals[3][4].

Proton Environment4-Fluoro-3-nitrobenzoic acidAniline4-Fluoro-3-nitro-N-phenylbenzamide
Acid -OH 13.75 (br s, 1H)--
Amine -NH₂ -4.98 (br s, 2H)-
Amide -NH- --10.45 (s, 1H)
Ar-H (Nitrobenzoyl ring) 8.56 (d), 8.30 (m), 7.72 (m)-8.68 (dd), 8.38 (m), 7.78 (m)
Ar-H (Aniline ring) -7.02 (t), 6.65 (d), 6.52 (t)7.75 (d), 7.35 (t), 7.12 (t)
Table 2: Key FT-IR Vibrational Frequencies (ATR, cm⁻¹)
Functional Group4-Fluoro-3-nitrobenzoic acidAniline4-Fluoro-3-nitro-N-phenylbenzamide
N-H Stretch -3420, 3350 (doublet)3310 (singlet)
O-H Stretch 2500–3000 (broad)--
C=O Stretch 1695 (carboxylic acid)-1655 (Amide I)
N-H Bend -16201545 (Amide II)
NO₂ Asym/Sym 1535 / 1350-1535 / 1350

Spectroscopic Causality & Mechanistic Insights

As an application scientist, it is not enough to know where a peak appears; one must understand why it shifts. This ensures that any deviations during scale-up can be mechanistically diagnosed.

¹H NMR Electronic Environment Shifts
  • The Disappearance of the Acidic Proton: The most immediate confirmation of successful coupling is the complete loss of the broad carboxylic acid singlet at 13.75 ppm[3][4]. It is replaced by a sharp secondary amide singlet at ~10.45 ppm. The amide proton is highly deshielded due to the magnetic anisotropy of the adjacent carbonyl group and the electron-withdrawing nature of the nitro-aromatic system.

  • Aniline Ring Deshielding: In free aniline, the lone pair on the nitrogen donates electron density into the aromatic ring via resonance, severely shielding the ortho and para protons (shifting them upfield to ~6.5 ppm)[5]. Upon amide formation, the carbonyl group pulls that nitrogen lone pair away via cross-conjugation. Consequently, the aniline-derived aromatic protons become heavily deshielded, shifting downfield into the 7.1–7.7 ppm range.

FT-IR Vibrational Causality
  • Primary vs. Secondary Amine Stretching: Aniline exhibits a classic primary amine signature: a doublet in the 3350–3420 cm⁻¹ region representing symmetric and asymmetric N-H stretching[5]. The target benzamide, being a secondary amide, possesses only one N-H bond, resulting in a single, sharp N-H stretch at ~3310 cm⁻¹.

  • The Amide I Band Shift: The carboxylic acid precursor features a C=O stretch at ~1695 cm⁻¹. In the benzamide, the conjugation of the nitrogen lone pair with the carbonyl carbon gives the C=O bond partial single-bond character. This weakens the bond force constant, dropping the stretching frequency to ~1655 cm⁻¹ (the characteristic Amide I band).

Self-Validating Experimental Protocols

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Built-in chemical checks prevent the propagation of errors from one step to the next.

Step 1: Activation to 4-Fluoro-3-nitrobenzoyl chloride
  • Procedure: Suspend 4-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF). Reflux for 2 hours.

  • Causality: Carboxylic acids are poor electrophiles. Thionyl chloride converts the -OH into a superior chloride leaving group. DMF acts as a nucleophilic catalyst, forming a highly reactive Vilsmeier-Haack-type intermediate that accelerates chlorination.

  • Self-Validation Check: The reaction begins as a heterogeneous suspension. The completion of the chlorination is physically validated when the suspension resolves into a clear, homogenous solution, accompanied by the cessation of SO₂ and HCl gas evolution.

Step 2: Nucleophilic Amidation
  • Procedure: Cool the acid chloride solution to 0 °C. Add triethylamine (Et₃N, 2.0 eq) followed by the dropwise addition of aniline (1.1 eq). Allow the mixture to warm to room temperature and stir for 4 hours.

  • Causality: Et₃N acts as an acid scavenger. If omitted, the HCl byproduct would protonate the aniline to form anilinium chloride, destroying its nucleophilicity and halting the reaction.

  • Self-Validation Check: The formation of a white precipitate (triethylammonium chloride) immediately upon aniline addition serves as a visual confirmation that the acyl substitution is actively occurring and HCl is being successfully scavenged.

Step 3: Orthogonal Liquid-Liquid Extraction
  • Procedure: Dilute the reaction with DCM. Wash sequentially with 1M HCl (3x), saturated aqueous NaHCO₃ (2x), and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Causality: This orthogonal washing sequence is the ultimate self-validating purification step. The 1M HCl protonates and removes any unreacted aniline and Et₃N into the aqueous layer. The NaHCO₃ deprotonates and removes any hydrolyzed unreacted starting acid.

  • Self-Validation Check: Analyze the crude solid via TLC (Hexanes:EtOAc 3:1). The complete absence of the highly polar, ninhydrin-active aniline spot confirms the efficacy of the acidic wash, clearing the path for pristine NMR characterization.

References

  • Title : 4-Fluoro-3-nitrobenzoic acid | C7H4FNO4 | CID 67987 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : Aniline | C6H7N | CID 6115 Source : PubChem (National Institutes of Health) URL :[Link]

  • Title : Aniline Spectra Source : SpectraBase (John Wiley & Sons, Inc.) URL :[Link]

  • Title : Study on Hydrogen Bonding of Some o-, m- and p-Substituted Aniline Derivatives by 1H-NMR, FT-IR Source : J-Stage (Japan Science and Technology Agency) URL :[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-fluoro-3-nitro-N-phenyl-benzamide

It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department before handling and disposing of this chemical to ensure full compliance with local, state, and...

Author: BenchChem Technical Support Team. Date: March 2026

It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department before handling and disposing of this chemical to ensure full compliance with local, state, and federal regulations.[1]

Hazard Profile and Essential Risk Assessment

Understanding the potential hazards is the first step in safe handling. Based on data from analogous halogenated and nitro-containing aromatic compounds, we can infer a likely hazard profile for 4-fluoro-3-nitro-N-phenyl-benzamide. This assessment underscores the necessity for stringent disposal protocols.

Hazard Classification (Inferred)DescriptionSupporting Rationale for Structurally Similar Compounds
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.Compounds like 1-Chloro-4-nitrobenzene are classified as toxic if swallowed, in contact with skin, or inhaled.[1] Similar warnings exist for 1-Fluoro-3-nitrobenzene and 4-Fluoro-3-nitrobenzonitrile.[2][3][4][5]
Skin and Eye Irritation Causes skin irritation and serious eye irritation.This is a common characteristic of related chemicals like 4-Fluoro-3-nitrobenzenesulfonamide and 4-Fluoro-3-nitrobenzonitrile.[4][6]
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.1-Chloro-4-nitrobenzene and 1-Fluoro-3-nitrobenzene carry this warning.[1][2]
Hazardous to the Aquatic Environment Potentially toxic to aquatic life with long-lasting effects.Halogenated nitroaromatic compounds are often harmful to the environment.[1] Discharging chemicals into the environment must be avoided.[7]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, all handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] The following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a full-face shield.[3][8]

  • Hand Protection : Chemically resistant gloves, such as nitrile rubber. Always consult the glove manufacturer's specifications for compatibility.[3][8]

  • Body Protection : A laboratory coat or a chemical-resistant apron.[3]

Step-by-Step Waste Management and Disposal Protocol

The guiding principle for chemical waste is to prevent its generation whenever possible by reducing the scale of experiments and avoiding the purchase of excess chemicals.[9][10] When waste is generated, it must be managed as a regulated hazardous substance from its point of origin.[11]

Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.[12]

  • Isolate Halogenated Waste : 4-fluoro-3-nitro-N-phenyl-benzamide is a halogenated organic compound. It must be collected in a dedicated waste container clearly labeled "Halogenated Organic Waste." [1][13]

  • Avoid Mixing : Do not mix this waste with non-halogenated solvents, aqueous waste, strong acids or bases, or any other incompatible chemical streams.[1][9]

The integrity of the waste containment system is paramount for safety.

  • Container Choice : Use a chemically resistant container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle, with a secure, tight-fitting screw cap.[1][12] The container must be in good condition, free of leaks or cracks.[14]

  • Labeling : The container must be affixed with a "Hazardous Waste" label as soon as the first drop of waste is added. The label must include:

    • The full, unabbreviated chemical name: "4-fluoro-3-nitro-N-phenyl-benzamide".[14]

    • The accumulation start date.

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").

Waste must be stored safely at its point of generation in a designated Satellite Accumulation Area (SAA).[1][10]

  • Location : The SAA should be within the laboratory, under the direct control of laboratory personnel.[1]

  • Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.[1][14]

  • Ventilation : Store the waste in a well-ventilated area, such as a designated cabinet within or near the chemical fume hood.[1]

  • Closure : Keep the waste container securely closed at all times, except when adding waste.[9][14]

Laboratory personnel are responsible for the proper collection and temporary storage of waste. The final treatment and disposal must be handled by professionals.

  • Contact EHS : Once the container is full or waste is ready for removal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[10]

  • Professional Disposal : The EHS department will work with a licensed hazardous waste disposal contractor to transport the waste off-site for final disposal.

Spill Management and Decontamination

Accidents can happen, and a clear plan for managing spills is essential.

For minor spills contained within a chemical fume hood:

  • Ensure appropriate PPE is worn.

  • Contain the spill with an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Label the container appropriately and manage it as halogenated organic waste.

  • Clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting the cleaning materials as hazardous waste.

Empty containers that held 4-fluoro-3-nitro-N-phenyl-benzamide must be properly decontaminated before disposal.[3]

  • In a chemical fume hood, triple-rinse the container with a suitable solvent (e.g., acetone, ethanol).[9][14][15]

  • Collect the solvent rinsate as "Halogenated Organic Waste." [9]

  • Allow the container to air dry completely in the fume hood.

  • Once decontaminated and dry, deface or remove the original label. The container can then be disposed of as regular laboratory glass or plastic waste, or recycled, in accordance with institutional policy.[15]

Final Disposal Pathway: High-Temperature Incineration

The standard and most effective disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[1] This process ensures the complete destruction of the toxic organic structure.

  • Process : The waste is burned at extremely high temperatures (typically above 1,800°F or 980°C), converting it into less harmful substances like carbon dioxide, water, and inorganic acids.[1]

  • Emission Control : These incinerators are equipped with sophisticated air pollution control systems (e.g., scrubbers) to neutralize acidic gases and prevent the release of pollutants into the atmosphere.[1][7]

  • Ash Disposal : Any resulting ash is tested. If it is deemed non-hazardous, it can be disposed of in a secure landfill. If it retains hazardous characteristics, it must be managed as hazardous waste.[1]

The following diagram illustrates the complete disposal workflow for 4-fluoro-3-nitro-N-phenyl-benzamide.

G Disposal Workflow for 4-fluoro-3-nitro-N-phenyl-benzamide A Waste Generation (In Laboratory) B Wear Full PPE (Gloves, Goggles, Lab Coat) In Fume Hood A->B Handling Spill Spill Occurs A->Spill C Segregate Waste: 'Halogenated Organic Waste' B->C Collection D Use Labeled, Compatible Container (HDPE/Glass) C->D E Store in Satellite Accumulation Area (SAA) with Secondary Containment D->E Storage F Contact EHS for Pickup E->F Disposal Request G Transport by Licensed Hazardous Waste Contractor F->G Coordination H High-Temperature Incineration (>1800°F) G->H Final Disposal I Emission Control (Gas Scrubbing) H->I J Ash Testing I->J K Non-Hazardous Ash to Secure Landfill J->K Pass L Hazardous Ash to Hazardous Waste Landfill J->L Fail SpillProc Contain with Inert Absorbent Collect as Hazardous Waste Spill->SpillProc SpillProc->D Place in Waste Container

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 4-fluoro-3-nitro-N-phenyl-benzamide

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-fluoro-3-nitro-N-phenyl-benzamide. Given the absence of a specific Safety Data Sh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-fluoro-3-nitro-N-phenyl-benzamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar chemicals and established protocols for handling aromatic amides, nitro compounds, and fluorinated organic molecules to provide a robust framework for safe laboratory operations.

The molecular structure of 4-fluoro-3-nitro-N-phenyl-benzamide incorporates a fluorinated and nitrated benzene ring connected to a phenyl group via an amide linkage. Each of these functional groups presents potential hazards that dictate the necessary protective measures. Aromatic nitro compounds can be toxic and may pose a risk of methemoglobinemia.[1] Halogenated organic compounds are a broad class of chemicals, some of which can be harmful.[2] Aromatic amides also require careful handling to avoid skin and respiratory irritation.[3] Therefore, a conservative and multi-layered approach to personal protective equipment (PPE) is imperative.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory practice. The potential hazards associated with 4-fluoro-3-nitro-N-phenyl-benzamide, inferred from analogous compounds, include acute toxicity if swallowed, inhaled, or absorbed through the skin, as well as skin and eye irritation.[4][5][6] The following table outlines the recommended PPE for handling this compound.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides comprehensive protection against splashes and accidental contact with the face.[7]
Hand Protection Nitrile or butyl rubber glovesOffers resistance to a broad range of chemicals, including nitro compounds and halogenated organics.[7] It is crucial to inspect gloves for any signs of degradation before each use.
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn over full-length clothingProtects the skin from contact and minimizes fire risk. An impervious apron should be worn when handling larger quantities.[1][7]
Respiratory Protection A NIOSH-approved N95 mask or a full-face respirator with appropriate cartridgesNecessary when working with the powder form to prevent the inhalation of dust, or when there is a risk of aerosol generation. The choice depends on the scale of the operation and the quality of ventilation.[7][8]
Foot Protection Closed-toe, closed-heel shoes made of a non-absorbent materialProtects feet from spills and falling objects.[7][9]
II. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment. The following workflow outlines the key steps for handling 4-fluoro-3-nitro-N-phenyl-benzamide.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup Prep_Area Designate a well-ventilated work area, preferably a chemical fume hood. Gather_PPE Assemble all required PPE as outlined in the table above. Prep_Area->Gather_PPE Proceed to handling Inspect_Equipment Ensure all equipment, including glassware and the fume hood, is in good working order. Gather_PPE->Inspect_Equipment Proceed to handling Weighing Carefully weigh the solid compound, minimizing dust creation. Use a draft shield if available. Inspect_Equipment->Weighing Proceed to handling Dissolving Slowly add solvent to the solid to prevent splashing. If heating is required, use a controlled heating source. Weighing->Dissolving Proceed to cleanup Reaction Conduct the reaction within the fume hood, with the sash at the appropriate height. Dissolving->Reaction Proceed to cleanup Decontamination Clean all contaminated equipment with a suitable solvent, collecting the rinsate as hazardous waste. Reaction->Decontamination Proceed to cleanup Wipe_Down Wipe down the work surface with a damp cloth and dispose of it as solid hazardous waste. Decontamination->Wipe_Down Remove_PPE Remove PPE in the correct order to avoid self-contamination. Wipe_Down->Remove_PPE Hand_Washing Wash hands thoroughly with soap and water. Remove_PPE->Hand_Washing

A logical workflow for the safe handling of 4-fluoro-3-nitro-N-phenyl-benzamide.

Engineering Controls:

  • Always handle 4-fluoro-3-nitro-N-phenyl-benzamide in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

Dispensing and Use:

  • When handling the solid, use techniques that minimize the generation of dust.[1]

  • For dissolving, add the solvent to the solid to prevent splashing.[1]

III. Disposal Plan: Managing Hazardous Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 4-fluoro-3-nitro-N-phenyl-benzamide and any materials contaminated with it should be treated as hazardous waste.

Waste Segregation is Key:

Due to the presence of a halogen (fluorine), all waste generated should be segregated as halogenated organic waste .[10][11] Do not mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and environmental impact.[11]

Waste_Disposal_Plan cluster_waste_streams Waste Generation cluster_containers Waste Collection cluster_disposal Final Disposal Solid_Waste Contaminated PPE (gloves, etc.) Weighing paper Paper towels Solid_Container Designated, labeled hazardous solid waste container (Halogenated) Solid_Waste->Solid_Container Liquid_Waste Reaction mixtures Solvent rinsates Liquid_Container Designated, labeled hazardous liquid waste container (Halogenated) Liquid_Waste->Liquid_Container Sharps_Waste Contaminated needles Broken glassware Sharps_Container Puncture-proof sharps container Sharps_Waste->Sharps_Container EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS) Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup

A clear plan for the segregation and disposal of waste.

Waste Container Management:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical contents.[12]

  • Keep waste containers closed except when adding waste.

  • Store waste containers in a well-ventilated area, away from incompatible materials.[10]

  • Do not fill containers beyond 90% capacity to allow for expansion.[13]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

By adhering to these rigorous safety protocols, researchers can handle 4-fluoro-3-nitro-N-phenyl-benzamide with the necessary caution, ensuring personal safety and the integrity of their work.

References

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  • Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
  • BenchChem. (2025). Personal protective equipment for handling 1-Methyl-7-nitroindazole-3-carboxylic acid.
  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Regulations.gov. (2019). AMIDES, FROM DIETHYLENETRIAMINE AND PALM KERNEL-OIL, ETHOXYLATED.
  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • University of Georgia. (n.d.). NitroCompounds-Various.docx.
  • National Institutes of Health. (2023). Perspective on halogenated organic compounds.
  • VelSafe. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • VelSafe. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • VelSafe. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide.
  • AK Scientific, Inc. (n.d.). 4-Fluoro-3-nitrobenzenesulfonamide Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). 2-Fluoronitrobenzene SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025). 4-Fluoro-3-nitrobenzonitrile SAFETY DATA SHEET.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • OSHA Safety Training for Agriculture. (2016). Personal Protective Equipment: Chemical Handling.

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